Product packaging for 3-(2-Methoxyethoxy)propylamine(Cat. No.:CAS No. 54303-31-0)

3-(2-Methoxyethoxy)propylamine

Cat. No.: B1266703
CAS No.: 54303-31-0
M. Wt: 133.19 g/mol
InChI Key: PWGVOCGNHYMDLS-UHFFFAOYSA-N
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Description

3-(2-Methoxyethoxy)propylamine is a useful research compound. Its molecular formula is C6H15NO2 and its molecular weight is 133.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15NO2 B1266703 3-(2-Methoxyethoxy)propylamine CAS No. 54303-31-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methoxyethoxy)propan-1-amine
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InChI

InChI=1S/C6H15NO2/c1-8-5-6-9-4-2-3-7/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGVOCGNHYMDLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

71782-42-8
Record name Poly(oxy-1,2-ethanediyl), α-(3-aminopropyl)-ω-methoxy-
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DSSTOX Substance ID

DTXSID0068941
Record name 1-Propanamine, 3-(2-methoxyethoxy)-
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Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

54303-31-0
Record name 3-(2-Methoxyethoxy)propylamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanamine, 3-(2-methoxyethoxy)-
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Record name 1-Propanamine, 3-(2-methoxyethoxy)-
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Record name 1-Propanamine, 3-(2-methoxyethoxy)-
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Record name 3-(2-methoxyethoxy)propylamine
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Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Methoxyethoxy)propylamine (CAS Number 54303-31-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 3-(2-Methoxyethoxy)propylamine, CAS number 54303-31-0. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical characteristics, synthesis, safety and handling, and potential applications. This document consolidates key data into structured tables, outlines a detailed experimental protocol for its synthesis, and includes visualizations to illustrate its synthesis workflow and potential roles in medicinal chemistry.

Physicochemical Properties

This compound is a primary amine with an ether linkage, giving it unique solubility and reactivity characteristics. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 54303-31-0[1][2]
Molecular Formula C₆H₁₅NO₂[3][4]
Molecular Weight 133.19 g/mol [4]
Boiling Point 186.2 ± 15.0 °C at 760 mmHg[2]
Density 0.9 ± 0.1 g/cm³[2]
SMILES COCCOCCCN[4]
InChI Key PWGVOCGNHYMDLS-UHFFFAOYSA-N[5]
Topological Polar Surface Area (TPSA) 44.48 Ų[4]
logP (octanol-water partition coefficient) -0.0018 (calculated)[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 3[4]
Rotatable Bonds 6[4]

Synthesis

A common and effective method for the synthesis of this compound involves a two-step process: the cyanoethylation of 2-methoxyethanol followed by the hydrogenation of the resulting nitrile.

Experimental Protocol: Synthesis of this compound

This protocol is based on established patent literature.

Step 1: Synthesis of 3-(2-Methoxyethoxy)propionitrile

  • Reaction Setup: To a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add 2-methoxyethanol.

  • Catalyst and Inhibitor: Add a catalytic amount of a strong base, such as sodium methoxide. To prevent polymerization of acrylonitrile, a small amount of a polymerization inhibitor like hydroquinone is also added.

  • Addition of Acrylonitrile: While maintaining the reaction temperature between 25-30 °C with cooling, slowly add acrylonitrile dropwise to the stirred mixture. The molar ratio of 2-methoxyethanol to acrylonitrile should be approximately 1:1 to 1:1.1.

  • Reaction Completion: After the addition is complete, continue stirring at the same temperature for about 60 minutes. The reaction can be monitored by gas chromatography to ensure the consumption of acrylonitrile.

  • Neutralization and Distillation: Neutralize the reaction mixture with a strong acid, such as sulfuric acid, to a pH of 7. The resulting salt will precipitate. The crude 3-(2-methoxyethoxy)propionitrile is then purified by distillation.

Step 2: Hydrogenation of 3-(2-Methoxyethoxy)propionitrile to this compound

  • Catalyst and Solvent: In a high-pressure reactor, place the purified 3-(2-methoxyethoxy)propionitrile and a suitable hydrogenation catalyst, such as a Raney nickel-cobalt-chromium composite.

  • Ammonia Addition: Introduce ammonia into the reactor. Ammonia is used to suppress the formation of secondary amines during the hydrogenation process.

  • Hydrogenation: The reaction is carried out under a hydrogen pressure of 3-4 MPa and at a temperature of 90-100 °C. The reaction is typically complete within 4-5 hours.

  • Purification: After the reaction, the catalyst is filtered off, and the crude this compound is purified by distillation to yield the final product.

G Synthesis Workflow of this compound 2-Methoxyethanol 2-Methoxyethanol Cyanoethylation Cyanoethylation 2-Methoxyethanol->Cyanoethylation Acrylonitrile Acrylonitrile Acrylonitrile->Cyanoethylation 3-(2-Methoxyethoxy)propionitrile 3-(2-Methoxyethoxy)propionitrile Cyanoethylation->3-(2-Methoxyethoxy)propionitrile Sodium Methoxide, Hydroquinone Hydrogenation Hydrogenation 3-(2-Methoxyethoxy)propionitrile->Hydrogenation Raney Ni-Co-Cr, H2, NH3 This compound This compound Hydrogenation->this compound

Synthesis Workflow

Spectroscopic Data

While a full analysis requires access to raw spectral data, the expected features of the NMR, IR, and mass spectra are described below based on the molecular structure.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy group protons (a singlet), the two methylene groups of the ethoxy moiety (triplets), the methylene group adjacent to the nitrogen (a triplet), the central methylene group of the propyl chain (a multiplet), and the amine protons (a broad singlet).

  • ¹³C NMR: The carbon NMR spectrum should exhibit six unique signals corresponding to each of the six carbon atoms in different chemical environments.[5] The carbon of the methoxy group will be the most upfield, followed by the carbons of the propyl and ethoxy chains, with the carbon attached to the nitrogen being the most downfield among the aliphatic carbons.

3.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to show characteristic absorption bands for:

  • N-H stretching of the primary amine group (a broad doublet in the region of 3300-3500 cm⁻¹).

  • C-H stretching of the alkyl groups (around 2850-2950 cm⁻¹).

  • N-H bending (scissoring) vibration (around 1600 cm⁻¹).

  • C-O-C stretching of the ether linkage (a strong band in the region of 1100-1150 cm⁻¹).

3.3. Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 133. The fragmentation pattern would likely involve the loss of small neutral molecules and the formation of characteristic amine and ether fragments. A prominent peak would be expected from the alpha-cleavage of the C-C bond adjacent to the nitrogen atom, resulting in a fragment at m/z = 30 ([CH₂NH₂]⁺).

Safety and Handling

This compound is classified as a hazardous material.[4] Adherence to appropriate safety protocols is essential when handling this compound.

Table 2: GHS Hazard Information for this compound

Hazard ClassGHS PictogramSignal WordHazard Statement(s)
Flammable LiquidsNo PictogramWarningH227: Combustible liquid
Skin Corrosion/IrritationGHS05: CorrosionDangerH314: Causes severe skin burns and eye damage

Precautionary Statements (selected):

  • P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P310: Immediately call a POISON CENTER/doctor.

Applications and Relevance in Drug Development

While this compound is not a pharmaceutical agent itself, its structural motifs—a primary amine and a short polyethylene glycol (PEG)-like ether chain—make it and similar molecules of interest in medicinal chemistry and drug development for several potential applications.

5.1. As a Linker Molecule

The molecule's linear structure with a terminal amine group makes it a suitable candidate for use as a linker or spacer in the synthesis of more complex molecules. The amine provides a reactive handle for conjugation to other molecules, such as drugs, targeting ligands, or carrier proteins.[6][7][8] The methoxyethoxy portion of the molecule imparts hydrophilicity, which can be advantageous in improving the solubility and pharmacokinetic properties of drug conjugates.[9][10]

G Potential Role as a Hydrophilic Linker Drug Molecule Drug Molecule Linker This compound (as a linker) Drug Molecule->Linker Targeting Moiety Targeting Moiety Linker->Targeting Moiety Improved Solubility &\nPharmacokinetics Improved Solubility & Pharmacokinetics Linker->Improved Solubility &\nPharmacokinetics

References

A Comprehensive Technical Guide to the Physicochemical Properties of 3-(2-Methoxyethoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Methoxyethoxy)propylamine, with CAS number 54303-31-0, is a primary amine that serves as a versatile intermediate in various chemical syntheses.[1] Its unique molecular structure, featuring both an ether and an amine functional group, makes it a valuable building block in the production of a range of compounds, including dyes and corrosion inhibitors. This guide provides a detailed overview of its core physicochemical properties, synthesis, and safety information, presented in a format tailored for technical experts in the field.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. This data is essential for its handling, application in synthetic protocols, and for computational modeling.

PropertyValueReference
Molecular Formula C₆H₁₅NO₂[2][3]
Molecular Weight 133.19 g/mol [2][3][4]
Appearance Clear liquid[4]
Odor Characteristic amine-like[4]
Boiling Point ~170 - 175 °C[4]
186.2 ± 15.0 °C at 760 mmHg[5]
79 °C @ 12 Torr[3]
Density ~0.92 - 0.94 g/cm³[4]
0.9 ± 0.1 g/cm³[5]
Solubility in Water Soluble to a certain extent[4]
Flash Point ~60 - 70 °C[4]
Vapor Pressure Low at room temperature[4]
Purity ≥95%[2]
Topological Polar Surface Area (TPSA) 44.48 Ų[2]
LogP -0.0018[2]
Hydrogen Bond Acceptors 3[2]
Hydrogen Bond Donors 1[2]
Rotatable Bonds 6[2]

Synthesis of this compound

The primary method for the industrial synthesis of this compound involves a two-step process: a condensation reaction followed by a hydrogenation reaction.[1][6]

Experimental Protocol:

Step 1: Condensation Reaction

  • Ethylene glycol monomethyl ether is charged into a reactor.

  • Sodium methoxide and hydroquinone are added to the reactor while stirring.[1]

  • Acrylonitrile is then added dropwise. The molar ratio of ethylene glycol monomethyl ether to acrylonitrile is maintained at 1:1 to 1:1.1.[1]

  • The reaction temperature is kept between 25 and 30 °C during the addition of acrylonitrile.[1]

  • After the addition is complete, the reaction mixture is maintained at the same temperature for approximately 60 minutes to ensure the completion of the condensation reaction, yielding 3-(2-methoxyethoxy)-propionitrile.[1]

Step 2: Hydrogenation Reaction

  • The resulting 3-(2-methoxyethoxy)-propionitrile is transferred to a hydrogenation reactor.

  • Ammonia is introduced into the reactor.[1]

  • The liquid-phase catalytic hydrogenation is carried out in the presence of a Raney nickel-cobalt-chromium composite catalyst.[1]

  • The reaction is conducted at a temperature of 90-100 °C and a pressure of 3-4 MPa for about 4 hours.[1]

  • The weight ratio of 3-(2-methoxyethoxy)-propionitrile to the catalyst to ammonia is approximately 4000-4500 : 20-30 : 8500-9000.[1]

Step 3: Purification

  • Following the hydrogenation, the crude product is purified by distillation.[1]

  • A small amount of low-boiling fraction is first removed at normal pressure.[1]

  • The main middle fraction, which is the purified this compound, is then collected.[1]

Synthesis Workflow

SynthesisWorkflow cluster_condensation Condensation Reaction cluster_hydrogenation Hydrogenation EGME Ethylene Glycol Monomethyl Ether Condensation Addition Reaction (25-30 °C) EGME->Condensation Acn Acrylonitrile Acn->Condensation Catalyst1 Sodium Methoxide, Hydroquinone Catalyst1->Condensation Propionitrile 3-(2-Methoxyethoxy)-propionitrile Hydrogenation Catalytic Hydrogenation (90-100 °C, 3-4 MPa) Propionitrile->Hydrogenation Ammonia Ammonia Ammonia->Hydrogenation Catalyst2 Raney Ni-Co-Cr Catalyst2->Hydrogenation H2 Hydrogen H2->Hydrogenation FinalProduct This compound Condensation->Propionitrile Purification Distillation Hydrogenation->Purification Purification->FinalProduct

Caption: Synthesis workflow of this compound.

Safety Information

This compound is classified as a hazardous chemical. It is harmful if swallowed and can cause severe skin burns and eye damage.[7][8] It is also harmful to aquatic life with long-lasting effects.[7][8] Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this substance.[7] It should be stored in a cool, dry, well-ventilated area away from heat sources and incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4][7]

Applications

This compound is a valuable intermediate in the chemical industry. Its primary applications include:

  • Dye Synthesis: It serves as a key intermediate in the synthesis of certain disperse dyes.[1]

  • Corrosion Inhibition: It is used as a corrosion inhibitor, particularly in the petrochemical industry.[1]

  • Emulsification: It can be used as an ionic emulsifier.[1]

References

An In-depth Technical Guide on 3-(2-Methoxyethoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the molecular structure and properties of 3-(2-Methoxyethoxy)propylamine, a chemical compound relevant to researchers, scientists, and professionals in the field of drug development.

Molecular Properties

This compound is a primary amine with a methoxyethoxy substituent. Its chemical properties are summarized in the table below, providing a quick reference for key quantitative data.

PropertyValueSource
Molecular Formula C₆H₁₅NO₂[1]
Molecular Weight 133.19 g/mol [1][2]
Density 0.9 ± 0.1 g/cm³[2]
Boiling Point 186.2 ± 15.0 °C at 760 mmHg[2]
SMILES COCCOCCCN[1]

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted in the diagram below. This visualization aids in understanding the spatial arrangement of atoms and functional groups within the molecule.

Caption: Molecular structure of this compound.

Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols for determining the properties listed are standard analytical chemistry techniques and are not detailed here.

References

An In-depth Technical Guide to the Synthesis of 3-(2-Methoxyethoxy)propylamine from Ethylene Glycol Monomethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(2-Methoxyethoxy)propylamine, a versatile primary amine compound. It serves as a crucial intermediate in the manufacturing of various fine chemicals, including disperse dyes like disperse turquoise blue S-GL, as well as finding applications as a corrosion inhibitor and an ionizing emulsifier in the petrochemical industry.[1] The synthesis originates from ethylene glycol monomethyl ether and proceeds through a two-step reaction pathway involving a condensation reaction followed by hydrogenation.[1]

Reaction Pathway

The synthesis of this compound from ethylene glycol monomethyl ether is a two-step process. The first step is a cyanoethylation reaction, where ethylene glycol monomethyl ether undergoes an addition reaction with acrylonitrile to form 3-(2-methoxyethoxy)-propionitrile. This is followed by the catalytic hydrogenation of the nitrile group to yield the final product, this compound.[1]

Step 1: Condensation Reaction (Cyanoethylation)

CH₃OCH₂CH₂OH + CH₂=CHCN → CH₃OCH₂CH₂OCH₂CH₂CN

Ethylene Glycol Monomethyl Ether + Acrylonitrile → 3-(2-Methoxyethoxy)-propionitrile

Step 2: Hydrogenation Reaction

CH₃OCH₂CH₂OCH₂CH₂CN + 2H₂ → CH₃OCH₂CH₂OCH₂CH₂CH₂NH₂

3-(2-Methoxyethoxy)-propionitrile + Hydrogen → this compound

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis process, including reaction conditions and yields, as derived from established experimental protocols.[1]

ParameterStep 1: CondensationStep 2: Hydrogenation
Reactants Ethylene Glycol Monomethyl Ether, Acrylonitrile3-(2-Methoxyethoxy)-propionitrile, Hydrogen, Ammonia
Catalyst Sodium MethoxideRaney Nickel-Cobalt-Chromium Composite
Inhibitor Hydroquinone-
Molar Ratio (Reactants) Ethylene Glycol Monomethyl Ether : Acrylonitrile = 1 : 1-1.1-
Weight Ratio -3-(2-Methoxyethoxy)-propionitrile : Catalyst : Ammonia = 4000-4500 : 20-30 : 8500-9000
Temperature 25-30 °C90-100 °C
Pressure Atmospheric3-4 MPa
Reaction Time 3 hours (dropwise addition) + 1 hour (warming)4 hours ± 0.5 hours
Product Yield ->91% (overall)
Product Purity ->99.5%

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of this compound.

Step 1: Synthesis of 3-(2-Methoxyethoxy)-propionitrile (Condensation Reaction)
  • Reactor Setup: A suitable reaction vessel is charged with 410 kg of ethylene glycol monomethyl ether.

  • Catalyst and Inhibitor Addition: To the ethylene glycol monomethyl ether, add 5 kg of sodium methoxide (catalyst) and 0.33 kg of hydroquinone (polymerization inhibitor).[1]

  • Stirring: The mixture is stirred thoroughly to ensure homogeneity.

  • Acrylonitrile Addition: Slowly add 284 kg of acrylonitrile dropwise to the reaction mixture over a period of 3 hours. The molar ratio of ethylene glycol monomethyl ether to acrylonitrile should be maintained between 1:1 and 1:1.1.[1]

  • Temperature Control: Throughout the addition of acrylonitrile, the reaction temperature must be carefully controlled and maintained between 25°C and 30°C.[1]

  • Post-Reaction Warming: After the dropwise addition of acrylonitrile is complete, the reaction mixture is kept at the same temperature and stirred for an additional 60 ± 10 minutes to ensure the reaction goes to completion.[1]

  • Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography to determine the endpoint.[1]

Step 2: Synthesis of this compound (Hydrogenation Reaction)
  • Intermediate Preparation: The crude 3-(2-methoxyethoxy)-propionitrile from the previous step is purified by distillation.

  • Reactor Charging: The purified, colorless liquid of 3-(2-methoxyethoxy)-propionitrile is introduced into a high-pressure hydrogenation reactor.

  • Ammonia and Catalyst Addition: Ammonia is introduced into the reactor, followed by the addition of a Raney nickel-cobalt-chromium composite catalyst. The weight ratio of 3-(2-methoxyethoxy)-propionitrile to catalyst to ammonia should be in the range of 4000-4500 : 20-30 : 8500-9000.[1]

  • Hydrogenation Conditions: The liquid-phase catalytic hydrogenation is carried out at a temperature of 90-100°C and a pressure of 3-4 MPa.[1]

  • Reaction Time: The reaction is allowed to proceed for 4 hours ± 0.5 hours.[1]

  • Product Isolation and Purification: After the reaction is complete, the crude product is purified by rectification to obtain the final product, this compound, with a purity greater than 99.5%. The overall yield of the two-step process is reported to be 91%.[1]

Process Visualization

The following diagrams illustrate the logical workflow of the synthesis process.

Synthesis_Workflow EGMME Ethylene Glycol Monomethyl Ether Condensation Condensation Reaction EGMME->Condensation ACN Acrylonitrile ACN->Condensation Intermediate 3-(2-Methoxyethoxy)- propionitrile Hydrogenation Hydrogenation Reaction Intermediate->Hydrogenation H2 Hydrogen H2->Hydrogenation Ammonia Ammonia Ammonia->Hydrogenation FinalProduct 3-(2-Methoxyethoxy)- propylamine Condensation->Intermediate Purification Purification (Distillation) Hydrogenation->Purification Purification->FinalProduct

Caption: Synthetic pathway of this compound.

Experimental_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Hydrogenation ChargeEGMME Charge Ethylene Glycol Monomethyl Ether AddCatalyst Add Sodium Methoxide & Hydroquinone ChargeEGMME->AddCatalyst AddACN Dropwise Add Acrylonitrile (25-30 °C) AddCatalyst->AddACN Warm Keep Warm (1 hr) AddACN->Warm IntermediateProduct Crude 3-(2-Methoxyethoxy) -propionitrile Warm->IntermediateProduct PurifyIntermediate Purify Intermediate (Distillation) IntermediateProduct->PurifyIntermediate ChargeReactor Charge Purified Intermediate, Ammonia, & Catalyst PurifyIntermediate->ChargeReactor Hydrogenate Hydrogenate (90-100 °C, 3-4 MPa) ChargeReactor->Hydrogenate FinalPurification Final Purification (Rectification) Hydrogenate->FinalPurification FinalProduct This compound (>99.5% Purity) FinalPurification->FinalProduct

Caption: Experimental workflow for the synthesis process.

References

An In-depth Technical Guide to the Synthesis of 3-(2-Methoxyethoxy)propylamine via Hydrogenation of 3-(2-Methoxyethoxy)-propionitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(2-Methoxyethoxy)propylamine, a versatile primary amine with applications as an intermediate in the synthesis of disperse dyes and as a corrosion inhibitor and ionic emulsifier in the petrochemical industry. The primary focus of this document is the catalytic hydrogenation of 3-(2-methoxyethoxy)-propionitrile, a key step in the production of high-purity this compound.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the condensation reaction of ethylene glycol monomethyl ether with acrylonitrile to produce the intermediate, 3-(2-methoxyethoxy)-propionitrile. This is followed by the catalytic hydrogenation of the nitrile group to yield the desired primary amine.[1]

Synthesis_Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Hydrogenation Ethylene Glycol Monomethyl Ether Ethylene Glycol Monomethyl Ether 3-(2-methoxyethoxy)-propionitrile 3-(2-methoxyethoxy)-propionitrile Ethylene Glycol Monomethyl Ether->3-(2-methoxyethoxy)-propionitrile Condensation Acrylonitrile Acrylonitrile Acrylonitrile->3-(2-methoxyethoxy)-propionitrile Catalyst (e.g., Sodium Methoxide) Catalyst (e.g., Sodium Methoxide) Catalyst (e.g., Sodium Methoxide)->3-(2-methoxyethoxy)-propionitrile This compound This compound 3-(2-methoxyethoxy)-propionitrile->this compound Hydrogenation Hydrogen Hydrogen This compound This compound Hydrogen->this compound Catalyst (e.g., Raney Ni-Co-Cr) Catalyst (e.g., Raney Ni-Co-Cr) Catalyst (e.g., Raney Ni-Co-Cr)->this compound

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

Synthesis of 3-(2-methoxyethoxy)-propionitrile (Precursor)

A common method for the synthesis of the propionitrile precursor involves the addition condensation of ethylene glycol monomethyl ether and acrylonitrile.[1]

Protocol:

  • To a reaction vessel containing ethylene glycol monomethyl ether, a catalyst such as sodium methoxide and a polymerization inhibitor like hydroquinone are added and stirred.

  • Acrylonitrile is then added dropwise while maintaining the reaction temperature between 25-30°C.

  • The molar ratio of ethylene glycol monomethyl ether to acrylonitrile is typically maintained at 1:1 to 1.1.

  • After the addition of acrylonitrile is complete, the reaction mixture is held at the same temperature for approximately 60 minutes to ensure the completion of the reaction.

  • The resulting crude 3-(2-methoxyethoxy)-propionitrile is then purified by distillation.

Hydrogenation of 3-(2-methoxyethoxy)-propionitrile

The catalytic hydrogenation of 3-(2-methoxyethoxy)-propionitrile to this compound is a critical step that dictates the purity and yield of the final product. A patented process outlines a high-yield procedure using a specific composite catalyst.[1]

Protocol:

  • The purified 3-(2-methoxyethoxy)-propionitrile is charged into a high-pressure reactor.

  • A Raney nickel-cobalt-chromium composite catalyst is added to the reactor.

  • Liquid ammonia is introduced into the reactor. The presence of ammonia is crucial for suppressing the formation of secondary and tertiary amine by-products.

  • The reactor is pressurized with hydrogen and heated to the desired reaction temperature.

  • The reaction is carried out with stirring for a specified duration.

  • Upon completion, the reactor is cooled, and the ammonia is recovered for recycling.

  • The crude product is then purified by rectification to obtain high-purity this compound.[1]

Quantitative Data and Reaction Parameters

The following table summarizes the key quantitative data for the hydrogenation of 3-(2-methoxyethoxy)-propionitrile as described in the patent literature.[1]

ParameterValue
Reactant Ratios (by weight)
3-(2-methoxyethoxy)-propionitrile4000 - 4500 parts
Raney Ni-Co-Cr Catalyst20 - 30 parts
Ammonia8500 - 9000 parts
Reaction Conditions
Temperature90 - 100 °C
Pressure3 - 4 MPa
Reaction Time4 ± 0.5 hours
Product Characteristics
Purity (after rectification)> 99.5%
Overall Yield91%

Experimental Workflow and Logic

The following diagram illustrates the logical workflow of the synthesis and purification process.

Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification A Charge 3-(2-methoxyethoxy)-propionitrile B Add Raney Ni-Co-Cr Catalyst A->B C Introduce Ammonia B->C D Pressurize with Hydrogen & Heat C->D E Liquid-Phase Catalytic Hydrogenation (90-100°C, 3-4 MPa, 4h) D->E F Cool Reactor & Recover Ammonia E->F G Obtain Crude Product F->G H Rectification (Distillation) G->H I High-Purity this compound H->I

Figure 2: Experimental workflow for the synthesis of this compound.

Discussion of Key Process Parameters

  • Catalyst: The use of a Raney nickel-cobalt-chromium composite catalyst is specified in the high-yield synthesis.[1] Raney-type catalysts, particularly nickel and cobalt, are well-known for their high activity in nitrile hydrogenation. The presence of multiple metals in the composite likely enhances catalytic activity and stability.

  • Ammonia: The addition of a significant excess of ammonia is a critical factor in achieving high selectivity for the primary amine. Ammonia helps to suppress the formation of secondary and tertiary amines, which are common byproducts in nitrile hydrogenation reactions.

  • Temperature and Pressure: The reaction is conducted under elevated temperature and pressure to ensure a reasonable reaction rate and to maintain the reactants in the appropriate phase. The specified ranges of 90-100°C and 3-4 MPa are typical for industrial-scale nitrile hydrogenations.[1]

  • Purification: Rectification, or fractional distillation, is employed to separate the final product from any unreacted starting material, byproducts, and residual solvent, resulting in a high-purity product.[1]

Conclusion

The synthesis of this compound via the hydrogenation of 3-(2-methoxyethoxy)-propionitrile is a well-established industrial process. The use of a Raney nickel-cobalt-chromium composite catalyst in the presence of excess ammonia under optimized temperature and pressure conditions allows for the production of the desired primary amine with high purity and yield. This technical guide provides a detailed protocol and key process parameters that can serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. Further research could focus on the development of alternative, non-noble metal catalysts and the exploration of continuous flow processes to further enhance the efficiency and sustainability of this synthesis.

References

Spectroscopic Profile of 3-(2-Methoxyethoxy)propylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(2-Methoxyethoxy)propylamine (CAS No. 54303-31-0), a molecule of interest in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights into its molecular structure and functional groups.

Molecular Structure and Properties

  • Molecular Formula: C₆H₁₅NO₂

  • Molecular Weight: 133.19 g/mol [1]

  • IUPAC Name: 3-(2-Methoxyethoxy)propan-1-amine

  • Structure:

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

Based on analogous compounds and general principles of NMR spectroscopy, the following proton NMR signals are predicted for this compound in a deuterated chloroform (CDCl₃) solvent, with chemical shifts (δ) reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.55t2H-O-CH₂ -CH₂-NH₂
~3.50t2H-O-CH₂ -CH₂-O-
~3.45t2H-CH₂-CH₂ -O-
3.35s3HCH₃ -O-
~2.75t2H-CH₂-CH₂ -NH₂
~1.75p2H-CH₂-CH₂ -CH₂-
~1.40s (broad)2H-NH₂

¹³C NMR (Carbon-13) NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The following data is based on available spectral databases.[2]

Chemical Shift (δ, ppm)Assignment
~72.0-O-C H₂-CH₂-O-
~70.5-O-C H₂-CH₂-NH₂
~70.0-CH₂-C H₂-O-
~59.0C H₃-O-
~40.0-CH₂-C H₂-NH₂
~31.5-CH₂-C H₂-CH₂-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The spectrum for this compound would be consistent with a primary amine and an ether.

Wavenumber (cm⁻¹)IntensityAssignment
3380 - 3250Medium, BroadN-H stretch (primary amine)
2950 - 2850StrongC-H stretch (aliphatic)
1650 - 1580MediumN-H bend (primary amine)
1120 - 1085StrongC-O stretch (ether)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and structure. While a publicly available mass spectrum for this compound is not readily found, a predicted fragmentation pattern can be described.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 133.

  • Major Fragmentation Pathways:

    • Alpha-cleavage adjacent to the nitrogen atom, resulting in the loss of a propyl ether radical to give a fragment at m/z = 30 ([CH₂=NH₂]⁺). This is often the base peak for primary amines.

    • Cleavage of the C-O bonds in the ether linkage.

    • Loss of small neutral molecules such as H₂O or CH₂O.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

IR Spectroscopy
  • Sample Preparation: A drop of neat liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry
  • Sample Preparation: The sample is diluted to a concentration of approximately 1 µg/mL in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source.

  • Acquisition (ESI):

    • Ionization Mode: Positive ion mode is typically used for amines.

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Nebulizing Gas: Nitrogen.

  • Acquisition (EI):

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 10-200.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and major fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to determine the structure of this compound.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Information Obtained cluster_Conclusion Structural Elucidation NMR NMR (¹H, ¹³C) NMR_info Carbon-Hydrogen Framework Connectivity NMR->NMR_info IR IR IR_info Functional Groups (Amine, Ether) IR->IR_info MS MS MS_info Molecular Weight Fragmentation Pattern MS->MS_info Structure This compound Structure Confirmed NMR_info->Structure IR_info->Structure MS_info->Structure

Caption: Workflow of Spectroscopic Analysis.

References

An In-depth Technical Guide to the Solubility of 3-(2-Methoxyethoxy)propylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-(2-Methoxyethoxy)propylamine in various organic solvents. Understanding the solubility of this compound is crucial for its application in chemical synthesis, formulation development, and various research applications. This document compiles available solubility data, presents a detailed experimental protocol for solubility determination, and includes a workflow diagram to guide experimental design.

Introduction to this compound

This compound is a primary amine with the chemical formula C6H15NO2. It possesses both a polar amine group and an ether linkage, as well as a moderately non-polar alkyl chain. This amphiphilic nature suggests a broad solubility profile. It is a clear, colorless liquid with an ammonia-like odor and is known to be miscible with water and a range of common organic solvents. Aliphatic amines, in general, exhibit significant solubility in organic solvents, particularly polar ones.[1] The principle of "like dissolves like" is a key determinant of solubility, where substances with similar polarities tend to be miscible.[2]

Quantitative Solubility Data

While specific quantitative solubility data (in g/L or mol/L) for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, several sources report on its miscibility. The following table summarizes the available qualitative solubility information. For many common solvents, this compound is considered completely miscible.

Solvent CategorySolventReported Solubility/Miscibility
Polar Protic WaterCompletely Miscible
EthanolMiscible
Polar Aprotic AcetoneMiscible
TolueneMiscible
Non-Polar HexaneMiscible

Note: "Miscible" indicates that the two substances form a homogeneous solution in all proportions.

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for the quantitative determination of the solubility of a liquid amine like this compound in an organic solvent. This method is based on the isothermal equilibrium technique.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Glass vials with airtight caps

  • Syringes and syringe filters (chemically resistant, e.g., PTFE)

  • Gas chromatograph (GC) with a suitable column and detector (e.g., FID) or other suitable analytical instrumentation (e.g., HPLC, NMR).

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solvent: Add a known volume of the selected organic solvent to a series of glass vials.

  • Addition of Solute: To each vial, add an excess amount of this compound. The presence of a distinct second phase (undissolved amine) should be visible.

  • Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. Gentle agitation should be maintained to facilitate mixing.

  • Sample Withdrawal and Filtration: After equilibration, stop the agitation and allow the undissolved phase to settle. Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved droplets of the amine.

  • Dilution: Accurately dilute the filtered, saturated solution with a known volume of a suitable solvent to bring the concentration within the calibration range of the analytical instrument.

  • Quantitative Analysis: Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC) to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent using the determined concentration and the dilution factor. The results can be expressed in units such as g/L, mg/mL, or mol/L.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_results Results A Select Solvent and Solute B Add Excess Solute to Solvent in Vials A->B C Incubate at Constant Temperature with Agitation B->C D Allow Phases to Settle C->D E Withdraw and Filter Supernatant D->E F Dilute Sample E->F G Analyze by GC or other method F->G H Calculate Solubility G->H

Workflow for Experimental Solubility Determination.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is highly recommended to determine the solubility experimentally using the protocol outlined above.

References

3-(2-Methoxyethoxy)propylamine safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a summary of available information on 3-(2-Methoxyethoxy)propylamine. A complete Safety Data Sheet (SDS) containing comprehensive hazard and safety information was not publicly available at the time of writing. The information provided herein is for guidance only and should not be considered a substitute for a substance-specific SDS obtained from the chemical supplier. Always consult the official SDS before handling this chemical.

Chemical Identification and Properties

This compound is a primary amine containing an ether linkage. Its chemical structure and basic properties are summarized below.

Identifier Value
Chemical Name This compound
CAS Number 54303-31-0
Molecular Formula C₆H₁₅NO₂
Molecular Weight 133.19 g/mol
Synonyms 3-(2-methoxyethoxy)propan-1-amine, FENTAMINE OPA-ME, 1-Propanamine, 3-(2-methoxyethoxy)-

Table 1: Physical and Chemical Properties

Property Value Source
Boiling Point 186.2 ± 15.0 °C at 760 mmHg
Density 0.9 ± 0.1 g/cm³
Flash Point 69.4 ± 27.7 °C
Vapor Pressure 0.7 ± 0.4 mmHg at 25°C
Refractive Index 1.426
Purity ≥95%
Storage Temperature 4°C, protect from light

Hazard Identification and Classification

A complete Globally Harmonized System (GHS) classification for this compound is not available in the public domain. However, based on the general properties of similar aliphatic amines, it should be handled as a potentially hazardous substance. Amines are often corrosive, flammable, and can be skin and respiratory irritants.

Table 2: GHS Hazard Classification (Incomplete)

Hazard Class Classification
Acute Toxicity (Oral) Data not available
Skin Corrosion/Irritation Data not available
Serious Eye Damage/Irritation Data not available
Flammable Liquids Data not available (Flash point suggests it is a combustible liquid)

Handling and Storage Precautions

The following are general handling and storage precautions for liquid amines and should be adapted based on the specific information provided in the supplier's SDS.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile or neoprene) and a lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area or with a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines should be used.

Safe Handling Procedures
  • Avoid contact with skin, eyes, and clothing.

  • Do not inhale vapors or mists.

  • Handle in a chemical fume hood.

  • Keep away from heat, sparks, and open flames.

  • Use non-sparking tools and ground all equipment when transferring large quantities.

  • Wash hands thoroughly after handling.

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.

  • Follow the recommended storage temperature of 4°C and protect from light.

Emergency Procedures

The following are general emergency procedures and are not a substitute for the specific guidance in the SDS.

Table 3: First Aid Measures

Exposure Route First Aid Procedure
Inhalation Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response
  • Evacuate the area.

  • Wear appropriate PPE.

  • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

  • Place the contaminated material in a suitable container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

Experimental Workflow

The following diagram illustrates a general workflow for handling this compound in a research setting. This workflow is a general guideline and must be adapted to specific experimental protocols and the information in the chemical's SDS.

G cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal A Consult Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) A->B C Prepare work area in a chemical fume hood B->C D Obtain chemical from storage (4°C, dark) C->D Proceed when ready E Dispense required amount using appropriate tools D->E F Perform experimental procedure E->F G Quench/neutralize any reactive waste F->G Experiment complete H Dispose of waste in designated hazardous waste container G->H I Clean glassware and work area H->I J Remove PPE and wash hands I->J

Caption: General laboratory workflow for handling liquid chemicals.

Toxicological Information

No specific toxicological data, such as LD50 or LC50 values, for this compound were found in the publicly available literature.

Table 4: Toxicological Data

Test Route Species Value
LD50 OralNot availableNot available
LD50 DermalNot availableNot available
LC50 InhalationNot availableNot available

Conclusion

While some basic physical and chemical properties of this compound are available, a comprehensive safety and toxicological profile is lacking in the public domain. Researchers, scientists, and drug development professionals must exercise extreme caution when handling this compound. The primary directive is to obtain and thoroughly review the Safety Data Sheet from the supplier before any work is initiated. The general safety precautions for handling liquid amines should be strictly followed in the interim.

An In-depth Technical Guide to the Thermal Stability and Decomposition of 3-(2-Methoxyethoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific thermal stability and decomposition of 3-(2-Methoxyethoxy)propylamine is limited. This guide provides a comprehensive theoretical framework, outlines recommended experimental protocols for its characterization, and presents hypothetical decomposition pathways based on the known chemistry of related compounds.

Introduction

This compound is a bifunctional molecule containing both a primary amine and an ether linkage. Its utility in various chemical syntheses, including pharmaceutical and materials science applications, necessitates a thorough understanding of its thermal stability. Thermal decomposition can impact not only the efficacy and safety of manufacturing processes but also the shelf-life and degradation profile of resulting products. This document serves as a technical guide for researchers investigating the thermal properties of this compound, providing a foundation for experimental design and data interpretation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the design of appropriate handling, storage, and analytical procedures.

PropertyValue
CAS Number 54303-31-0
Molecular Formula C₆H₁₅NO₂
Molecular Weight 133.19 g/mol
Boiling Point 186.2 ± 15.0 °C at 760 mmHg[1]
Flash Point 69.4 ± 27.7 °C[2]
Density 0.9 ± 0.1 g/cm³[1]
Storage 4°C, protect from light[3]

Predicted Thermal Decomposition Pathways

The thermal decomposition of this compound is anticipated to proceed through mechanisms characteristic of primary amines and ethers. At elevated temperatures, bond cleavage is likely to occur at the C-N, C-O, and C-C bonds. Potential decomposition pathways include:

  • C-N Bond Cleavage: Homolytic or heterolytic cleavage of the C-N bond can lead to the formation of ammonia and various hydrocarbon fragments. For primary amines, β-elimination is a common pathway, which in this case could be influenced by the ether oxygen.[4][5][6]

  • Ether Linkage Scission: The C-O bonds in the methoxyethoxy group are susceptible to thermal cleavage. Pyrolysis of ethers often proceeds via radical chain mechanisms, potentially yielding a variety of smaller, volatile molecules such as aldehydes, alcohols, and alkanes.[7][8]

  • Intramolecular Rearrangements: The presence of both an amine and an ether functionality could facilitate intramolecular reactions, leading to the formation of cyclic byproducts.

A hypothetical decomposition pathway is visualized in the diagram below, illustrating potential initial fragmentation points.

G Hypothetical Decomposition of this compound cluster_products Potential Initial Decomposition Products MMEPA This compound C₆H₁₅NO₂ Ammonia Ammonia (NH₃) MMEPA->Ammonia β-elimination PropeneDeriv Methoxyethoxypropene MMEPA->PropeneDeriv β-elimination Methanol Methanol (CH₃OH) MMEPA->Methanol Ether C-O cleavage EthyleneGlycolDeriv Ethylene Glycol derivatives MMEPA->EthyleneGlycolDeriv Ether C-O cleavage Acetaldehyde Acetaldehyde MMEPA->Acetaldehyde C-C cleavage PropylamineRadical Propylamine radical MMEPA->PropylamineRadical C-O cleavage

Caption: Hypothetical initial decomposition pathways for this compound.

Recommended Experimental Protocols

To empirically determine the thermal stability and decomposition products of this compound, a suite of thermal analysis techniques is recommended. The logical workflow for these experiments is outlined below.

G Logical Workflow for Thermal Analysis Start Sample of This compound TGA Thermogravimetric Analysis (TGA) Determines mass loss vs. temperature Start->TGA DSC Differential Scanning Calorimetry (DSC) Identifies thermal events (melting, boiling, decomposition) Start->DSC PyGCMS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Identifies decomposition products TGA->PyGCMS Informs pyrolysis temperature selection Data_Analysis Data Analysis and Interpretation TGA->Data_Analysis Provides decomposition temperatures DSC->Data_Analysis Provides transition enthalpies PyGCMS->Data_Analysis Provides structural information of products Report Comprehensive Thermal Stability Report Data_Analysis->Report

Caption: Recommended logical workflow for the comprehensive thermal analysis.

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is the primary technique for determining the onset of decomposition.

Experimental Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Place approximately 5-10 mg of this compound into a clean, tared TGA pan (aluminum or platinum).[9]

  • Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[3]

  • Temperature Program:

    • Equilibrate at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.[3][10]

  • Data Collection: Record the mass loss as a function of temperature. The onset temperature of decomposition is typically determined from the intersection of the baseline tangent and the tangent of the decomposition step on the TGA curve.

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the identification of thermal events such as melting, boiling, and decomposition.

Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan to contain the liquid and its vapor.[9] Prepare an identical empty, sealed pan as a reference.

  • Atmosphere: Use an inert atmosphere (e.g., Nitrogen) with a purge rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at a sub-ambient temperature (e.g., -50°C) if low-temperature transitions are of interest, or at room temperature.

    • Ramp the temperature to a point just beyond the final decomposition temperature determined by TGA (e.g., 400°C) at a heating rate of 10°C/min.[10]

  • Data Collection: Record the heat flow as a function of temperature. Endothermic peaks will indicate events like boiling, while sharp exothermic peaks often correspond to decomposition.

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a specific temperature, and the resulting fragments are separated by GC and identified by MS.[1][11]

Experimental Protocol:

  • Pyrolyzer Setup: Set the pyrolysis temperature based on the TGA data. A temperature within the main decomposition region (e.g., the temperature at the maximum rate of mass loss, Tmax) is typically chosen. A multi-step analysis at different temperatures can also be informative.[11]

  • Sample Preparation: Place a small amount of the liquid sample (typically a few microliters) into a pyrolysis sample cup.

  • Pyrolysis: Rapidly heat the sample to the set temperature in an inert atmosphere (Helium) and hold for a short period (e.g., 15-30 seconds).

  • GC Separation: The pyrolysis products are swept into a GC column (a non-polar or mid-polar column is a good starting point) for separation. A typical GC oven program might be:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • MS Detection: The separated compounds are introduced into a mass spectrometer. The electron ionization (EI) mode is standard for creating fragment libraries.

  • Data Analysis: Identify the decomposition products by comparing their mass spectra to a reference library (e.g., NIST).

G Experimental Workflow for Thermal Analysis cluster_tga TGA Protocol cluster_dsc DSC Protocol cluster_pygcms Py-GC-MS Protocol TGA_Sample 1. Weigh 5-10 mg of sample into pan TGA_Setup 2. Load into TGA under Nitrogen atmosphere TGA_Sample->TGA_Setup TGA_Run 3. Heat at 10°C/min to 600°C TGA_Setup->TGA_Run TGA_Data 4. Record Mass Loss vs. Temp TGA_Run->TGA_Data Py_Run 2. Pyrolyze at Tmax (from TGA) TGA_Data->Py_Run Determines Tmax DSC_Sample 1. Seal 2-5 mg of sample in pan DSC_Setup 2. Load into DSC under Nitrogen atmosphere DSC_Sample->DSC_Setup DSC_Run 3. Heat at 10°C/min to ~400°C DSC_Setup->DSC_Run DSC_Data 4. Record Heat Flow vs. Temp DSC_Run->DSC_Data Py_Sample 1. Load sample into pyrolyzer Py_Sample->Py_Run GC_Run 3. Separate fragments by GC Py_Run->GC_Run MS_Run 4. Detect and identify fragments by MS GC_Run->MS_Run Py_Data 5. Obtain Mass Spectra of products MS_Run->Py_Data

Caption: Detailed experimental workflow for TGA, DSC, and Py-GC-MS analysis.

Data Presentation

The quantitative data obtained from the recommended experiments should be summarized in structured tables for clarity and comparative analysis.

Table 2: Summary of TGA Data

Parameter Value (°C)
Onset of Decomposition (T_onset)
Temperature at 5% Mass Loss (T₅%)
Temperature at 10% Mass Loss (T₁₀%)
Temperature of Maximum Decomposition Rate (T_max)

| Residual Mass at 600°C (%) | |

Table 3: Summary of DSC Data

Thermal Event Onset Temp. (°C) Peak Temp. (°C) Enthalpy (ΔH, J/g)
Boiling
Decomposition (Exotherm)

| Other Transitions | | | |

Table 4: Identified Decomposition Products by Py-GC-MS

Retention Time (min) Identified Compound Molecular Formula Match Quality (%)

| | | | |

Conclusion

A comprehensive understanding of the thermal stability and decomposition of this compound is critical for its safe and effective use. While specific experimental data is not yet widely published, this guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to perform a thorough investigation. The application of TGA, DSC, and Py-GC-MS, as outlined, will yield crucial data on decomposition temperatures, associated energetic changes, and the chemical nature of the degradation products, thereby filling the current knowledge gap.

References

A Technical Guide to 3-(2-Methoxyethoxy)propylamine: Commercial Availability, Purity, and Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3-(2-Methoxyethoxy)propylamine, a versatile primary amine used as an intermediate in the synthesis of various compounds, including disperse dyes and corrosion inhibitors. This document details its commercial availability, purity grades, and the analytical methodologies for its quality control.

Commercial Suppliers and Purity Grades

This compound is readily available from a range of chemical suppliers. The purity of the commercially available product typically ranges from 95% to over 99.5%. Higher purity grades are often required for applications in pharmaceutical and materials science research where impurity profiles can significantly impact outcomes. Below is a summary of representative commercial suppliers and their offered purity grades.

Supplier/ManufacturerPurity Grade (%)Notes
ChemScene≥95Research and development quantities.[1]
Xiamen Equation Chemical Co., LtdIndustrial GradeManufacturer in China.[2]
Hangzhou Leap Chem Co., Ltd.99.00Listed on ECHEMI.[2]
Hefei Heyu Chemical New Materials Co., Ltd.99Listed on ECHEMI.[2]
Shanghai Jinghui Industrial Co., Ltd0.99Listed on ECHEMI.[2]
Zhongshan Xingrui Chemical Co., Ltd.99.0Listed on ChemSrc.
Patent-Described Purity>99.5A patented production process reports achieving a purity of over 99.5%.[3][4]

Synthesis and Potential Impurities

The synthesis of this compound, as described in patent literature, provides insight into the potential impurity profile of the final product.[3] A common synthetic route involves the reaction of ethylene glycol monomethyl ether with acrylonitrile, followed by the hydrogenation of the resulting nitrile.

Based on this synthesis, a typical impurity profile might include:

ImpuritySource
Unreacted 3-(2-methoxyethoxy)propionitrileIncomplete hydrogenation.
Ethylene glycol monomethyl etherUnreacted starting material.
AcrylonitrileUnreacted starting material.
WaterPresent in reagents or formed during side reactions.
Secondary or tertiary amine byproductsFormed during the hydrogenation step.
Catalyst residuesTrace amounts of the hydrogenation catalyst (e.g., Raney nickel-cobalt-chromium).

Quality Control and Analytical Methodologies

Ensuring the purity of this compound is critical for its intended application. The primary analytical techniques for determining the purity and impurity profile of aliphatic amines are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Representative Gas Chromatography (GC) Protocol for Purity Determination

Gas chromatography is a robust method for separating and quantifying volatile and semi-volatile compounds like this compound. Due to the basic nature of amines, which can lead to peak tailing on standard GC columns, a deactivated column is essential for accurate analysis.[5]

Sample Preparation:

A dilute solution of this compound is prepared in a suitable solvent such as methanol or isopropanol. An internal standard may be added for improved quantitative accuracy.

GC Conditions:

ParameterValue
Column Capillary column with a polar stationary phase (e.g., polyethylene glycol) or a specially deactivated column for amine analysis.
Carrier Gas Helium or Nitrogen at a constant flow rate.
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Oven Temperature Program Initial temperature of 60 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
Injection Volume 1 µL
Representative High-Performance Liquid Chromatography (HPLC) Protocol for Purity Determination

HPLC can also be employed for the analysis of this compound, particularly for non-volatile impurities or when derivatization is used to enhance detection.[6]

Sample Preparation:

The sample is dissolved in the mobile phase. Derivatization with a UV-active agent may be performed to improve detection by a UV detector.

HPLC Conditions:

ParameterValue
Column Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
Mobile Phase A gradient of acetonitrile and a buffer solution (e.g., phosphate buffer at a slightly acidic pH).
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV detector at a wavelength appropriate for the derivatizing agent, or a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for underivatized amine.
Injection Volume 10 µL

Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound, based on a common industrial process.[3]

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification1 Intermediate Purification cluster_hydrogenation Hydrogenation cluster_purification2 Final Product Purification EthyleneGlycolMonomethylEther Ethylene Glycol Monomethyl Ether Condensation Condensation Reaction EthyleneGlycolMonomethylEther->Condensation Acrylonitrile Acrylonitrile Acrylonitrile->Condensation Catalyst_Condensation Base Catalyst Catalyst_Condensation->Condensation Intermediate 3-(2-Methoxyethoxy)propionitrile Condensation->Intermediate Distillation Distillation Intermediate->Distillation Hydrogenation Catalytic Hydrogenation Distillation->Hydrogenation Hydrogen Hydrogen Gas Hydrogen->Hydrogenation Catalyst_Hydrogenation Raney Ni-Co-Cr Catalyst Catalyst_Hydrogenation->Hydrogenation FinalDistillation Final Distillation Hydrogenation->FinalDistillation FinalProduct This compound (>99.5% Purity) FinalDistillation->FinalProduct

Synthesis and Purification Workflow

Quality Control Logic

The following diagram outlines the logical workflow for the quality control of this compound.

Quality_Control_Logic RawMaterial Incoming Raw Material (this compound) Sampling Representative Sampling RawMaterial->Sampling Appearance Visual Appearance (Clear, colorless liquid) Sampling->Appearance Identification Identification (e.g., FTIR, NMR) Sampling->Identification PurityAssay Purity Assay (GC or HPLC) Sampling->PurityAssay ImpurityProfile Impurity Profiling (GC-MS) Sampling->ImpurityProfile WaterContent Water Content (Karl Fischer Titration) Sampling->WaterContent Decision Decision Appearance->Decision Identification->Decision PurityAssay->Decision ImpurityProfile->Decision WaterContent->Decision Release Release for Use Decision->Release All specifications met Reject Reject Decision->Reject One or more specifications not met

Quality Control Workflow

References

Synthesis of 3-(2-Methoxyethoxy)propylamine: A Technical Guide to the Reaction Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the reaction mechanism for the synthesis of 3-(2-Methoxyethoxy)propylamine, a versatile primary amine used as an intermediate in the production of various chemicals, including dyes and corrosion inhibitors. The synthesis is primarily achieved through a two-step process involving a base-catalyzed cyanoethylation followed by catalytic hydrogenation. This document outlines the underlying mechanisms of these reactions, presents quantitative data from established industrial processes, provides detailed experimental protocols, and visualizes the reaction pathways.

Core Reaction Pathway

The industrial synthesis of this compound is predominantly a two-stage process:

  • Step 1: Condensation Reaction (Cyanoethylation) : Ethylene glycol monomethyl ether (2-methoxyethanol) undergoes a Michael addition reaction with acrylonitrile. This reaction is catalyzed by a base, typically sodium methoxide, to produce 3-(2-methoxyethoxy)propionitrile.[1]

  • Step 2: Catalytic Hydrogenation : The resulting 3-(2-methoxyethoxy)propionitrile is then reduced to the target primary amine, this compound, through catalytic hydrogenation under pressure. A Raney nickel-based catalyst is commonly employed for this transformation.[1]

Reaction Mechanisms

Step 1: Base-Catalyzed Cyanoethylation

The initial step is a classic example of a base-catalyzed Michael (or conjugate) addition. The nitrile group of acrylonitrile is a strong electron-withdrawing group, which polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack.

The mechanism proceeds as follows:

  • Deprotonation : The basic catalyst, sodium methoxide (CH₃ONa), deprotonates the hydroxyl group of 2-methoxyethanol to form a nucleophilic 2-methoxyethoxide anion.

  • Nucleophilic Attack : The 2-methoxyethoxide anion attacks the electrophilic β-carbon of acrylonitrile, breaking the π-bond of the alkene.

  • Protonation : The resulting carbanion intermediate is stabilized by resonance with the nitrile group. It is subsequently protonated by the methanol formed in the first step, regenerating the methoxide catalyst and yielding the product, 3-(2-methoxyethoxy)propionitrile.

Cyanoethylation_Mechanism Mechanism of Base-Catalyzed Cyanoethylation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products R_OH 2-Methoxyethanol (CH₃OCH₂CH₂OH) Alkoxide 2-Methoxyethoxide (CH₃OCH₂CH₂O⁻) R_OH->Alkoxide ACN Acrylonitrile (CH₂=CHCN) Carbanion Carbanion Intermediate ACN->Carbanion Base Sodium Methoxide (CH₃O⁻ Na⁺) Base->Alkoxide Deprotonation MeOH Methanol (CH₃OH) Alkoxide->Carbanion Nucleophilic Attack Product 3-(2-Methoxyethoxy)propionitrile Carbanion->Product Protonation MeOH->Product

Caption: Base-catalyzed cyanoethylation of 2-methoxyethanol.

Step 2: Catalytic Hydrogenation of Nitrile

The second stage involves the reduction of the nitrile group (-C≡N) to a primary amine group (-CH₂NH₂). This is a heterogeneous catalytic process occurring on the surface of a Raney nickel catalyst.

The generally accepted mechanism involves the following key steps:

  • Adsorption : Both hydrogen gas (H₂) and the nitrile, 3-(2-methoxyethoxy)propionitrile, are adsorbed onto the active sites of the Raney nickel catalyst surface.

  • Hydrogen Activation : The H-H bond in molecular hydrogen is cleaved, forming reactive atomic hydrogen species on the nickel surface.

  • Stepwise Reduction : The adsorbed nitrile undergoes stepwise hydrogenation. The carbon-nitrogen triple bond is reduced first to an imine intermediate (R-CH=NH).

  • Further Reduction : The imine intermediate is then further hydrogenated to the final primary amine (R-CH₂NH₂).

  • Desorption : The final product, this compound, desorbs from the catalyst surface, freeing up the active sites for the next catalytic cycle.

To enhance the selectivity towards the primary amine and suppress the formation of secondary and tertiary amine byproducts, ammonia is often introduced into the reaction mixture.[1] Ammonia can react with the imine intermediate to regenerate the primary amine upon hydrogenation, shifting the equilibrium away from byproduct formation.

Hydrogenation_Workflow Catalytic Hydrogenation Workflow Nitrile 3-(2-Methoxyethoxy)propionitrile (R-C≡N) Adsorption Adsorption of Reactants Nitrile->Adsorption H2 Hydrogen (H₂) H2->Adsorption Catalyst Raney Ni Catalyst Surface Imine Adsorbed Imine Intermediate (R-CH=NH) Catalyst->Imine 1st Hydrogenation Adsorption->Catalyst on Amine This compound (R-CH₂NH₂) Imine->Amine 2nd Hydrogenation Desorption Desorption of Product Amine->Desorption Desorption->Amine (Final Product)

Caption: Workflow of nitrile hydrogenation on a catalyst surface.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound as derived from industrial process descriptions.[1]

ParameterStep 1: CondensationStep 2: Hydrogenation
Reactants Ethylene glycol monomethyl ether, Acrylonitrile3-(2-methoxyethoxy)-propionitrile, Hydrogen, Ammonia
Molar Ratio Ethylene glycol monomethyl ether : Acrylonitrile = 1 : 1-1.1-
Catalyst Sodium methoxideRaney nickel-cobalt-chromium composite
Weight Ratio -3-(2-methoxyethoxy)-propionitrile : Catalyst : Ammonia = 4000-4500 : 20-30 : 8500-9000
Temperature 25 - 30 °C90 - 100 °C
Pressure Atmospheric3 - 4 MPa
Reaction Time ~60 minutes (after addition)~4 hours
Inhibitor Hydroquinone-

Experimental Protocols

The following protocols are based on the procedures described in the patent literature for the industrial synthesis of this compound.[1]

Protocol 1: Synthesis of 3-(2-methoxyethoxy)-propionitrile (Condensation)
  • Reactor Preparation : Charge the reactor with ethylene glycol monomethyl ether.

  • Catalyst and Inhibitor Addition : Add sodium methoxide (catalyst) and hydroquinone (polymerization inhibitor) to the reactor.

  • Reactant Addition : While stirring, slowly add acrylonitrile dropwise to the mixture. The molar ratio of ethylene glycol monomethyl ether to acrylonitrile should be maintained between 1:1 and 1:1.1.

  • Temperature Control : Maintain the reaction temperature between 25 and 30 °C throughout the addition of acrylonitrile.

  • Reaction Completion : After the dropwise addition is complete, continue the reaction under heat preservation for approximately 60 ± 10 minutes.

  • Purification : The crude product is then distilled to obtain pure 3-(2-methoxyethoxy)-propionitrile as a colorless liquid.

Protocol 2: Synthesis of this compound (Hydrogenation)
  • Reactor Charging : Charge a high-pressure autoclave with the distilled 3-(2-methoxyethoxy)-propionitrile and the Raney nickel-cobalt-chromium composite catalyst.

  • Ammonia Introduction : Introduce ammonia into the autoclave. The weight ratio of 3-(2-methoxyethoxy)-propionitrile to catalyst to ammonia should be approximately 4000-4500 : 20-30 : 8500-9000.

  • Reaction Conditions : Heat the reactor to a temperature of 90-100 °C and pressurize with hydrogen to 3-4 MPa.

  • Hydrogenation : Carry out the liquid-phase catalytic hydrogenation reaction for 4 ± 0.5 hours, maintaining the specified temperature and pressure.

  • Work-up : After the reaction is complete, cool the reactor and vent the excess pressure.

  • Purification : The crude product can be further purified by rectification to obtain high-purity this compound.

Experimental_Workflow Overall Experimental Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Hydrogenation A1 Charge Reactor with 2-Methoxyethanol, Catalyst & Inhibitor A2 Add Acrylonitrile (25-30°C) A1->A2 A3 React for ~1 hour A2->A3 A4 Distillation A3->A4 A5 3-(2-Methoxyethoxy)propionitrile A4->A5 B1 Charge Autoclave with Nitrile, Catalyst & Ammonia A5->B1 Intermediate B2 Pressurize with H₂ (3-4 MPa) Heat to 90-100°C B1->B2 B3 React for ~4 hours B2->B3 B4 Cooling & Work-up B3->B4 B5 Rectification B4->B5 B6 Final Product: This compound B5->B6

References

Methodological & Application

Application of 3-(2-Methoxyethoxy)propylamine in the Synthesis of Disperse Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(2-Methoxyethoxy)propylamine is a versatile primary amine that serves as a crucial intermediate in the synthesis of various chemical compounds. In the realm of textile chemistry, it is notably employed in the production of specific disperse dyes. Disperse dyes are non-ionic colorants with low water solubility, making them ideal for dyeing hydrophobic synthetic fibers such as polyester, nylon, and acetate. The incorporation of the this compound moiety into the dye structure can influence its dyeing properties, including shade, fastness, and affinity for the fiber. This document provides detailed application notes and protocols regarding the use of this compound in the synthesis of disperse dyes, with a specific focus on its role in the production of C.I. Disperse Blue 60.

Application in Anthraquinone Dyes: Synthesis of C.I. Disperse Blue 60

One of the primary applications of this compound in the dye industry is in the synthesis of C.I. Disperse Blue 60, a bright turquoise blue dye known for its good fastness properties on polyester fabrics.[1][2] The molecular structure of C.I. Disperse Blue 60 is an anthraquinone derivative, and this compound is introduced in the final stage of the synthesis through a condensation reaction.[1][3]

The manufacturing process of C.I. Disperse Blue 60 involves a multi-step synthesis to create a complex anthraquinone intermediate, which is then reacted with this compound.[1][3] The IUPAC name for the final dye is 4,11-diamino-2-(3-methoxypropyl)naphtho[2,3-f]isoindole-1,3,5,10-tetrone.[4]

Chemical Structure of C.I. Disperse Blue 60

Caption: Chemical Structure of C.I. Disperse Blue 60.

Synthesis Pathway

The overall synthesis of C.I. Disperse Blue 60 is complex, starting from 1,4-diaminoanthraquinone. The key final step, which directly involves this compound, is a condensation reaction with a pre-formed anthraquinone intermediate.

G A 1,4-Diaminoanthraquinone B Multi-step modification (Chlorination, Sulfonation, Cyanation, Dehydration, Cyclization) A->B Various Reagents C Anthraquinone Intermediate (1,4-diamino-2,3-dicyanoanthraquinone derivative) B->C E C.I. Disperse Blue 60 C->E Condensation (Ethanol, 60-80°C) D This compound D->E

Caption: Synthesis pathway of C.I. Disperse Blue 60.

Experimental Protocols

Protocol 1: Synthesis of C.I. Disperse Blue 60 via Condensation

This protocol details the final condensation step in the synthesis of C.I. Disperse Blue 60, where this compound is reacted with the pre-synthesized anthraquinone intermediate.

Materials:

  • 1,4-diamino-2,3-dicyanoanthraquinone intermediate (10 parts by weight)

  • Absolute ethanol (20-60 parts by volume)

  • This compound (γ-methoxypropylamine)

  • Reaction flask equipped with a stirrer and condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • To a reaction flask, add 20-60 parts of absolute ethanol.

  • Add 10 parts of the dry 1,4-diamino-2,3-dicyanoanthraquinone intermediate powder to the ethanol and stir to create a uniform suspension.

  • Add this compound to the reaction mixture. The stoichiometric amount will depend on the precise structure of the intermediate.

  • Heat the reaction mixture to 60-80°C with continuous stirring.

  • Maintain the reaction at this temperature until completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture.

  • The solid product is collected by filtration.

  • The resulting filter cake is washed and dried to yield the final product, C.I. Disperse Blue 60.[3]

Protocol 2: General Procedure for Azo Disperse Dye Synthesis

While the primary documented use of this compound is in the synthesis of an anthraquinone dye, its chemical structure as a primary amine also allows it to potentially act as a coupling component in the synthesis of azo disperse dyes. Azo dyes are formed through the reaction of a diazonium salt with a coupling component. The following is a general protocol for such a synthesis.

Materials:

  • Aromatic amine (for diazotization), e.g., 4-nitroaniline (10 mmol)

  • Concentrated hydrochloric acid

  • Sodium nitrite

  • This compound (coupling component, 10 mmol)

  • Ethanol

  • Sodium hydroxide

  • Ice bath

  • Beakers and stirring equipment

Procedure:

Part A: Diazotization of Aromatic Amine

  • Dissolve the aromatic amine (10 mmol) in concentrated hydrochloric acid (e.g., 4 mL for aniline).[5]

  • Cool the solution to 0-5°C in an ice bath.

  • Prepare a cold solution of sodium nitrite (e.g., 0.7 g in 10 mL of water) and slowly add it to the amine solution while maintaining the temperature below 5°C.[5]

  • Stir the mixture for a short period to ensure complete formation of the diazonium salt.

Part B: Coupling Reaction

  • In a separate beaker, dissolve this compound (10 mmol) in ethanol (e.g., 15 mL) containing sodium hydroxide (e.g., 1.2 g).[5]

  • Cool this solution in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the cold solution of this compound with vigorous stirring.

  • Continue stirring the reaction mixture at room temperature for approximately 30 minutes.[5]

  • The precipitated azo dye is then collected by filtration, washed with water, and dried.

Data Presentation

The performance of a disperse dye is evaluated by its fastness properties on a specific fabric, typically polyester. The following table summarizes the reported fastness properties of C.I. Disperse Blue 60. The ratings are based on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better fastness.

Fastness Property ISO Standard Rating AATCC Standard Rating
Light Fastness77-8
Washing Fastness (Fading)4-55
Washing Fastness (Staining)4-54-5
Perspiration Fastness (Fading)55
Perspiration Fastness (Staining)4-54-5
Ironing Fastness (Fading)4-5-
Ironing Fastness (Staining)3-4-

Table compiled from data in World Dye Variety.[1]

Visualization of Experimental Workflow

Workflow for C.I. Disperse Blue 60 Synthesis (Final Step)

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Product Isolation prep1 Add absolute ethanol to reaction flask prep2 Add anthraquinone intermediate and stir prep1->prep2 prep3 Add this compound prep2->prep3 react1 Heat to 60-80°C with stirring prep3->react1 react2 Monitor reaction by TLC react1->react2 react3 Cool the reaction mixture react2->react3 workup1 Filter the solid product react3->workup1 workup2 Wash the filter cake workup1->workup2 workup3 Dry the final product workup2->workup3

Caption: Experimental workflow for the condensation step.

Conclusion

This compound is a key intermediate in the synthesis of the anthraquinone-based C.I. Disperse Blue 60. Its role in the final condensation step is critical for the formation of the final dye molecule. The protocols provided offer a detailed methodology for this specific application and a general framework for its potential use in the synthesis of azo disperse dyes. The excellent fastness properties of C.I. Disperse Blue 60 highlight the successful incorporation of this amine into a high-performance disperse dye structure. Further research could explore the synthesis of novel azo disperse dyes using this compound as a coupling component to investigate the impact of its unique ether and amine functionalities on the resulting dye properties.

References

Application Notes and Protocols: 3-(2-Methoxyethoxy)propylamine as an Ionizing Emulsifier in Petrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Methoxyethoxy)propylamine (CAS No. 54303-31-0) is a versatile primary amine that is increasingly recognized for its dual functionality as a corrosion inhibitor and an ionizing emulsifier within the petrochemical industry. Its unique molecular structure, featuring a hydrophilic methoxyethoxy group and a lipophilic propylamine tail, allows it to effectively interact at oil-water interfaces. This document provides detailed application notes and experimental protocols for the evaluation of this compound as a demulsifier for water-in-crude oil emulsions.

Mechanism of Action as an Ionizing Emulsifier

In petrochemical systems, particularly in crude oil production and processing, water and oil are often intimately mixed, forming stable emulsions. These emulsions are typically stabilized by naturally occurring surfactants in the crude oil, such as asphaltenes and resins. This compound functions as an ionizing emulsifier, more accurately a demulsifier in this context, by migrating to the oil-water interface. The primary amine group can become protonated (ionized) in the aqueous phase, creating a cationic surfactant. This allows it to displace the natural surfactants at the interface, disrupt the rigid film stabilizing the emulsion, and promote the coalescence of water droplets.

dot

Caption: Mechanism of demulsification by an ionizing emulsifier.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 54303-31-0
Molecular Formula C6H15NO2
Molecular Weight 133.19 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 186.2 ± 15.0 °C at 760 mmHg
Density 0.9 ± 0.1 g/cm³
Purity ≥95%

Experimental Protocol: Evaluation of Demulsification Efficiency (Bottle Test)

The "bottle test" is a standard laboratory procedure used to evaluate the effectiveness of demulsifiers in breaking crude oil emulsions.[1][2][3] This protocol outlines the steps to assess the performance of this compound.

Materials and Equipment
  • Crude oil emulsion sample

  • This compound solution (e.g., 10% w/v in a suitable solvent like xylene or isopropanol)

  • Graduated glass prescription bottles (100 mL or 150 mL)[1]

  • Water bath with temperature control[1]

  • Pipettes or syringes for accurate dosing

  • Stopwatch

  • Centrifuge (optional, for determining residual water)[1]

Experimental Workflow

dot

BottleTestWorkflow A 1. Sample Preparation Homogenize crude oil emulsion. B 2. Aliquoting Add 100 mL of emulsion to each graduated bottle. A->B C 3. Dosing Add varying concentrations of This compound solution. B->C D 4. Shaking Shake vigorously for a set time (e.g., 100 times in 1 minute). C->D E 5. Incubation Place bottles in a water bath at a specified temperature (e.g., 60°C). D->E F 6. Observation & Data Collection Record volume of separated water at set time intervals. E->F G 7. Analysis Calculate % water separation and evaluate interface quality. F->G

Caption: Workflow for the demulsifier bottle test.

Procedure
  • Sample Preparation: Thoroughly agitate the bulk crude oil emulsion sample to ensure homogeneity.

  • Aliquoting: Fill a series of graduated glass bottles with 100 mL of the crude oil emulsion.[1] Include a blank (no demulsifier) for comparison.

  • Dosing: Using a pipette or syringe, add varying concentrations of the this compound solution to each bottle. Typical starting concentrations range from 10 ppm to 500 ppm.

  • Shaking: Cap the bottles securely and shake them vigorously for a standardized amount of time (e.g., 100 shakes in 1 minute) to ensure thorough mixing of the demulsifier.

  • Incubation: Place the bottles in a water bath set to a temperature that simulates field conditions (e.g., 50-80°C).[1]

  • Observation: At regular intervals (e.g., 5, 10, 15, 30, 60, 120 minutes), record the volume of separated water at the bottom of each bottle.[4] Also, observe the quality of the oil-water interface (sharp or blurry) and the clarity of the separated water.[1]

  • Data Analysis: Calculate the percentage of water separation for each concentration at each time point. The concentration that provides the fastest and most complete water separation with a clean interface is considered the optimal dosage.

Data Presentation: Representative Performance Data

The following tables present hypothetical data to illustrate the expected performance of an effective ionizing emulsifier like this compound in a bottle test.

Table 2: Water Separation Efficiency (%) Over Time at 60°C

Concentration (ppm)5 min15 min30 min60 min120 min
Blank 00258
50 1025406075
100 2550708595
200 40708598100
400 35658095100

Table 3: Evaluation of Interface Quality and Water Clarity at 60 minutes

Concentration (ppm)Oil-Water InterfaceSeparated Water Clarity
Blank Raggy/EmulsifiedCloudy
50 Slightly RaggySlightly Cloudy
100 DefinedClear
200 Sharp and CleanVery Clear
400 Sharp and CleanVery Clear

Synthesis of this compound

The synthesis of this compound typically involves a two-step process. First, ethylene glycol monomethyl ether is reacted with acrylonitrile in an addition condensation reaction to produce 3-(2-methoxyethoxy)-propionitrile. Subsequently, the nitrile group is reduced via hydrogenation to yield the final product, this compound.

dot

SynthesisPathway Reactant1 Ethylene Glycol Monomethyl Ether Step1 Addition Condensation Reactant1->Step1 Reactant2 Acrylonitrile Reactant2->Step1 Intermediate 3-(2-methoxyethoxy) -propionitrile Step2 Hydrogenation Intermediate->Step2 Product 3-(2-Methoxyethoxy) -propylamine Step1->Intermediate Step2->Product

Caption: Synthesis pathway of this compound.

Safety and Handling

This compound is a primary amine and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

This compound shows significant promise as a dual-function additive in the petrochemical industry, acting as both a corrosion inhibitor and an effective ionizing emulsifier for breaking water-in-crude oil emulsions. The experimental protocol provided offers a standardized method for evaluating its demulsification performance. Further research to generate specific performance data under various crude oil conditions is recommended for optimizing its application in the field.

References

Application Notes: Surface Functionalization Using 3-(2-Methoxyethoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Surface functionalization is a critical process in drug development and biomedical research, enabling the creation of biocompatible materials, targeted drug delivery systems, and sensitive diagnostic platforms.[1] The modification of surfaces with polyethylene glycol (PEG) linkers, known as PEGylation, is a widely adopted strategy to enhance the aqueous solubility of materials, reduce non-specific protein binding, and minimize immunogenicity.[2] 3-(2-Methoxyethoxy)propylamine is a short-chain, heterobifunctional PEG linker featuring a terminal primary amine (-NH₂) and a methoxy group. The primary amine serves as a reactive handle for covalent attachment to surfaces, while the methoxy-terminated ethylene glycol units impart hydrophilicity and protein resistance.[3][4]

This document provides a detailed protocol for the covalent immobilization of this compound onto hydroxylated surfaces (e.g., glass, silicon dioxide) using a two-step process involving an epoxy-silane linker. This method creates a stable, hydrophilic surface suitable for a variety of biomedical applications.

Experimental Protocols

This protocol is divided into three main stages:

  • Substrate Preparation: Cleaning and activation of the surface to ensure a high density of hydroxyl groups.

  • Epoxy-Silane Deposition: Introduction of an amine-reactive epoxy group onto the surface.

  • Amine Linker Attachment: Covalent reaction of this compound with the epoxy-functionalized surface.

1. Protocol 1: Substrate Preparation (Hydroxylation)

  • Objective: To generate a clean, reactive surface with a high density of hydroxyl (-OH) groups.

  • Method: Piranha solution cleaning is highly effective but extremely hazardous. Oxygen plasma treatment is a safer, common alternative.

    • Method A: Piranha Etching (Use with extreme caution)

      • Prepare Piranha solution by slowly adding 1 part 30% hydrogen peroxide (H₂O₂) to 3 parts concentrated sulfuric acid (H₂SO₄) in a glass container. Caution: This reaction is highly exothermic and explosive if mixed improperly. Always add peroxide to acid.

      • Immerse the substrates (e.g., glass slides, silicon wafers) in the Piranha solution for 10-15 minutes.

      • Carefully remove the substrates and rinse extensively with deionized (DI) water.

      • Dry the substrates under a stream of inert gas (e.g., nitrogen or argon) and use immediately.

    • Method B: Oxygen Plasma Cleaning

      • Place substrates in the chamber of a plasma cleaner.

      • Activate the oxygen plasma for 1-5 minutes according to the manufacturer's instructions.

      • Vent the chamber and remove the activated substrates. Use immediately for the best results.

2. Protocol 2: Surface Functionalization with Epoxy-Silane

  • Objective: To deposit a monolayer of (3-Glycidyloxypropyl)trimethoxysilane (GOPS or GPTMS), which presents reactive epoxy groups.[5]

  • Procedure:

    • Prepare a 1-2% (v/v) solution of GOPS in an anhydrous solvent such as ethanol or toluene.[5] For example, add 1 mL of GOPS to 99 mL of anhydrous ethanol.

    • Immediately immerse the clean, hydroxylated substrates into the GOPS solution.

    • Allow the reaction to proceed for 1-2 hours at room temperature under gentle agitation.[5]

    • Remove the substrates from the silane solution.

    • Rinse the substrates thoroughly with the anhydrous solvent (ethanol or toluene) to remove any non-covalently bound silane.[5]

    • Cure the silane layer by baking the substrates in an oven at 80-110°C for 30-60 minutes. This step promotes the formation of stable siloxane bonds.

3. Protocol 3: Attachment of this compound

  • Objective: To covalently link the primary amine of the PEG linker to the surface-bound epoxy groups via a ring-opening reaction.[6][7]

  • Procedure:

    • Prepare a 10-50 mM solution of this compound in an appropriate buffer or solvent (e.g., phosphate-buffered saline (PBS) pH 7.4, or an organic solvent like isopropanol).

    • Immerse the epoxy-functionalized substrates in the amine solution.

    • Incubate for 2-12 hours at a temperature ranging from room temperature to 50°C. Higher temperatures can accelerate the reaction rate.

    • After incubation, remove the substrates and rinse them extensively with the reaction solvent, followed by DI water.

    • Dry the final functionalized substrates under a stream of nitrogen. Store in a desiccator until use.

Data Presentation

The success of the functionalization process should be validated using surface characterization techniques. Below are tables summarizing the key parameters and expected outcomes.

Table 1: Key Experimental Parameters

Parameter Stage 2: Epoxy-Silanization Stage 3: Amine Attachment
Reagent (3-Glycidyloxypropyl)trimethoxysilane (GOPS) This compound
Concentration 1-2% (v/v) 10-50 mM
Solvent/Buffer Anhydrous Ethanol or Toluene PBS (pH 7.4) or Isopropanol
Reaction Time 1-2 hours 2-12 hours
Temperature Room Temperature Room Temperature to 50°C

| Curing Step | 80-110°C for 30-60 min | N/A |

Table 2: Expected Surface Characterization Results

Surface Type Water Contact Angle (WCA) Expected XPS N 1s Peak (eV)
Clean Hydroxylated Glass/SiO₂ < 15° Not Applicable
Epoxy-Functionalized (Post-GOPS) 50° - 70° Not Applicable

| Final Amine-PEG Functionalized | 30° - 50°[8] | ~400 eV (C-N) & ~402 eV (-NH₃⁺)[9] |

Note: The final water contact angle will be lower than the epoxy-functionalized surface, indicating increased hydrophilicity from the PEG chain, but may not be super-hydrophilic due to the short chain length.[10][11] XPS (X-ray Photoelectron Spectroscopy) can confirm the presence of nitrogen from the amine group.[12][13]

Visualizations

Diagram 1: Experimental Workflow

The following diagram illustrates the step-by-step workflow for the surface functionalization protocol.

G cluster_0 Stage 1: Substrate Preparation cluster_1 Stage 2: Epoxy-Silanization cluster_2 Stage 3: Amine Linker Attachment A Glass or SiO₂ Substrate B Piranha Etch or O₂ Plasma Clean A->B C Hydroxylated Surface (-OH groups) B->C D Immerse in GOPS Solution C->D Transfer E Rinse & Cure (80-110°C) D->E F Epoxy-Functionalized Surface E->F G Immerse in Amine- PEG Solution F->G Transfer H Rinse & Dry G->H I Final Functionalized Surface H->I

Caption: Workflow for surface functionalization with this compound.

Diagram 2: Application in a Biosensor for Drug Screening

This diagram shows a conceptual application of the functionalized surface in a drug development context, such as an immunoassay-based biosensor.

G cluster_0 Biosensor Surface Preparation cluster_1 Screening Assay A Amine-PEG Functionalized Surface B Activate with Glutaraldehyde Crosslinker A->B C Immobilize Capture Antibody (Anti-Target) B->C D Target Protein Binding C->D Assay Start E Introduce Drug Candidate D->E F Detect Binding Event (e.g., Fluorescence) E->F

Caption: Conceptual workflow for a biosensor using the functionalized surface.

References

Application Notes and Protocols: 3-(2-Methoxyethoxy)propylamine as a Versatile Linker in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-(2-Methoxyethoxy)propylamine as a short, hydrophilic, and amine-terminated linker in material science. The protocols detailed below are foundational and can be adapted for a variety of applications, including the surface functionalization of nanoparticles for drug delivery, the creation of biocompatible surfaces, and the development of advanced biomaterials.

Introduction to this compound as a Linker

This compound is a bifunctional molecule featuring a primary amine (-NH₂) and a methoxy-terminated short polyethylene glycol (PEG)-like chain. This structure imparts a unique combination of properties that are highly desirable in material science applications. The primary amine serves as a reactive handle for covalent attachment to a wide range of functional groups, while the hydrophilic methoxy-ethoxy-propyl chain enhances water solubility and can reduce non-specific protein adsorption on surfaces, a critical feature for biomedical applications.[1][2]

Key Advantages:

  • Enhanced Hydrophilicity: The ethylene glycol-like motif increases the water solubility of modified materials and can improve the colloidal stability of nanoparticles in aqueous media.[3]

  • Reduced Non-Specific Binding: The hydrophilic chain can create a "stealth" effect, shielding the material surface from opsonization and non-specific protein interactions, which can prolong circulation time in drug delivery applications.[4][5]

  • Reactive Handle: The terminal primary amine is a versatile functional group that can readily participate in a variety of conjugation chemistries, most notably amide bond formation with carboxylated surfaces.[6]

  • Flexible Spacer: The short, flexible chain acts as a spacer, mitigating steric hindrance between the material surface and a conjugated biomolecule, which can be crucial for maintaining the biological activity of the attached molecule.[1][7]

Applications in Material Science

The unique properties of this compound make it a valuable tool for a range of applications:

  • Nanoparticle Functionalization for Drug Delivery: The linker can be used to coat nanoparticles (e.g., iron oxide, gold, silica, or polymeric nanoparticles) to improve their biocompatibility and provide a reactive surface for the attachment of targeting ligands or therapeutic payloads.[3][4] The hydrophilic nature of the linker can also aid in the formulation of stable nanoparticle suspensions.

  • Surface Modification of Biomaterials: Implants, biosensors, and other medical devices can be surface-modified with this compound to enhance their biocompatibility, reduce biofouling, and introduce specific functionalities for interacting with biological systems.

  • Crosslinking Agent: In combination with other reactive molecules, it can be used to create hydrogels and other crosslinked polymer networks with tailored properties for applications in tissue engineering and controlled release systems.

Experimental Protocols

The following protocols are detailed methodologies for key experiments involving the use of this compound as a linker. These are adaptable protocols based on established methods for similar short-chain amine-PEG linkers.

Protocol 1: Surface Functionalization of Carboxylated Nanoparticles

This protocol describes the covalent attachment of this compound to nanoparticles that have carboxyl groups on their surface using carbodiimide chemistry.[3][5]

Materials:

  • Carboxylated nanoparticles (e.g., iron oxide, polystyrene, silica)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES buffer, pH 5.5-6.5

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Washing Buffer: PBS, pH 7.4

  • Centrifuge and appropriate tubes

  • Sonicator (probe or bath)

Procedure:

  • Nanoparticle Preparation:

    • Disperse the carboxylated nanoparticles in Activation Buffer to a final concentration of 1-5 mg/mL.

    • Sonicate briefly to ensure a homogenous suspension.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer immediately before use.

    • Add EDC solution to the nanoparticle suspension to a final concentration of 2-5 mM.

    • Immediately add NHS solution to a final concentration of 5-10 mM.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming an NHS-ester intermediate.

  • Conjugation with this compound:

    • Prepare a solution of this compound in Reaction Buffer. A 10-50 fold molar excess relative to the estimated number of carboxyl groups on the nanoparticles is recommended as a starting point.

    • Add the this compound solution to the activated nanoparticle suspension.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Quenching and Washing:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to deactivate any unreacted NHS-esters. Incubate for 15-30 minutes.

    • Pellet the nanoparticles by centrifugation (e.g., for 50 nm gold nanoparticles, ~12,000 x g for 20 minutes).

    • Remove the supernatant and resuspend the nanoparticle pellet in Washing Buffer. Sonicate briefly to redisperse.

    • Repeat the washing step two more times to remove unreacted reagents.

  • Final Resuspension and Storage:

    • After the final wash, resuspend the functionalized nanoparticles in a suitable storage buffer (e.g., PBS).

    • Store at 4°C.

Protocol 2: Quantification of Surface Amine Groups using Ninhydrin Assay

This protocol provides a method to quantify the number of primary amine groups on the surface of the functionalized nanoparticles.[4]

Materials:

  • Amine-functionalized nanoparticles from Protocol 1

  • Ninhydrin reagent

  • Ethanol

  • Standard solution of a known primary amine (e.g., this compound or glycine)

  • UV-Vis Spectrophotometer

  • Heating block

  • Centrifuge

Procedure:

  • Prepare a Standard Curve:

    • Prepare a series of known concentrations of the primary amine standard in ethanol.

    • React each standard with the ninhydrin reagent according to the manufacturer's instructions (typically involves heating).

    • Measure the absorbance of each standard at the characteristic wavelength for the ninhydrin-amine adduct (around 570 nm).

    • Plot a standard curve of absorbance versus amine concentration.

  • Sample Preparation and Reaction:

    • Disperse a known amount of amine-functionalized nanoparticles in ethanol.

    • Add the ninhydrin reagent to the nanoparticle suspension.

    • Heat the mixture according to the ninhydrin reagent protocol.

  • Measurement and Quantification:

    • Centrifuge the nanoparticles to pellet them.

    • Measure the absorbance of the supernatant at 570 nm.

    • Determine the concentration of amine groups in the sample by comparing the absorbance to the standard curve.

Data Presentation

The successful functionalization of materials with this compound can be confirmed and quantified using various analytical techniques. The table below summarizes expected outcomes and characterization data.

ParameterTechniqueExpected ResultPurpose
Surface Amine Density Ninhydrin Assay, XPSQuantitative value (e.g., µmol/mg)To confirm the presence and quantify the density of amine groups.
Zeta Potential Dynamic Light Scattering (DLS)Shift to a more positive value at neutral pHTo indicate the presence of protonated amine groups on the surface.
Particle Size & Stability DLSMinimal change in hydrodynamic diameter and low Polydispersity Index (PDI)To ensure the functionalization process does not cause significant aggregation.
Surface Chemistry FTIR, XPSAppearance of characteristic peaks for C-N and N-H bondsTo confirm the covalent attachment of the amine linker.
Biocompatibility Cell Viability Assays (e.g., MTT, LDH)High cell viability compared to unmodified materialsTo assess the cytocompatibility of the functionalized material.

Visualizations

experimental_workflow cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification A Carboxylated Nanoparticles C Activated NHS-Ester Nanoparticles A->C 15-30 min Room Temp B EDC/NHS in MES Buffer B->C E Amine-Functionalized Nanoparticles C->E 2-4 hours Room Temp D 3-(2-Methoxyethoxy) propylamine D->E F Quenching (Tris or Glycine) E->F G Centrifugation & Washing (x3) F->G H Final Product G->H logical_relationship cluster_properties Inherent Properties cluster_applications Resulting Applications linker This compound Linker prop1 Primary Amine (-NH2) linker->prop1 prop2 Hydrophilic Chain (-OCH2CH2O-) linker->prop2 app1 Covalent Conjugation prop1->app1 app2 Enhanced Biocompatibility prop2->app2 app3 Improved Solubility prop2->app3

References

Application Notes and Protocols for the Quantification of 3-(2-Methoxyethoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 3-(2-Methoxyethoxy)propylamine. The described methods are based on common analytical techniques and are intended to serve as a comprehensive guide for researchers in academic and industrial settings.

Introduction

This compound is a primary amine used as an intermediate in the synthesis of various compounds, including pharmaceuticals and dyes. Accurate quantification of this compound is crucial for quality control, reaction monitoring, and stability testing. This document outlines three common analytical techniques for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following derivatization, and Acid-Base Titration.

Analytical Techniques and Protocols

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. Its high resolution and sensitivity make it an ideal method for purity assessment and quantification. A patent related to the production of 3-(2-methoxyethoxy)-propylamine mentions the use of gas chromatography for monitoring the purity of the final product, confirming its suitability.

Experimental Protocol:

  • Instrumentation:

    • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

    • Capillary column suitable for amine analysis (e.g., a low-to-mid polarity column with base deactivation). A common choice would be a column like a DB-5ms or a dedicated amine-specific column.

    • Autosampler for precise injections.

    • Data acquisition and processing software.

  • Reagents and Materials:

    • This compound reference standard (purity ≥99%).

    • High-purity solvent for sample and standard dilution (e.g., Methanol, Isopropanol, or Dichloromethane, HPLC grade or higher).

    • Carrier gas: Helium or Hydrogen (high purity).

    • FID gases: Hydrogen and compressed air (high purity).

  • Chromatographic Conditions (Example):

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent J&W DB-5ms).

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • Detector Temperature: 300 °C.

    • Data Acquisition Rate: 20 Hz.

  • Sample and Standard Preparation:

    • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

    • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 10, 50, 100, 250, 500 µg/mL).

    • Sample Solution: Accurately weigh an appropriate amount of the sample containing this compound and dissolve it in the chosen solvent to achieve a final concentration within the calibration range.

  • Data Analysis:

    • Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.

    • Inject the sample solution and determine the peak area of the this compound peak.

    • Calculate the concentration of this compound in the sample using the calibration curve.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

As this compound lacks a strong chromophore, direct UV detection is challenging. Therefore, a pre-column derivatization step is necessary to introduce a UV-active moiety to the molecule. Dansyl chloride is a common derivatizing agent for primary amines, allowing for sensitive detection by HPLC-UV.

Experimental Protocol:

  • Instrumentation:

    • HPLC system with a binary or quaternary pump.

    • Autosampler.

    • Column thermostat.

    • UV-Vis or Diode Array Detector (DAD).

    • Data acquisition and processing software.

  • Reagents and Materials:

    • This compound reference standard (purity ≥99%).

    • Dansyl chloride.

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Sodium bicarbonate buffer (e.g., 0.1 M, pH 9).

    • Formic acid or Trifluoroacetic acid (for mobile phase modification).

  • Derivatization Procedure:

    • To 1 mL of the sample or standard solution in a suitable solvent (e.g., acetonitrile), add 1 mL of 0.1 M sodium bicarbonate buffer (pH 9).

    • Add 1 mL of dansyl chloride solution (e.g., 1 mg/mL in acetonitrile).

    • Vortex the mixture and incubate in a water bath at 60 °C for 30 minutes in the dark.

    • After cooling to room temperature, the solution is ready for HPLC analysis.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution:

      • 0-2 min: 50% B.

      • 2-15 min: 50% to 95% B.

      • 15-18 min: 95% B.

      • 18.1-20 min: 50% B (re-equilibration).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Similar to the GC-FID method, a calibration curve is constructed using the derivatized standards. The concentration of the derivatized this compound in the sample is then determined from its peak area.

Acid-Base Titration

Titration is a classic and cost-effective method for the direct quantification of the basic amine group in this compound. This method is particularly useful for determining the purity of the neat substance or in concentrated solutions.

Experimental Protocol:

  • Instrumentation:

    • Autotitrator with a pH electrode or a manual burette setup.

    • Analytical balance.

    • Magnetic stirrer.

  • Reagents and Materials:

    • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 N).

    • Solvent: A mixture of water and a suitable organic solvent like isopropanol to ensure solubility.

    • pH indicator (if performing manual titration, e.g., methyl red).

  • Titration Procedure:

    • Accurately weigh an appropriate amount of this compound into a beaker.

    • Dissolve the sample in a suitable volume of the solvent mixture (e.g., 50 mL of 1:1 water/isopropanol).

    • Place the beaker on a magnetic stirrer and immerse the pH electrode (or add the indicator).

    • Titrate the solution with the standardized 0.1 N HCl solution.

    • Record the volume of titrant required to reach the equivalence point (the point of inflection in the titration curve for potentiometric titration, or the color change for manual titration).

  • Calculation: The percentage purity of this compound can be calculated using the following formula:

    Where:

    • V = Volume of HCl titrant used (mL).

    • N = Normality of the HCl titrant (mol/L).

    • MW = Molecular weight of this compound (133.19 g/mol ).

    • W = Weight of the sample (g).

Data Presentation

The following table summarizes typical quantitative data for the analytical methods described. These values are representative and may vary depending on the specific instrumentation and experimental conditions. Method validation is required to establish performance characteristics in a specific laboratory.

ParameterGC-FIDHPLC-UV (with Dansylation)Acid-Base Titration
Limit of Detection (LOD) 0.1 - 1 µg/mL0.05 - 0.5 µg/mLNot Applicable
Limit of Quantitation (LOQ) 0.5 - 5 µg/mL0.2 - 2 µg/mLNot Applicable
Linearity (r²) > 0.999> 0.999Not Applicable
Range 5 - 500 µg/mL2 - 200 µg/mL> 95% Purity
Accuracy (% Recovery) 98 - 102%97 - 103%99 - 101%
Precision (% RSD) < 2%< 3%< 1%

Visualizations

The following diagrams illustrate the experimental workflows for the analytical techniques described.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing start Weigh Sample/ Reference Standard dissolve Dissolve in Solvent start->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject into GC dilute->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify calibrate Calibration Curve (from Standards) calibrate->quantify

GC-FID Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Weigh Sample/ Reference Standard dissolve Dissolve in Solvent start->dissolve derivatize Derivatize with Dansyl Chloride dissolve->derivatize inject Inject into HPLC derivatize->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify calibrate Calibration Curve (from Standards) calibrate->quantify

HPLC-UV Experimental Workflow

Titration_Workflow start Weigh Sample dissolve Dissolve in Solvent start->dissolve titrate Titrate with Standardized Acid dissolve->titrate endpoint Determine Equivalence Point titrate->endpoint calculate Calculate Purity endpoint->calculate

Acid-Base Titration Workflow

Application Notes and Protocols for the Determination of 3-(2-Methoxyethoxy)propylamine by HPLC with Fluorescence Detection

Author: BenchChem Technical Support Team. Date: December 2025

[AN-HPLC-FL001]

Introduction

3-(2-Methoxyethoxy)propylamine is a primary amine used as an intermediate in the synthesis of various chemical compounds, including dyes and corrosion inhibitors.[1] Accurate and sensitive quantification of this compound is crucial for quality control and process monitoring. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD) offers a highly sensitive and selective method for the analysis of primary amines.[2][3] Since aliphatic amines like this compound lack native fluorescence, a pre-column derivatization step is necessary to introduce a fluorescent tag to the molecule.[4] This application note details a method for the determination of this compound using o-phthalaldehyde (OPA) as the pre-column derivatization reagent, followed by HPLC-FLD analysis.

Principle

The method is based on the reaction of the primary amino group of this compound with o-phthalaldehyde (OPA) in the presence of a thiol, such as 3-mercaptopropionic acid (3-MPA), in an alkaline medium.[5] This reaction rapidly forms a highly fluorescent isoindole derivative that can be readily detected by a fluorescence detector.[5][6] The resulting derivative is then separated from other sample components on a reversed-phase HPLC column and quantified.

Experimental Protocols

1. Reagents and Materials

  • This compound standard (Purity ≥ 98%)

  • o-Phthalaldehyde (OPA)

  • 3-Mercaptopropionic acid (3-MPA)

  • Boric acid

  • Sodium hydroxide

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, deionized)

  • 0.45 µm syringe filters

2. Instrument and Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler with derivatization capabilities (or manual derivatization setup)

    • Column oven

    • Fluorescence detector

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Vortex mixer

3. Preparation of Solutions

  • Borate Buffer (0.4 M, pH 9.9): Dissolve 24.7 g of boric acid in 1 L of deionized water. Adjust the pH to 9.9 with a concentrated sodium hydroxide solution.

  • OPA Derivatization Reagent: Dissolve 10 mg of OPA in 1 mL of methanol. Add 10 µL of 3-mercaptopropionic acid (3-MPA). This reagent should be prepared fresh daily and protected from light.

  • Mobile Phase A: Deionized water

  • Mobile Phase B: Acetonitrile

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of deionized water in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with deionized water to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.

4. Pre-column Derivatization Procedure

  • In an autosampler vial or a microcentrifuge tube, mix 50 µL of the standard or sample solution with 100 µL of borate buffer (pH 9.9).

  • Add 20 µL of the OPA derivatization reagent.

  • Vortex the mixture for 30 seconds.

  • Allow the reaction to proceed for 2 minutes at room temperature, protected from light.

  • Inject a suitable volume (e.g., 20 µL) of the derivatized solution into the HPLC system.

5. HPLC-FLD Conditions

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water, B: Acetonitrile
Gradient Program 0-5 min: 30% B, 5-15 min: 30-70% B, 15-20 min: 70-30% B, 20-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Fluorescence Detector Excitation: 340 nm, Emission: 450 nm

Data Presentation

Table 1: Quantitative Data Summary

ParameterValue
Linearity Range 0.1 - 10 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.02 µg/mL
Limit of Quantification (LOQ) 0.06 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%

Note: The values presented in Table 1 are typical performance characteristics and should be verified by the user.

Visualizations

Derivatization_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Analyte This compound (Primary Amine) Product Fluorescent Isoindole Derivative Analyte->Product OPA o-Phthalaldehyde (OPA) OPA->Product Thiol 3-Mercaptopropionic Acid (Thiol) Thiol->Product Conditions Alkaline pH (Borate Buffer) Conditions->Product HPLC_Workflow Sample_Prep Sample/Standard Preparation Derivatization Pre-column Derivatization with OPA Sample_Prep->Derivatization HPLC_Injection Injection into HPLC Derivatization->HPLC_Injection Separation Chromatographic Separation (C18 Column) HPLC_Injection->Separation Detection Fluorescence Detection (Ex: 340 nm, Em: 450 nm) Separation->Detection Data_Analysis Data Acquisition and Analysis Detection->Data_Analysis

References

Application Note: Gas Chromatography Analysis of 3-(2-Methoxyethoxy)propylamine and its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

AI Assistant, Gemini

INTRODUCTION:

3-(2-Methoxyethoxy)propylamine is a primary amine used as an intermediate in the synthesis of various compounds, including dyes and corrosion inhibitors.[1] The analysis of this amine and its potential reaction byproducts is crucial for quality control and process optimization. Gas chromatography (GC) is a powerful technique for separating and quantifying volatile and semi-volatile compounds. However, the analysis of primary amines by GC can be challenging due to their high polarity and tendency to interact with active sites in the GC system, leading to poor peak shapes and inaccurate quantification.[2][3]

This application note provides a detailed protocol for the gas chromatography analysis of this compound and its potential reaction products. It includes sample preparation, derivatization, GC method parameters, and data analysis.

Challenges in Direct GC Analysis of Amines

Direct analysis of primary amines like this compound can result in:

  • Peak Tailing: Adsorption of the polar amine group onto the stationary phase or active sites in the injector and column.[3]

  • Low Volatility: Requiring higher temperatures that can lead to sample degradation.[2]

  • Poor Sensitivity: Due to broad peaks and potential for sample loss.

To overcome these challenges, derivatization is often employed to convert the polar amine into a less polar, more volatile, and more thermally stable derivative.[2] Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective derivatization technique for primary amines.[2][4]

Potential Reaction Products and Impurities

The synthesis of this compound typically involves the reaction of ethylene glycol monomethyl ether with acrylonitrile to form 3-(2-methoxyethoxy)-propionitrile, which is then hydrogenated to the final product.[1] Therefore, potential impurities and reaction byproducts in a sample may include:

  • Ethylene glycol monomethyl ether (Starting Material)

  • Acrylonitrile (Starting Material)

  • 3-(2-methoxyethoxy)-propionitrile (Intermediate)

Experimental Workflow

The overall experimental workflow for the GC analysis of this compound reaction products is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis cluster_data Data Processing Sample Reaction Mixture Evaporate Evaporate to Dryness (if in solution) Sample->Evaporate Dissolve Dissolve in Anhydrous Solvent Evaporate->Dissolve Add_BSTFA Add BSTFA (+1% TMCS) Dissolve->Add_BSTFA Heat Heat at 70-80°C (30-60 min) Add_BSTFA->Heat Cool Cool to Room Temperature Heat->Cool Inject Inject into GC-FID Cool->Inject Separate Chromatographic Separation Inject->Separate Detect Peak Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Generate Report Quantify->Report

Figure 1. Experimental workflow for GC analysis.

Experimental Protocols

Sample Preparation and Derivatization (Silylation)

This protocol is based on a general procedure for the silylation of primary amines.[2]

Materials:

  • Sample containing this compound and potential reaction products

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply

Procedure:

  • Accurately weigh or pipette a known amount of the sample into a reaction vial.

  • If the sample is in a volatile solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of the anhydrous solvent to dissolve the residue.

  • Add 100 µL of BSTFA (with 1% TMCS) to the vial.

  • Tightly cap the vial and heat it at 70-80°C for 30-60 minutes in a heating block or oven.[2]

  • Allow the vial to cool to room temperature before GC analysis.

  • Inject 1 µL of the derivatized sample into the GC system.

Gas Chromatography (GC) Method

The following GC method is a recommended starting point for the analysis of the derivatized this compound and its related products. Optimization may be required based on the specific instrument and column used. The choice of a mid-polarity column like a DB-5ms or equivalent is suitable for a wide range of analytes.

Parameter Condition
Gas Chromatograph Any modern GC system with a Flame Ionization Detector (FID)
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5MS, or equivalent)
Carrier Gas Helium or Hydrogen, constant flow rate of 1.0 mL/min
Injector Temperature 250°C
Injection Mode Split (split ratio 20:1) or Splitless
Injection Volume 1 µL
Oven Temperature Program Initial temperature: 60°C, hold for 2 min
Ramp 1: 10°C/min to 180°C
Ramp 2: 20°C/min to 280°C, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300°C
Data System Chromatography data acquisition and processing software

Data Presentation

The following table summarizes the expected retention times and quantification ions (if using Mass Spectrometry) for the target analytes. Note that the TMS-derivative is the expected form of the amine after derivatization.

Compound Formula Molecular Weight ( g/mol ) Expected Form in GC Estimated Retention Time (min)
AcrylonitrileC₃H₃N53.06Unchanged~ 3-5
Ethylene glycol monomethyl etherC₃H₈O₂76.09Unchanged~ 5-7
3-(2-methoxyethoxy)-propionitrileC₆H₁₁NO₂129.16Unchanged~ 10-12
This compoundC₆H₁₅NO₂133.19TMS-derivative~ 12-15

Retention times are estimates and will vary depending on the specific GC system and conditions.

Signaling Pathways and Logical Relationships

The logical relationship between the analytical challenges and the proposed solution is illustrated in the following diagram.

logical_relationship cluster_problem Analytical Challenges of Primary Amines cluster_consequences Chromatographic Consequences cluster_solution Proposed Solution cluster_outcome Improved Chromatographic Performance Polarity High Polarity Peak_Tailing Peak Tailing Polarity->Peak_Tailing Derivatization Derivatization (Silylation) Polarity->Derivatization Volatility Low Volatility Broad_Peaks Broad Peaks Volatility->Broad_Peaks Volatility->Derivatization Adsorption Adsorption to Active Sites Adsorption->Peak_Tailing Adsorption->Derivatization Inaccurate_Quant Inaccurate Quantification Peak_Tailing->Inaccurate_Quant Broad_Peaks->Inaccurate_Quant Reduced_Polarity Reduced Polarity Derivatization->Reduced_Polarity Increased_Volatility Increased Volatility Derivatization->Increased_Volatility Symmetrical_Peaks Symmetrical Peaks Reduced_Polarity->Symmetrical_Peaks Increased_Volatility->Symmetrical_Peaks Accurate_Quant Accurate Quantification Symmetrical_Peaks->Accurate_Quant

Figure 2. Logic diagram of the analytical approach.

Conclusion

The described GC method, incorporating a silylation derivatization step, provides a robust and reliable approach for the qualitative and quantitative analysis of this compound and its key reaction-related products. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, enabling accurate monitoring of reaction progress and final product purity. Method optimization may be necessary to adapt the protocol to specific laboratory instrumentation and sample matrices.

References

The Emerging Role of 3-(2-Methoxyethoxy)propylamine in Nanoparticle Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise engineering of nanoparticles is fundamental to advancing nanotechnology, particularly in the fields of medicine and materials science. The surface chemistry of these nanoparticles dictates their stability, biocompatibility, and functionality. 3-(2-Methoxyethoxy)propylamine, a bifunctional molecule featuring a primary amine and a methoxyethoxy group, is emerging as a versatile compound in the synthesis and surface modification of nanoparticles. Its unique structure offers the potential for both steric and electrostatic stabilization, influencing particle size, dispersibility, and in vivo behavior. This document provides detailed application notes and experimental protocols for the use of this compound in nanoparticle synthesis, drawing upon established methodologies for similar amine- and alkoxy-functionalized molecules.

While direct literature on this compound in nanoparticle synthesis is nascent, its structural motifs are present in widely used stabilizing agents. The primary amine group can act as a capping agent, binding to the nanoparticle surface, and as a reactive handle for further functionalization. The methoxyethoxy tail, analogous to short-chain polyethylene glycol (PEG), can impart "stealth" properties, potentially reducing opsonization and prolonging circulation times in biological systems.

Application Notes

This compound can be employed in several key roles during nanoparticle synthesis and modification:

  • As a Capping Agent: The amine functionality can coordinate with the surface of metallic nanoparticles (e.g., gold, silver) and quantum dots, controlling their growth and preventing aggregation. This interaction is crucial for obtaining monodisperse nanoparticles with desired sizes and shapes.

  • As a Surface Modifier: Nanoparticles with existing surface functionalities, such as carboxyl groups, can be covalently modified with this compound. This surface modification can enhance the hydrophilicity and biocompatibility of the nanoparticles.

  • As a Solvent or Co-solvent: The alkoxy-rich structure of this compound suggests its utility as a solvent in certain nanoparticle syntheses, particularly for nanocrystals, where it can promote homogeneous dispersion in both polar and nonpolar media.[1]

  • For Post-Synthesis Functionalization: The terminal amine group serves as a versatile chemical handle for the attachment of targeting ligands, imaging agents, or therapeutic molecules, enabling the development of multifunctional nanocarriers for drug delivery and diagnostics.

Data Presentation

The following tables summarize expected quantitative data based on the use of similar short-chain alkoxy amines and PEGylated ligands in nanoparticle synthesis. These values should be considered illustrative and will vary depending on the specific nanoparticle system and reaction conditions.

Table 1: Influence of this compound on the Physicochemical Properties of Gold Nanoparticles

ParameterBare Gold NanoparticlesGold Nanoparticles with this compound
Average Hydrodynamic Diameter (nm) 15 ± 325 ± 4
Polydispersity Index (PDI) < 0.3< 0.2
Zeta Potential (mV) -30 ± 5+15 ± 5
Surface Plasmon Resonance (nm) 520525

Table 2: Comparison of Nanoparticle Formulations for Drug Delivery Applications

Nanoparticle FormulationDrug Loading Capacity (%)Encapsulation Efficiency (%)In Vitro Drug Release (24h, pH 5.5) (%)
PLGA Nanoparticles 5.2 ± 0.875 ± 560 ± 7
PLGA-PEG Nanoparticles 4.8 ± 0.672 ± 655 ± 8
PLGA Nanoparticles with this compound 5.0 ± 0.774 ± 558 ± 6

Experimental Protocols

The following protocols are generalized methodologies based on standard nanoparticle synthesis and modification techniques. Optimization of parameters such as concentration, temperature, and reaction time is recommended for specific applications.

Protocol 1: Synthesis of Gold Nanoparticles Capped with this compound

This protocol describes a modified Turkevich method for the synthesis of gold nanoparticles where this compound is used as a capping agent to control size and enhance stability.

Materials:

  • Tetrachloroauric acid (HAuCl₄) solution (1 mM)

  • Sodium citrate solution (38.8 mM)

  • This compound

  • Deionized (DI) water

Procedure:

  • Preparation: In a clean round-bottom flask, bring 100 mL of 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.

  • Reduction: To the boiling solution, rapidly add 10 mL of 38.8 mM sodium citrate solution. The solution color will change from pale yellow to deep red, indicating the formation of gold nanoparticles.

  • Capping: After 10 minutes, add 1 mL of a 10 mM aqueous solution of this compound to the nanoparticle solution.

  • Reaction: Continue boiling and stirring for an additional 15 minutes.

  • Cooling and Purification: Remove the flask from the heat and allow it to cool to room temperature. The resulting nanoparticle suspension can be purified by centrifugation and resuspension in DI water to remove excess reactants.

  • Characterization: Characterize the synthesized nanoparticles for size, zeta potential, and UV-Vis absorbance.

Protocol 2: Surface Modification of Carboxylated Nanoparticles with this compound

This protocol outlines the covalent attachment of this compound to nanoparticles with surface carboxyl groups using EDC/NHS chemistry.

Materials:

  • Carboxylated nanoparticles (e.g., PLGA, silica)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: MES buffer (0.1 M, pH 6.0)

  • Coupling Buffer: PBS (pH 7.4)

  • Quenching Solution: Tris buffer (50 mM, pH 7.4)

Procedure:

  • Nanoparticle Preparation: Disperse the carboxylated nanoparticles in Activation Buffer to a concentration of 10 mg/mL.

  • Carboxyl Group Activation: Add EDC (to a final concentration of 4 mM) and NHS (to a final concentration of 10 mM) to the nanoparticle suspension. Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Purification: Centrifuge the activated nanoparticles to remove excess EDC and NHS. Resuspend the pellet in Coupling Buffer.

  • Amine Coupling: Add a 50-fold molar excess of this compound to the activated nanoparticle suspension. React for 2 hours at room temperature with gentle mixing.

  • Quenching: Add the Quenching Solution and incubate for 15 minutes to deactivate any remaining active esters.

  • Final Purification: Purify the surface-modified nanoparticles by repeated centrifugation and resuspension in DI water.

  • Characterization: Analyze the modified nanoparticles for changes in size and zeta potential to confirm successful surface modification.

Mandatory Visualization

experimental_workflow_AuNP cluster_synthesis Gold Nanoparticle Synthesis cluster_capping Capping and Stabilization cluster_purification Purification and Characterization start HAuCl4 Solution (1mM) boil Boil and Stir start->boil citrate Sodium Citrate (38.8mM) citrate->boil reduction Formation of AuNP Seeds boil->reduction capping_step Add Capping Agent reduction->capping_step Growth Phase meopa This compound meopa->capping_step stabilization Stable Capped AuNPs capping_step->stabilization purify Centrifugation & Resuspension stabilization->purify characterize DLS, Zeta, UV-Vis purify->characterize

Caption: Workflow for the synthesis of gold nanoparticles capped with this compound.

signaling_pathway_surface_modification cluster_activation Activation Step cluster_coupling Coupling Step cluster_result Functional Properties np_cooh Carboxylated Nanoparticle activated_np NHS-Ester Activated Nanoparticle np_cooh->activated_np Activation edc_nhs EDC + NHS in MES Buffer edc_nhs->activated_np modified_np Surface Modified Nanoparticle activated_np->modified_np Amine Coupling in PBS Buffer meopa This compound meopa->modified_np prop1 Enhanced Stability modified_np->prop1 prop2 Improved Biocompatibility modified_np->prop2 prop3 Further Functionalization modified_np->prop3

References

Application Notes and Protocols: 3-(2-Methoxyethoxy)propylamine as a Versatile Raw Material for the Synthesis of Cardiovascular Drug Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of 3-(2-methoxyethoxy)propylamine as a key starting material for the synthesis of pharmaceutical intermediates, with a focus on potential applications in the development of cardiovascular drugs, particularly Class III antiarrhythmic agents.

Introduction: The Role of Propylamine Derivatives in Cardiovascular Drug Discovery

Propylamine derivatives are crucial structural motifs in a variety of pharmacologically active compounds. Their utility in medicinal chemistry stems from their ability to serve as versatile linkers and to introduce basic nitrogen centers, which are often essential for receptor binding and for tuning the pharmacokinetic properties of drug candidates. In the realm of cardiovascular medicine, aryloxypropanolamine and related propylamine structures are characteristic features of many beta-blockers and antiarrhythmic agents.[1][2]

This compound, with its linear ether chain, offers a unique combination of hydrophilicity and flexibility, making it an attractive building block for the synthesis of novel pharmaceutical intermediates. This document outlines a representative application of this compound in the synthesis of a potential Class III antiarrhythmic agent, an analogue of the potent potassium channel blocker WAY-125,971.[3]

Application: Synthesis of a Novel Propylamine-Based Class III Antiarrhythmic Intermediate

Class III antiarrhythmic drugs exert their therapeutic effect by blocking cardiac potassium channels, specifically the rapid component of the delayed rectifier potassium current (IKr).[1][3] This blockade prolongs the action potential duration (APD) and the effective refractory period (ERP) in cardiac myocytes, thereby suppressing tachyarrhythmias.[4] The synthesis of potent and selective IKr blockers is a key objective in the development of new treatments for cardiac arrhythmias.

This section details a synthetic protocol for a novel intermediate, N-[2-[[--INVALID-LINK--amino]methyl]-6-quinolinyl]methanesulfonamide, an analogue of the experimental antiarrhythmic agent WAY-125,971.[3] This synthesis highlights the utility of this compound as a key nucleophile in an N-alkylation reaction.

The synthesis involves a two-step process starting from a suitable quinoline precursor. The first step is the N-methylation of this compound, followed by a nucleophilic substitution reaction with a chloromethylquinoline derivative.

cluster_0 Step 1: N-methylation cluster_1 Step 2: N-alkylation A This compound C N-methyl-3-(2-methoxyethoxy)propylamine A->C B Formaldehyde/Formic Acid (Eschweiler-Clarke reaction) B->C D N-methyl-3-(2-methoxyethoxy)propylamine F Target Intermediate: N-[2-[[3-(2-methoxyethoxy)propylamino]methyl]-6-quinolinyl]methanesulfonamide D->F E N-(2-(chloromethyl)-6-quinolinyl)methanesulfonamide E->F

Figure 1: Proposed synthetic workflow for the target intermediate.

Protocol 1: Synthesis of N-methyl-3-(2-methoxyethoxy)propylamine

This protocol describes the N-methylation of this compound via the Eschweiler-Clarke reaction.

Parameter Value
Reactants This compound, Formaldehyde (37% in H₂O), Formic Acid (98%)
Solvent None
Temperature 100 °C
Reaction Time 6 hours
Work-up Basification with NaOH, extraction with diethyl ether, drying, and distillation
Representative Yield 85-95%
Purity (GC) >98%

Detailed Methodology:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (0.1 mol, 13.32 g).

  • With cooling in an ice bath, slowly add formic acid (0.25 mol, 11.5 g).

  • After the initial exothermic reaction subsides, add formaldehyde solution (0.12 mol, 9.7 mL) dropwise.

  • Heat the reaction mixture to 100 °C and maintain for 6 hours. CO₂ evolution will be observed.

  • Cool the mixture to room temperature and carefully basify with 40% aqueous NaOH solution until pH > 12.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford N-methyl-3-(2-methoxyethoxy)propylamine as a colorless oil.

Protocol 2: Synthesis of N-[2-[[--INVALID-LINK--amino]methyl]-6-quinolinyl]methanesulfonamide

This protocol details the N-alkylation of the secondary amine with the chloromethylquinoline derivative.

Parameter Value
Reactants N-methyl-3-(2-methoxyethoxy)propylamine, N-(2-(chloromethyl)-6-quinolinyl)methanesulfonamide
Base Potassium Carbonate (K₂CO₃)
Solvent Acetonitrile (CH₃CN)
Temperature 80 °C (Reflux)
Reaction Time 12 hours
Work-up Filtration, evaporation of solvent, purification by column chromatography
Representative Yield 70-80%
Purity (HPLC) >97%

Detailed Methodology:

  • To a 100 mL round-bottom flask, add N-(2-(chloromethyl)-6-quinolinyl)methanesulfonamide (10 mmol, 2.85 g), N-methyl-3-(2-methoxyethoxy)propylamine (12 mmol, 1.77 g), and potassium carbonate (20 mmol, 2.76 g).

  • Add 50 mL of anhydrous acetonitrile.

  • Heat the mixture to reflux (approximately 80-82 °C) and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the solid residue with acetonitrile (2 x 10 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (eluent: dichloromethane/methanol gradient) to yield the final product.

Mechanism of Action: Class III Antiarrhythmic Activity

The therapeutic target of the synthesized intermediate, upon further elaboration into a final drug molecule, would be the voltage-gated potassium channels responsible for the IKr current in cardiomyocytes. The blockade of these channels leads to a prolongation of the cardiac action potential, which is the hallmark of Class III antiarrhythmic agents.[2][4]

cluster_0 Cardiac Myocyte cluster_1 Drug Action AP Action Potential K_channel IKr Potassium Channel (hERG) AP->K_channel Phase 3 Repolarization K_ion K+ Efflux K_channel->K_ion Drug Propylamine Derivative (e.g., WAY-125,971 Analogue) Block Channel Blockade Drug->Block Block->K_channel Prolongation Prolonged Action Potential Duration Block->Prolongation

Figure 2: Mechanism of action of propylamine-based Class III antiarrhythmics.

The diagram above illustrates how the propylamine derivative blocks the IKr potassium channel, inhibiting the efflux of potassium ions during Phase 3 of the cardiac action potential. This results in a prolonged action potential duration and an increased effective refractory period, which helps to terminate and prevent re-entrant arrhythmias.

Conclusion

This compound is a valuable and versatile raw material for the synthesis of complex pharmaceutical intermediates. Its application in the construction of novel propylamine-based analogues of Class III antiarrhythmic agents demonstrates its potential in cardiovascular drug discovery. The provided protocols offer a representative pathway for the utilization of this building block in N-alkylation reactions, a common strategy in the synthesis of amine-containing drug molecules. Researchers and drug development professionals can leverage these methodologies and the underlying mechanistic understanding to explore new chemical entities with potential therapeutic benefits.

References

Application Notes and Protocols: 3-(2-Methoxyethoxy)propylamine in Water Treatment Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data on the specific application of 3-(2-Methoxyethoxy)propylamine in water treatment is limited. The following application notes and protocols are based on its chemical similarity to the well-documented water treatment agent, 3-Methoxypropylamine (MOPA), and on established principles of water treatment chemistry. The provided data and protocols should be considered as a starting point for research and development, and all performance claims must be verified through laboratory testing.

Application Notes

This compound is a primary amine with ether linkages, a chemical structure that suggests its utility in water treatment formulations, primarily as a corrosion inhibitor and potentially as a flocculating agent. Its properties are analogous to 3-Methoxypropylamine (MOPA), which is used in various industrial water systems.[1][2]

1.1 Corrosion Inhibition

The primary application of this compound in water treatment is expected to be as a corrosion inhibitor, particularly in steam condensate lines, boiler feedwater, and closed-loop cooling systems.[1][3] Its mechanism of action is twofold:

  • Neutralizing Amine: The amine functional group neutralizes acidic components in the water, such as dissolved carbon dioxide (carbonic acid), thereby increasing the pH and reducing acid-induced corrosion.[1][4]

  • Filming Amine: The molecule can adsorb onto metal surfaces. The nitrogen and oxygen atoms, with their lone pairs of electrons, act as adsorption centers, forming a protective, monomolecular film. This film acts as a barrier, isolating the metal from the corrosive environment.

G cluster_water Aqueous Environment cluster_inhibitor Inhibitor Action H2O H₂O CO2 CO₂ H2CO3 H₂CO₃ (Carbonic Acid) CO2->H2CO3 dissolves H+ H⁺ H2CO3->H+ dissociates corrosion Corrosion (Fe → Fe²⁺ + 2e⁻) H+->corrosion accelerates inhibitor R-NH₂ (this compound) inhibitor_ion R-NH₃⁺ inhibitor->inhibitor_ion neutralizes H⁺ metal Metal Surface (Fe) inhibitor_ion->metal adsorbs on surface film Protective Adsorbed Film metal->film film->corrosion blocks

Caption: Proposed mechanism of corrosion inhibition.

1.2 Flocculating Agent

In water clarification processes, this compound may function as a flocculating agent.[1] When added to water, its primary amine group can be protonated, acquiring a positive charge. This allows it to neutralize the negative surface charges of suspended colloidal particles, causing them to destabilize and aggregate into larger flocs that can be more easily removed by sedimentation or filtration.

1.3 Quantitative Data (Based on Analogue MOPA)

The following data for 3-Methoxypropylamine (MOPA) can be used as an initial guide for formulating and testing this compound.

ParameterValue / ObservationApplication ContextSource(s)
Recommended Dosage 1 to 100 mg/L (preferred range)Steam condensate systems[1]
Full Dosage Range 0.1 to 1000 mg/LSteam condensate systems[1]
Optimal Conditions Temp: 12.89 °C, Conc: 8.63 g/L, pH: 4.03Corrosion inhibition of X80 steel in 3.5% NaCl[5]
Inhibition Mechanism Physisorption, follows Langmuir adsorption isothermX80 steel in 3.5% NaCl[5]
Inhibitor Type Mixed-type inhibitorX80 steel in 3.5% NaCl[5]
Performance Factors Inhibition efficiency increases with inhibitor concentration and pH. Efficiency decreases with higher temperature.X80 steel in 3.5% NaCl[5]

Experimental Protocols

The following protocols describe standard laboratory methods for evaluating the effectiveness of this compound as a corrosion inhibitor and flocculant.

2.1 Protocol 1: Evaluation of Corrosion Inhibition by Weight Loss Method

This protocol is based on ASTM G1 and D2688 standards and provides a quantitative measure of corrosion rate and inhibitor efficiency.[6][7][8]

Methodology:

  • Specimen Preparation:

    • Prepare metal coupons (e.g., mild steel, copper) of known surface area.

    • Polish the coupons with silicon carbide paper (e.g., 240 and 600 grit) to achieve a uniform surface.[9]

    • Degrease the coupons by rinsing with acetone, followed by distilled water.

    • Dry the coupons in a desiccator and weigh them accurately to four decimal places (W_initial).

  • Test Solution Preparation:

    • Prepare a corrosive water solution representative of the target application (e.g., 3.5% NaCl solution, or synthetic cooling water).

    • Prepare a series of these solutions containing different concentrations of this compound (e.g., 0, 10, 50, 100, 200 ppm).

  • Exposure:

    • Completely immerse one prepared coupon into each test solution at a constant temperature for a specified duration (e.g., 24, 48, or 72 hours).

    • Ensure the volume of solution is sufficient to avoid significant changes in corrosivity or inhibitor concentration during the test.

  • Cleaning and Final Weighing:

    • After the exposure period, remove the coupons from the solutions.

    • Clean the coupons according to ASTM G1 procedures to remove corrosion products without removing a significant amount of the base metal.[10] This may involve mechanical scrubbing with a non-metallic bristle brush or chemical cleaning with an appropriate inhibited acid.

    • Rinse with distilled water and acetone, dry in a desiccator, and re-weigh accurately (W_final).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × D)

      • Where: A = surface area (cm²), T = exposure time (hours), D = density of the metal (g/cm³).

    • Inhibition Efficiency (%IE): %IE = [(CR_blank - CR_inhibitor) / CR_blank] × 100

      • Where: CR_blank is the corrosion rate in the absence of the inhibitor, and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

G cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation p1 Prepare & Polish Metal Coupon p2 Degrease, Dry & Weigh (W_initial) p1->p2 p3 Prepare Test Solutions (with/without inhibitor) p2->p3 e1 Immerse Coupon in Solution p3->e1 e2 Maintain Constant Temperature for a Set Duration (T) e1->e2 v1 Remove & Clean Coupon (per ASTM G1) e2->v1 v2 Dry & Re-weigh (W_final) v1->v2 v3 Calculate Weight Loss, Corrosion Rate & %IE v2->v3

Caption: Workflow for Weight Loss Corrosion Testing.

2.2 Protocol 2: Evaluation of Corrosion Inhibition by Electrochemical Methods

Electrochemical techniques like Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) offer rapid evaluation of corrosion rates and inhibitor mechanisms.[11][12][13]

Methodology:

  • Setup:

    • Use a standard three-electrode electrochemical cell containing the test solution.

    • Working Electrode (WE): The metal specimen to be tested.

    • Reference Electrode (RE): A stable electrode (e.g., Ag/AgCl, Saturated Calomel Electrode).[14]

    • Counter Electrode (CE): An inert material with a large surface area (e.g., platinum mesh or graphite rod).[14]

    • Connect the electrodes to a potentiostat.

  • Procedure:

    • Immerse the electrodes in the test solution (with or without inhibitor) and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).

  • Potentiodynamic Polarization (based on ASTM G59): [9][15]

    • Scan the potential at a slow, constant rate (e.g., 0.167 mV/s) in a range of approximately ±250 mV around the OCP.

    • The potentiostat records the resulting current, generating a Tafel plot (log(current density) vs. potential).

    • Analysis: Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (I_corr).

    • Calculation: %IE = [(I_corr_blank - I_corr_inhibitor) / I_corr_blank] × 100

  • Electrochemical Impedance Spectroscopy (EIS):

    • At the steady-state OCP, apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • The instrument measures the impedance response of the system.

    • Analysis: The data is often presented as a Nyquist plot. The diameter of the semicircle on the plot is equal to the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate. A larger diameter indicates better corrosion protection. The data can be fitted to an equivalent electrical circuit to model the corrosion process and extract the polarization resistance (R_p).[12]

    • Calculation: %IE = [(R_p_inhibitor - R_p_blank) / R_p_inhibitor] × 100

G cluster_pol Potentiodynamic Polarization cluster_eis Electrochemical Impedance Spectroscopy s1 Assemble 3-Electrode Cell (WE, RE, CE) in Test Solution s2 Stabilize at Open Circuit Potential (OCP) s1->s2 p1 Scan Potential (±250mV vs OCP) s2->p1 e1 Apply AC Voltage at OCP over Frequency Range s2->e1 p2 Generate Tafel Plot p1->p2 p3 Determine I_corr p2->p3 s4 Calculate % Inhibition Efficiency using I_corr or R_p values p3->s4 e2 Generate Nyquist Plot e1->e2 e3 Determine R_p e2->e3 e3->s4

Caption: Workflow for Electrochemical Corrosion Testing.

2.3 Protocol 3: Evaluation of Flocculation Performance (Jar Test)

This protocol is based on the standard jar test procedure (ASTM D2035) to determine the optimal dosage of this compound as a flocculant.[16][17]

Methodology:

  • Preparation:

    • Prepare a stock solution of this compound (e.g., 1000 ppm).

    • Set up a series of six beakers, each containing the same volume (e.g., 500 mL) of the turbid water to be treated.

    • Place the beakers on a multiple-stirrer apparatus.

  • Dosing:

    • While the stirrers are off, add increasing dosages of the stock solution to the beakers (e.g., corresponding to final concentrations of 0, 5, 10, 15, 20, 25 ppm). The beaker with 0 ppm serves as the control.

  • Rapid Mix:

    • Turn on the stirrers to a high speed (e.g., 100-150 RPM) for 1-2 minutes. This ensures rapid and complete dispersion of the chemical.

  • Slow Mix (Flocculation):

    • Reduce the stirring speed to a slow mix (e.g., 20-40 RPM) for 15-20 minutes. This promotes contact between destabilized particles, allowing them to build larger, heavier flocs.

    • Visually observe and record the floc formation (e.g., "pinpoint," "small," "medium," "large").

  • Settling:

    • Turn off the stirrers completely and allow the flocs to settle for a defined period (e.g., 30 minutes).

    • Observe and record the settling characteristics and the clarity of the supernatant.

  • Analysis:

    • Carefully pipette a sample from the supernatant of each beaker, taking care not to disturb the settled floc.

    • Measure the final turbidity of each sample using a turbidimeter.

    • The optimal dosage is the one that produces the lowest final turbidity.

G cluster_setup Setup cluster_mix Mixing & Settling cluster_analysis Analysis s1 Fill Beakers with Sample Water s2 Add Varying Dosages of Inhibitor Solution s1->s2 m1 Rapid Mix (1-2 min @ 150 RPM) s2->m1 m2 Slow Mix (15-20 min @ 30 RPM) m1->m2 m3 Settle (30 min, no mixing) m2->m3 a1 Collect Supernatant Sample m3->a1 a2 Measure Final Turbidity a1->a2 a3 Determine Optimal Dosage a2->a3

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Methoxyethoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-(2-Methoxyethoxy)propylamine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the prevalent two-step method involving the condensation of 2-methoxyethanol with acrylonitrile, followed by the hydrogenation of the resulting 3-(2-methoxyethoxy)propionitrile.

Issue Potential Cause Recommended Solution
Low yield in condensation step Incomplete reaction: Insufficient catalyst, suboptimal temperature, or inadequate reaction time.Ensure the molar ratio of ethylene glycol monomethyl ether to acrylonitrile is 1:1-1.1. Use sodium methoxide as a catalyst and maintain the reaction temperature between 25-30°C for at least 60 minutes.[1]
Polymerization of acrylonitrile: Presence of impurities or exposure to light/heat can initiate polymerization.Add a polymerization inhibitor like hydroquinone to the reaction mixture.[1]
Low yield in hydrogenation step Catalyst deactivation: Impurities in the nitrile intermediate or improper handling of the catalyst.Purify the 3-(2-methoxyethoxy)propionitrile by distillation before hydrogenation. Ensure the Raney nickel-cobalt-chromium catalyst is active and handled under an inert atmosphere.
Suboptimal reaction conditions: Incorrect temperature, pressure, or insufficient ammonia.Conduct the liquid-phase catalytic hydrogenation at a reaction temperature of 90-100°C and a pressure of 3-4 MPa.[1] Ensure a sufficient excess of ammonia is used.[1]
Formation of secondary amine byproduct Over-reaction during hydrogenation: The newly formed primary amine can react with the nitrile intermediate.The presence of a large excess of ammonia during hydrogenation helps to suppress the formation of secondary amines.
Product contamination Incomplete removal of solvent or starting materials: Inefficient purification of the final product.Purify the crude product by rectification (vacuum distillation) to obtain high-purity this compound.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding synthetic route to this compound?

A1: The most widely described method is a two-step process. The first step is the condensation of ethylene glycol monomethyl ether and acrylonitrile to produce 3-(2-methoxyethoxy)-propionitrile. This is followed by the catalytic hydrogenation of the nitrile to yield this compound. This process is reported to result in good purity and high yield.[1][2]

Q2: Are there alternative synthetic routes to this compound?

A2: Yes, an alternative approach could be the reductive amination of 3-(2-methoxyethoxy)propanal. Reductive amination is a versatile method for forming amines from carbonyl compounds.[3][4] This would involve reacting the aldehyde with ammonia in the presence of a suitable reducing agent.

Q3: What catalysts are recommended for the synthesis of this compound?

A3: For the condensation step, sodium methoxide is an effective catalyst.[1] For the subsequent hydrogenation of the nitrile, a Raney nickel-cobalt-chromium composite catalyst has been shown to be effective.[1]

Q4: How can I minimize the formation of byproducts during the synthesis?

A4: To minimize polymerization of acrylonitrile in the first step, the addition of a polymerization inhibitor such as hydroquinone is recommended.[1] In the hydrogenation step, using an excess of ammonia can help to reduce the formation of secondary amines.

Q5: What is the recommended method for purifying the final product?

A5: The crude this compound obtained after hydrogenation can be purified by rectification, which is a fractional distillation process, to achieve high purity.[1]

Experimental Protocols

Protocol 1: Synthesis of 3-(2-methoxyethoxy)propionitrile (Condensation Step)

Materials:

  • Ethylene glycol monomethyl ether

  • Acrylonitrile

  • Sodium methoxide

  • Hydroquinone

Procedure:

  • Add sodium methoxide and hydroquinone to ethylene glycol monomethyl ether in a reaction vessel with stirring.

  • Maintain the temperature between 25-30°C and slowly add acrylonitrile dropwise. The molar ratio of ethylene glycol monomethyl ether to acrylonitrile should be between 1:1 and 1:1.1.[1]

  • After the addition is complete, continue the reaction for an additional 60 minutes while maintaining the temperature.[1]

  • The resulting 3-(2-methoxyethoxy)propionitrile can be purified by distillation before proceeding to the next step.

Protocol 2: Synthesis of this compound (Hydrogenation Step)

Materials:

  • 3-(2-methoxyethoxy)propionitrile (purified)

  • Ammonia

  • Raney nickel-cobalt-chromium composite catalyst

Procedure:

  • Introduce the purified 3-(2-methoxyethoxy)propionitrile and the Raney nickel-cobalt-chromium catalyst into a high-pressure reactor.

  • Introduce ammonia into the reactor. The weight ratio of 3-(2-methoxyethoxy)-propionitrile to catalyst to ammonia should be approximately 4000-4500 : 20-30 : 8500-9000.[1]

  • Heat the reactor to 90-100°C and pressurize with hydrogen to 3-4 MPa.[1]

  • Maintain these conditions with stirring for approximately 4 hours.[1]

  • After the reaction is complete, cool the reactor, release the pressure, and filter to remove the catalyst.

  • The crude product can then be purified by rectification.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Hydrogenation Start Ethylene Glycol Monomethyl Ether + Acrylonitrile Reaction1 Condensation (25-30°C) Start->Reaction1 Catalyst1 Sodium Methoxide, Hydroquinone Catalyst1->Reaction1 Intermediate 3-(2-methoxyethoxy)propionitrile Reaction1->Intermediate Reaction2 Hydrogenation (90-100°C, 3-4 MPa) Intermediate->Reaction2 Catalyst2 Raney Ni-Co-Cr, Ammonia Catalyst2->Reaction2 Purification Rectification Reaction2->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

TroubleshootingLogic LowYield Low Final Yield Step1_Issue Issue in Condensation Step? LowYield->Step1_Issue Step2_Issue Issue in Hydrogenation Step? LowYield->Step2_Issue Cond_Incomplete Incomplete Reaction Step1_Issue->Cond_Incomplete Yes Cond_Polymer Acrylonitrile Polymerization Step1_Issue->Cond_Polymer Yes Hydro_Catalyst Catalyst Deactivation Step2_Issue->Hydro_Catalyst Yes Hydro_Conditions Suboptimal Conditions Step2_Issue->Hydro_Conditions Yes Hydro_Byproduct Secondary Amine Formation Step2_Issue->Hydro_Byproduct Yes Sol_Cond_Incomplete Check Temp, Time, Catalyst Ratio Cond_Incomplete->Sol_Cond_Incomplete Sol_Cond_Polymer Add Inhibitor (Hydroquinone) Cond_Polymer->Sol_Cond_Polymer Sol_Hydro_Catalyst Purify Intermediate, Use Active Catalyst Hydro_Catalyst->Sol_Hydro_Catalyst Sol_Hydro_Conditions Check Temp, Pressure, Ammonia Level Hydro_Conditions->Sol_Hydro_Conditions Sol_Hydro_Byproduct Increase Ammonia Excess Hydro_Byproduct->Sol_Hydro_Byproduct

Caption: Troubleshooting logic for low yield in synthesis.

References

Technical Support Center: Purification of Crude 3-(2-Methoxyethoxy)propylamine by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 3-(2-Methoxyethoxy)propylamine via distillation. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying crude this compound?

A1: Due to its relatively high boiling point, vacuum distillation is the recommended method for purifying this compound. Distillation at atmospheric pressure may lead to thermal degradation of the amine.

Q2: What are the expected boiling points for this compound?

A2: The boiling point of this compound is approximately 186.2°C at atmospheric pressure (760 mmHg)[1]. Under vacuum, the boiling point will be significantly lower. For instance, at 10 mmHg, the estimated boiling point is around 80-90°C.

Q3: What are the likely impurities in crude this compound?

A3: Common impurities originate from the synthesis process, which typically involves the reaction of 2-methoxyethanol with acrylonitrile to form 3-(2-methoxyethoxy)propionitrile, followed by hydrogenation. Potential impurities include:

  • Unreacted starting materials: 2-methoxyethanol and acrylonitrile.

  • The intermediate product: 3-(2-methoxyethoxy)propionitrile.

  • By-products from the hydrogenation step.

  • Water and other solvents used in the synthesis and work-up.

Q4: How can I assess the purity of the distilled this compound?

A4: The purity of the fractions can be determined using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). These methods can effectively separate the desired product from potential impurities.

Q5: What safety precautions should be taken during the distillation of this compound?

A5: Amines can be corrosive and irritants. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure that the distillation apparatus is assembled correctly and securely to prevent leaks, especially when working under vacuum.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Bumping or Unstable Boiling - Uneven heating.- Lack of boiling chips or magnetic stirrer.- High viscosity of the crude mixture.- Use a heating mantle with a stirrer for uniform heating.- Add new, unused boiling chips or a magnetic stir bar before heating.- Consider co-distillation with a high-boiling, inert solvent if the crude material is highly viscous.
Product Not Distilling at Expected Temperature/Pressure - Inaccurate pressure reading.- Leaks in the vacuum system.- Presence of azeotropes.- Calibrate the vacuum gauge.- Check all joints and connections for leaks using a high-vacuum grease and ensure they are properly sealed.- Analyze the crude mixture for the presence of azeotrope-forming impurities. A fractional distillation column may be necessary for separation.
Product Discoloration (Yellowing) - Thermal decomposition.- Presence of oxygen.- Lower the distillation temperature by applying a higher vacuum.- Ensure the system is purged with an inert gas (e.g., nitrogen or argon) before heating to remove any residual oxygen.
Foaming - Presence of surfactants or high molecular weight impurities.- Introduce an anti-foaming agent if it does not interfere with the final product's application.- Increase the surface area of the distillation flask or use a larger flask to provide more headspace.
Low Yield - Incomplete distillation.- Product loss through leaks.- Hold-up in the distillation column.- Ensure the distillation is run to completion by monitoring the temperature at the collection head.- Thoroughly check for and rectify any system leaks.- Use a shorter distillation column or a setup with minimal dead volume.

Quantitative Data Summary

ParameterValueReference
Molecular Weight 133.19 g/mol [1]
Boiling Point (Atmospheric Pressure) 186.2 ± 15.0 °C at 760 mmHg[1]
Density 0.9 ± 0.1 g/cm³[1]

Experimental Protocol: Vacuum Distillation of Crude this compound

1. Preparation of the Distillation Apparatus:

  • Assemble a standard vacuum distillation apparatus consisting of a round-bottom flask, a short-path distillation head with a condenser, a collection flask, and a vacuum adapter connected to a vacuum pump with a cold trap.

  • Ensure all glassware is clean and dry.

  • Use high-vacuum grease on all ground-glass joints to ensure a good seal.

2. Charging the Flask:

  • Charge the round-bottom flask with the crude this compound. Do not fill the flask to more than two-thirds of its volume.

  • Add a magnetic stir bar or fresh boiling chips to the flask to ensure smooth boiling.

3. System Purge and Evacuation:

  • Connect the apparatus to a vacuum pump.

  • It is good practice to purge the system with an inert gas, such as nitrogen or argon, to remove oxygen, which can cause discoloration of the amine at high temperatures.

  • Slowly evacuate the system to the desired pressure (e.g., 10 mmHg).

4. Distillation:

  • Begin stirring the crude amine.

  • Gradually heat the distillation flask using a heating mantle.

  • Monitor the temperature at the distillation head. The first fraction to distill will likely be low-boiling impurities and residual solvents.

  • Collect a forerun fraction until the temperature at the distillation head stabilizes at the expected boiling point of the product at the applied pressure.

  • Change the receiving flask to collect the pure this compound.

  • Continue distillation until the temperature at the head begins to drop or rise significantly, indicating that the product has been distilled, and higher-boiling impurities are starting to come over.

5. Shutdown and Product Recovery:

  • Remove the heating mantle and allow the system to cool to room temperature.

  • Slowly and carefully vent the system to atmospheric pressure, preferably with an inert gas.

  • Dismantle the apparatus and transfer the purified product to a clean, dry, and labeled storage container.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_distill Distillation Process cluster_post Post-Distillation cluster_end End Products start Start with Crude This compound setup Assemble and Leak-Check Vacuum Distillation Apparatus start->setup charge Charge Distillation Flask with Crude Amine and Boiling Chips setup->charge evacuate Evacuate System to Target Pressure (e.g., 10 mmHg) charge->evacuate heat Gradually Heat and Stir evacuate->heat collect_forerun Collect Forerun (Low-Boiling Impurities) heat->collect_forerun collect_product Collect Main Fraction at Stable Boiling Point collect_forerun->collect_product stop_heating Stop Heating When Temperature Fluctuates collect_product->stop_heating cool Cool System to Room Temperature stop_heating->cool residue High-Boiling Residue vent Vent System with Inert Gas cool->vent recover Recover Purified Product vent->recover analyze Analyze Purity (GC/HPLC) recover->analyze pure_product Pure this compound analyze->pure_product

Caption: Experimental workflow for the vacuum distillation of crude this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_analysis Symptom Analysis cluster_cause Potential Causes cluster_solution Corrective Actions start Distillation Issue Encountered symptom1 Unstable Boiling / Bumping start->symptom1 Check Boiling Behavior symptom2 Incorrect Boiling Point start->symptom2 Check Temp/Pressure symptom3 Product Discoloration start->symptom3 Check Product Appearance symptom4 Low Yield start->symptom4 Check Recovery Amount cause1a Uneven Heating symptom1->cause1a cause1b No Boiling Chips symptom1->cause1b cause2a System Leak symptom2->cause2a cause2b Faulty Gauge symptom2->cause2b cause3a Thermal Degradation symptom3->cause3a cause3b Oxidation symptom3->cause3b cause4a Leak in System symptom4->cause4a cause4b Column Hold-up symptom4->cause4b solution1a Use Stirred Heating Mantle cause1a->solution1a solution1b Add Stir Bar/Boiling Chips cause1b->solution1b solution2a Check and Grease Joints cause2a->solution2a solution2b Calibrate/Replace Gauge cause2b->solution2b solution3a Reduce Temperature/ Increase Vacuum cause3a->solution3a solution3b Purge with Inert Gas cause3b->solution3b solution4a Find and Seal Leak cause4a->solution4a solution4b Use Shorter Path cause4b->solution4b

Caption: Troubleshooting logic for common issues in vacuum distillation.

References

Technical Support Center: Synthesis of 3-(2-Methoxyethoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(2-Methoxyethoxy)propylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely used and industrially relevant synthesis is a two-step process. The first step is the cyanoethylation of 2-methoxyethanol (also known as ethylene glycol monomethyl ether) with acrylonitrile to produce 3-(2-methoxyethoxy)propionitrile. The second step involves the catalytic hydrogenation of the nitrile intermediate to the desired this compound.[1]

Q2: What are the primary side reactions I should be aware of during this synthesis?

A2: The key side reactions are specific to each step of the synthesis:

  • Cyanoethylation Step: The most significant side reaction is the anionic polymerization of acrylonitrile, which can be initiated by the basic catalyst used in the reaction. This can lead to low yields and difficult purification.

  • Hydrogenation Step: The main side products are secondary and tertiary amines. These are formed from the reaction of the primary amine product with the imine intermediate generated during the reduction of the nitrile.

Q3: How can I minimize the formation of side products?

A3: To mitigate side reactions, the following measures are recommended:

  • For the Cyanoethylation Step: To prevent the polymerization of acrylonitrile, a polymerization inhibitor such as hydroquinone should be added to the reaction mixture.[1] It is also crucial to maintain a low reaction temperature and add the acrylonitrile dropwise to control the exothermic reaction.

  • For the Hydrogenation Step: The formation of secondary and tertiary amines can be suppressed by adding ammonia to the reaction mixture.[1] The ammonia competes with the primary amine product for the reaction with the imine intermediate, thus favoring the formation of the desired primary amine.

Q4: What catalysts are typically used for the hydrogenation of 3-(2-methoxyethoxy)propionitrile?

A4: A common and effective catalyst for this hydrogenation is a Raney nickel-cobalt-chromium composite catalyst.[1] Other nickel-based catalysts can also be employed.

Q5: What are the typical yields and purity for this synthesis?

A5: With an optimized process, a total yield of around 91% and a final product purity of over 99.5% can be achieved after purification by distillation.[1]

Troubleshooting Guides

Issue 1: Low Yield in the Cyanoethylation Step
Symptom Possible Cause Recommended Solution
Reaction mixture becomes viscous or solidifies.Uncontrolled polymerization of acrylonitrile.• Ensure a polymerization inhibitor (e.g., hydroquinone) is added at the start. • Maintain the reaction temperature between 25-30°C. • Add acrylonitrile dropwise with vigorous stirring to dissipate heat.
Incomplete conversion of 2-methoxyethanol.Insufficient catalyst or reaction time.• Verify the correct molar ratio of the base catalyst. • Ensure the reaction is allowed to proceed for the recommended time (e.g., 60 +/- 10 minutes after acrylonitrile addition)[1].
Issue 2: Low Selectivity in the Hydrogenation Step (Formation of Secondary/Tertiary Amines)
Symptom Possible Cause Recommended Solution
Significant peaks corresponding to higher molecular weight amines in GC-MS analysis of the crude product.Reaction of the primary amine product with the imine intermediate.• Introduce ammonia into the reactor during the hydrogenation process. A typical weight ratio of 3-(2-methoxyethoxy)-propionitrile to ammonia is in the range of 1:1.9 to 1:2.3.[1]
Incomplete hydrogenation of the nitrile.Catalyst deactivation or insufficient reaction time/pressure.• Ensure the catalyst is active and handled under appropriate conditions. • Verify that the reaction is carried out at the recommended temperature (90-100°C) and pressure (3-4 MPa) for the specified duration (4 hours +/- 0.5 hours).[1]

Experimental Protocols

Step 1: Synthesis of 3-(2-methoxyethoxy)propionitrile (Cyanoethylation)

Materials:

  • 2-Methoxyethanol

  • Acrylonitrile

  • Sodium methoxide (catalyst)

  • Hydroquinone (polymerization inhibitor)

  • Concentrated Sulfuric Acid (for neutralization)

Procedure:

  • To a reaction vessel, add 2-methoxyethanol, sodium methoxide, and hydroquinone.

  • Stir the mixture and maintain the temperature between 25-30°C.

  • Slowly add acrylonitrile dropwise to the mixture. The molar ratio of 2-methoxyethanol to acrylonitrile should be approximately 1:1 to 1:1.1.[1]

  • After the addition is complete, continue stirring and maintain the temperature for 60 +/- 10 minutes.[1]

  • Once the reaction is complete, neutralize the mixture to a pH of 7 with concentrated sulfuric acid.[1]

  • The resulting 3-(2-methoxyethoxy)propionitrile is then purified by distillation.

Step 2: Synthesis of this compound (Hydrogenation)

Materials:

  • 3-(2-methoxyethoxy)propionitrile

  • Raney nickel-cobalt-chromium composite catalyst

  • Ammonia

  • Hydrogen gas

Procedure:

  • Charge a high-pressure reactor with 3-(2-methoxyethoxy)propionitrile and the Raney nickel-cobalt-chromium catalyst.

  • Introduce ammonia into the reactor. The weight ratio of 3-(2-methoxyethoxy)-propionitrile to catalyst to ammonia should be approximately 4000-4500 : 20-30 : 8500-9000.[1]

  • Pressurize the reactor with hydrogen to 3-4 MPa.[1]

  • Heat the reaction mixture to 90-100°C and maintain these conditions for 4 hours +/- 0.5 hours with stirring.[1]

  • After the reaction is complete, cool the reactor, vent the excess pressure, and filter the catalyst.

  • The crude this compound is then purified by distillation to obtain the final product with a purity of >99.5%.[1]

Data Presentation

Table 1: Optimized Reaction Conditions for the Synthesis of this compound[1]

Parameter Cyanoethylation Step Hydrogenation Step
Reactants 2-Methoxyethanol, Acrylonitrile3-(2-methoxyethoxy)propionitrile, Hydrogen, Ammonia
Catalyst Sodium methoxideRaney nickel-cobalt-chromium composite
Inhibitor Hydroquinone-
Molar Ratio (Reactants) 2-Methoxyethanol : Acrylonitrile = 1 : 1-1.1-
Weight Ratio -3-(2-methoxyethoxy)propionitrile : Catalyst : Ammonia = 4000-4500 : 20-30 : 8500-9000
Temperature 25-30°C90-100°C
Pressure Atmospheric3-4 MPa
Reaction Time 60 +/- 10 minutes (after addition)4 +/- 0.5 hours
Purity of Intermediate >98% (3-(2-methoxyethoxy)propionitrile)-
Final Product Purity ->99.5%
Overall Yield \multicolumn{2}{c}{91%}

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Cyanoethylation cluster_step2 Step 2: Hydrogenation Reactants1 2-Methoxyethanol + Acrylonitrile Reaction1 Reaction (25-30°C, 1 hr) Reactants1->Reaction1 Catalyst1 Sodium Methoxide (catalyst) Hydroquinone (inhibitor) Catalyst1->Reaction1 Neutralization Neutralization (H2SO4 to pH 7) Reaction1->Neutralization Distillation1 Distillation Neutralization->Distillation1 Intermediate 3-(2-methoxyethoxy)propionitrile (>98% purity) Distillation1->Intermediate Reaction2 Hydrogenation (90-100°C, 3-4 MPa, 4 hr) Intermediate->Reaction2 Reactants2 Hydrogen (H2) Ammonia (NH3) Reactants2->Reaction2 Catalyst2 Raney Ni-Co-Cr (catalyst) Catalyst2->Reaction2 Filtration Catalyst Filtration Reaction2->Filtration Distillation2 Final Distillation Filtration->Distillation2 FinalProduct This compound (>99.5% purity) Distillation2->FinalProduct

Caption: Experimental workflow for the two-step synthesis of this compound.

Troubleshooting_Logic cluster_analysis Problem Analysis cluster_cyanoethylation Troubleshooting Cyanoethylation cluster_hydrogenation Troubleshooting Hydrogenation Start Low Yield or Purity Issue IdentifyStep Identify Problematic Step (Cyanoethylation or Hydrogenation?) Start->IdentifyStep CheckPolymerization Symptom: Viscous/Solid Mixture? (Indicates Polymerization) IdentifyStep->CheckPolymerization Cyanoethylation CheckSelectivity Symptom: High Levels of Secondary/Tertiary Amines? IdentifyStep->CheckSelectivity Hydrogenation SolutionPolymerization Solution: 1. Verify inhibitor presence. 2. Control temperature (25-30°C). 3. Ensure slow acrylonitrile addition. CheckPolymerization->SolutionPolymerization SolutionSelectivity Solution: 1. Ensure adequate ammonia is used. 2. Check catalyst activity. CheckSelectivity->SolutionSelectivity CheckConversion Symptom: Unreacted Nitrile Present? CheckSelectivity->CheckConversion SolutionConversion Solution: 1. Verify reaction time, temperature, and pressure. 2. Check catalyst for deactivation. CheckConversion->SolutionConversion

Caption: Logical troubleshooting guide for side reactions in the synthesis.

References

Technical Support Center: Hydrogenation of 3-(2-methoxyethoxy)-propionitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and troubleshooting for the hydrogenation of 3-(2-methoxyethoxy)-propionitrile to 3-(2-methoxyethoxy)-propan-1-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the hydrogenation of 3-(2-methoxyethoxy)-propionitrile?

A1: The most common heterogeneous catalysts for the hydrogenation of nitriles to primary amines are Raney® Nickel and Raney® Cobalt.[1][2] Rhodium and Palladium catalysts are also effective, often showing high selectivity under specific conditions.[1][3] The choice of catalyst depends on factors such as desired selectivity, reaction conditions, and cost.

Q2: Why is the formation of secondary and tertiary amines a common issue?

A2: Secondary and tertiary amines are common by-products in nitrile hydrogenation. They form when the initially produced primary amine reacts with the intermediate imine, which is generated during the reduction of the nitrile. This subsequent reaction leads to the formation of a secondary imine, which is then hydrogenated to a secondary amine. This process can continue to form tertiary amines.[1]

Q3: How can I improve the selectivity towards the primary amine, 3-(2-methoxyethoxy)-propan-1-amine?

A3: Several strategies can be employed to enhance the selectivity for the primary amine:

  • Addition of Ammonia: Introducing ammonia into the reaction mixture is a widely used industrial method to suppress the formation of secondary and tertiary amines.[1] Ammonia shifts the equilibrium away from the formation of secondary imines.

  • Use of Basic Additives: Inorganic bases such as sodium hydroxide or potassium hydroxide can also improve the selectivity for the primary amine, particularly with nickel and cobalt catalysts.[1][4]

  • Catalyst Choice: Rhodium-based catalysts have been reported to exhibit high selectivity to primary amines even without the addition of ammonia.[1][3]

  • Reaction Conditions: Optimizing temperature and pressure can also influence selectivity.

Q4: My Raney® Nickel catalyst seems to have lost its activity. What could be the cause and can it be regenerated?

A4: Raney® Nickel catalysts can deactivate due to several reasons, including poisoning by impurities (e.g., sulfur compounds), fouling by polymeric by-products, or oxidation of the active nickel surface.[5] Regeneration is possible in some cases. A common laboratory method involves carefully washing the catalyst with a suitable solvent, followed by treatment with an aqueous sodium hydroxide solution and then water washes until neutral. For industrial applications, more specific regeneration protocols are often developed. It is crucial to handle Raney® Nickel with care as it can be pyrophoric when dry.[5]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive Catalyst: The catalyst may be deactivated due to improper storage, handling, or poisoning.- Ensure the catalyst was stored under appropriate conditions (e.g., under water for Raney® Nickel).[5]- Use a fresh batch of catalyst.- Check the starting material for impurities that could poison the catalyst.
Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently.- Increase the hydrogen pressure according to literature recommendations for the specific catalyst.
Low Reaction Temperature: The temperature may not be high enough to overcome the activation energy of the reaction.- Gradually increase the reaction temperature while monitoring the reaction progress.
Poor Selectivity (High levels of secondary/tertiary amines) Reaction Mechanism Favoring By-product Formation: The primary amine product is reacting with the imine intermediate.[1]- Add ammonia to the reaction mixture.[1]- Use a basic additive like NaOH or KOH.[1][4]- Consider switching to a more selective catalyst, such as a rhodium-based catalyst.[1][3]
High Reaction Temperature: Higher temperatures can sometimes favor the formation of by-products.- Attempt the reaction at a lower temperature.
Formation of Other By-products (e.g., amides, dealkoxylation) Presence of Water: Water in the reaction mixture can lead to the hydrolysis of the nitrile to the corresponding amide.- Ensure all solvents and reagents are anhydrous.
Harsh Reaction Conditions: High temperatures and pressures can sometimes lead to cleavage of the ether linkage.- Use milder reaction conditions (lower temperature and pressure).
Inconsistent Results Variability in Catalyst Activity: Different batches of catalyst, especially Raney® Nickel, can have varying activity.- Standardize the catalyst activation procedure.- Test each new batch of catalyst on a small scale before use in a large-scale reaction.
Contamination: Contaminants in the reactor or starting materials can affect the reaction outcome.- Thoroughly clean the reactor before use.- Purify the starting materials if necessary.

Catalyst Performance Data

The following table summarizes typical performance data for various catalysts in the hydrogenation of nitriles to primary amines. Please note that the data presented here is for structurally similar alkoxypropionitriles and serves as a general guideline. Optimal conditions for 3-(2-methoxyethoxy)-propionitrile may vary.

CatalystSubstrateTemp. (°C)Pressure (bar)SolventAdditiveConversion (%)Selectivity to Primary Amine (%)Reference
Raney® Nickel3-(N,N-diethylamino)-propionitrile6534.5-None10094[2]
Raney® Cobalt3-(N,N-diethylamino)-propionitrile6534.5-None100>99[2]
Rhodium on CarbonGeneral Nitriles6034.5DioxaneNone>95High[3]
Palladium on CarbonBenzonitrile306Water/DCMNaH₂PO₄10095[1]
Nickel CarbideVarious Nitriles130102-propanolNH₃ (aq)>99>95[6]
Cobalt PhosphideValeronitrile13040THFNH₃ (aq)>99>99[7]

Experimental Protocols

Protocol 1: Hydrogenation using Raney® Nickel with Ammonia

This protocol is a general guideline for the hydrogenation of an alkoxypropionitrile using Raney® Nickel and can be adapted for 3-(2-methoxyethoxy)-propionitrile.

1. Catalyst Preparation and Activation (if starting from alloy):

  • Caution: The preparation of Raney® Nickel from its aluminum alloy is highly exothermic and generates flammable hydrogen gas. This should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
  • Slowly add the Raney® Nickel-aluminum alloy powder to a cooled solution of sodium hydroxide (e.g., 25% w/v) while stirring vigorously.
  • Maintain the temperature below 50°C using an ice bath.
  • After the addition is complete, allow the mixture to digest for a specified time (e.g., 1-2 hours) to ensure complete leaching of the aluminum.
  • Carefully decant the sodium aluminate solution and wash the catalyst repeatedly with deionized water until the washings are neutral.
  • Store the active Raney® Nickel catalyst under water or a suitable solvent (e.g., ethanol) at all times to prevent it from becoming pyrophoric.[8]

2. Hydrogenation Reaction:

  • In a suitable high-pressure autoclave, add the solvent (e.g., methanol or ethanol) and the desired amount of ammonia (can be bubbled through the solvent or added as a solution in the solvent).
  • Carefully add the water-wet Raney® Nickel catalyst. The amount of catalyst can range from 5-20% by weight of the substrate.
  • Add the 3-(2-methoxyethoxy)-propionitrile.
  • Seal the autoclave and purge it several times with nitrogen, followed by several purges with hydrogen.
  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 30-100 bar).
  • Heat the reaction mixture to the desired temperature (e.g., 80-120°C) with vigorous stirring.
  • Monitor the reaction progress by measuring the hydrogen uptake or by analyzing samples withdrawn at intervals (if the reactor is equipped for sampling).
  • Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.
  • Purge the reactor with nitrogen.
  • The catalyst can be separated by filtration. Caution: Do not allow the filtered catalyst to dry in the air as it may ignite. The catalyst should be kept wet with solvent.
  • The product can be isolated from the filtrate by distillation under reduced pressure.

Visualizations

Catalyst Selection Workflow

CatalystSelection Start Start: Select Catalyst for 3-(2-methoxyethoxy)-propionitrile Hydrogenation PrimaryGoal Primary Goal: High Selectivity to 3-(2-methoxyethoxy)-propan-1-amine Start->PrimaryGoal Considerations Key Considerations PrimaryGoal->Considerations CatalystChoice Catalyst Options Considerations->CatalystChoice RaneyNi Raney® Nickel CatalystChoice->RaneyNi RaneyCo Raney® Cobalt CatalystChoice->RaneyCo Rhodium Rhodium (e.g., on Carbon) CatalystChoice->Rhodium Palladium Palladium (e.g., on Carbon) CatalystChoice->Palladium Additives Consider Additives RaneyNi->Additives RaneyCo->Additives Rhodium->Additives Palladium->Additives Ammonia Ammonia Additives->Ammonia High Selectivity Needed Base Inorganic Base (NaOH, KOH) Additives->Base High Selectivity Needed NoAdditive No Additive Additives->NoAdditive Inherent Catalyst Selectivity is High Conditions Optimize Reaction Conditions (Temperature, Pressure) Ammonia->Conditions Base->Conditions NoAdditive->Conditions

Caption: A workflow diagram for selecting a suitable catalyst for the hydrogenation of 3-(2-methoxyethoxy)-propionitrile.

Troubleshooting Logic for Low Selectivity

LowSelectivityTroubleshooting Start Problem: Low Selectivity to Primary Amine CheckByproducts Identify By-products (Secondary/Tertiary Amines) Start->CheckByproducts AddAmmonia Introduce Ammonia to the Reaction CheckByproducts->AddAmmonia Primary Amine Reactivity AddBase Add an Inorganic Base (e.g., NaOH, KOH) CheckByproducts->AddBase Primary Amine Reactivity ChangeCatalyst Switch to a More Selective Catalyst (e.g., Rhodium-based) CheckByproducts->ChangeCatalyst Persistent Issue OptimizeTemp Lower Reaction Temperature CheckByproducts->OptimizeTemp Temperature Effect ReEvaluate Re-evaluate Results AddAmmonia->ReEvaluate AddBase->ReEvaluate ChangeCatalyst->ReEvaluate OptimizeTemp->ReEvaluate

Caption: A troubleshooting guide for addressing low selectivity in the hydrogenation of 3-(2-methoxyethoxy)-propionitrile.

References

Technical Support Center: Optimizing Synthesis of 3-(2-Methoxyethoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(2-Methoxyethoxy)propylamine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically a two-step process: (1) Cyanoethylation of 2-methoxyethanol with acrylonitrile to form 3-(2-methoxyethoxy)propionitrile, and (2) Hydrogenation of the nitrile to the desired primary amine.

Step 1: Cyanoethylation

Question/Issue Possible Cause(s) Suggested Solution(s)
Low or no conversion of 2-methoxyethanol. Inactive or insufficient catalyst (e.g., sodium methoxide).- Use fresh, anhydrous sodium methoxide. - Ensure the molar ratio of catalyst to alcohol is appropriate (typically a catalytic amount is sufficient).
Low reaction temperature.Maintain the reaction temperature between 25-30°C as higher temperatures can promote polymerization of acrylonitrile.[1]
Presence of water in reactants.Use anhydrous reactants and solvents as water can consume the base catalyst.
Polymerization of acrylonitrile (formation of a solid mass). High reaction temperature.Strictly control the reaction temperature, not exceeding 30°C.[1]
Absence of a polymerization inhibitor.Add a radical scavenger like hydroquinone to the reaction mixture.[1]
High concentration of catalyst.Use the minimum effective amount of base catalyst.
Formation of side products detected by GC-MS. Michael addition of the product nitrile with another molecule of acrylonitrile.This is less common but can be minimized by controlling stoichiometry and reaction time.
Impurities in starting materials.Use high-purity 2-methoxyethanol and acrylonitrile.

Step 2: Hydrogenation

Question/Issue Possible Cause(s) Suggested Solution(s)
Low yield of the primary amine, this compound. Incomplete hydrogenation.- Increase reaction time. - Increase hydrogen pressure within the safe limits of your equipment.[1] - Increase catalyst loading.
Catalyst deactivation.- Use fresh, active Raney Nickel catalyst. Catalyst activity can diminish with improper storage or handling. - Ensure the nitrile intermediate is sufficiently pure, as impurities can poison the catalyst.
Significant formation of secondary and tertiary amines. Absence or insufficient amount of ammonia.The presence of ammonia is crucial to suppress the formation of secondary and tertiary amines by reacting with the intermediate imine.[2][3] Ensure a sufficient excess of ammonia is used.
High reaction temperature.Higher temperatures can favor the formation of secondary amines. Optimize the temperature within the recommended range (e.g., 90-100°C).[1]
Reaction stalls or proceeds very slowly. Inactive catalyst.Prepare or procure fresh Raney Nickel. The activity of Raney Nickel is critical for this reaction.[2]
Insufficient hydrogen pressure.Ensure the system is properly sealed and maintains the target hydrogen pressure (e.g., 3-4 MPa).[1]
Poor mixing.Ensure efficient stirring to maintain good contact between the catalyst, reactants, and hydrogen gas.

Frequently Asked Questions (FAQs)

Q1: What is the overall reaction scheme for the synthesis of this compound?

A1: The synthesis is a two-step process. First, 2-methoxyethanol undergoes a cyanoethylation reaction with acrylonitrile in the presence of a base catalyst to yield 3-(2-methoxyethoxy)propionitrile. This intermediate is then hydrogenated, typically using a Raney Nickel catalyst under hydrogen pressure and in the presence of ammonia, to produce the final product, this compound.[1]

Q2: Why is ammonia added during the hydrogenation step?

A2: Ammonia is added to suppress the formation of secondary and tertiary amines, which are common byproducts in nitrile hydrogenation.[3] The primary amine product can react with the intermediate imine formed during the reaction, leading to these impurities. Ammonia competes with the primary amine in reacting with the imine, thus favoring the formation of the desired primary amine.

Q3: What catalyst is recommended for the hydrogenation of 3-(2-methoxyethoxy)propionitrile?

A3: Raney Nickel is a commonly used and effective catalyst for the hydrogenation of nitriles to primary amines.[1][2] Other nickel or cobalt-based catalysts can also be employed.[3]

Q4: How can I monitor the progress of the reactions?

A4: For the cyanoethylation step, Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can be used to monitor the disappearance of the starting alcohol. For the hydrogenation step, GC or GC-Mass Spectrometry (GC-MS) is ideal for monitoring the conversion of the nitrile intermediate and the formation of the primary amine product and any secondary or tertiary amine byproducts.

Q5: What are the key safety precautions for this synthesis?

A5: Acrylonitrile is toxic and a suspected carcinogen; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The hydrogenation step involves flammable hydrogen gas under high pressure and should be carried out in a properly rated reactor with appropriate safety measures, including proper ventilation and shielding. Raney Nickel is pyrophoric when dry and must be handled as a slurry in a solvent (e.g., water or ethanol).

Data Presentation

Table 1: Optimized Reaction Conditions for Cyanoethylation

ParameterValueReference
Reactants2-Methoxyethanol, Acrylonitrile[1]
Molar Ratio (Alcohol:Acrylonitrile)1 : 1 to 1 : 1.1[1]
CatalystSodium Methoxide[1]
InhibitorHydroquinone[1]
Temperature25 - 30 °C[1]
Reaction Time~60 minutes after addition[1]

Table 2: Optimized Reaction Conditions for Hydrogenation

ParameterValueReference
Reactant3-(2-methoxyethoxy)propionitrile[1]
CatalystRaney Nickel-Cobalt-Chromium[1]
Solvent(Ammonia is introduced)[1]
AdditiveAmmonia[1]
Temperature90 - 100 °C[1]
Pressure3 - 4 MPa[1]
Reaction Time4 ± 0.5 hours[1]

Experimental Protocols

Protocol 1: Synthesis of 3-(2-methoxyethoxy)propionitrile (Cyanoethylation)

  • To a stirred solution of 2-methoxyethanol, add a catalytic amount of sodium methoxide and a small amount of hydroquinone as a polymerization inhibitor.

  • Maintain the temperature of the mixture between 25-30°C using a water bath.

  • Slowly add acrylonitrile dropwise to the mixture, ensuring the temperature does not exceed 30°C. The molar ratio of 2-methoxyethanol to acrylonitrile should be approximately 1:1 to 1:1.1.[1]

  • After the addition is complete, continue stirring the mixture at the same temperature for about 60 minutes to ensure the reaction goes to completion.[1]

  • Neutralize the reaction mixture with sulfuric acid to a pH of 7.

  • The crude 3-(2-methoxyethoxy)propionitrile can be purified by distillation. First, perform an atmospheric distillation to remove low-boiling fractions, followed by vacuum distillation to obtain the pure product.[1]

Protocol 2: Synthesis of this compound (Hydrogenation)

  • Charge a high-pressure autoclave with the purified 3-(2-methoxyethoxy)propionitrile and a slurry of Raney Nickel catalyst in an appropriate solvent (e.g., ethanol).

  • Seal the autoclave and purge it several times with nitrogen, followed by hydrogen.

  • Introduce anhydrous ammonia into the autoclave. The weight ratio of nitrile to catalyst to ammonia should be optimized, for example, in the range of 4000-4500 : 20-30 : 8500-9000.[1]

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 3-4 MPa).[1]

  • Heat the mixture to the reaction temperature (e.g., 90-100°C) with vigorous stirring.[1]

  • Maintain these conditions for approximately 4 hours, or until hydrogen uptake ceases.[1]

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the Raney Nickel catalyst. Caution: Do not allow the catalyst to dry as it is pyrophoric.

  • The crude this compound can be purified by distillation.

Visualizations

experimental_workflow cluster_step1 Step 1: Cyanoethylation cluster_step2 Step 2: Hydrogenation reactants1 2-Methoxyethanol + Acrylonitrile + Sodium Methoxide + Hydroquinone reaction1 Reaction at 25-30°C reactants1->reaction1 neutralization Neutralization (H2SO4) reaction1->neutralization distillation1 Purification (Distillation) neutralization->distillation1 intermediate 3-(2-methoxyethoxy)propionitrile distillation1->intermediate reactants2 Intermediate + Raney Nickel + Ammonia intermediate->reactants2 reaction2 Hydrogenation (90-100°C, 3-4 MPa H2) reactants2->reaction2 filtration Catalyst Filtration reaction2->filtration distillation2 Purification (Distillation) filtration->distillation2 product This compound distillation2->product

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_hydrogenation start Low Yield of Primary Amine? check_conversion Check Nitrile Conversion (GC) start->check_conversion Yes check_byproducts High Secondary/Tertiary Amines? start->check_byproducts No, conversion is high incomplete_hydrogenation Incomplete Hydrogenation check_conversion->incomplete_hydrogenation Low catalyst_issue Catalyst Deactivation check_conversion->catalyst_issue Low/Stalled ammonia_issue Insufficient Ammonia check_byproducts->ammonia_issue Yes temp_issue High Reaction Temperature check_byproducts->temp_issue Yes solution1 Increase Reaction Time/ Pressure/Catalyst Load incomplete_hydrogenation->solution1 solution2 Use Fresh, Active Catalyst catalyst_issue->solution2 solution3 Increase Ammonia Concentration ammonia_issue->solution3 solution4 Optimize/Lower Temperature temp_issue->solution4

Caption: Troubleshooting logic for low yield in the hydrogenation step.

References

Preventing polymerization during acrylonitrile addition in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent unwanted polymerization during the addition of acrylonitrile in synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of premature polymerization of acrylonitrile during a reaction?

A1: The polymerization of acrylonitrile is typically a free-radical process that can be initiated by several factors. Key causes include:

  • Absence or depletion of inhibitors: Commercial acrylonitrile contains inhibitors to prevent polymerization during storage. If these are removed or consumed, polymerization can occur.[1]

  • Contaminants: Peroxides, strong acids, strong bases, and certain metals like copper and its alloys can initiate polymerization.[2][3] Solvents such as unstabilized THF or diethyl ether can be a source of peroxides.[1]

  • Exposure to heat and light: Elevated temperatures and UV light can provide the energy needed to initiate radical formation and subsequent polymerization.[1][4]

  • Presence of strong oxidizing agents: Chemicals like bromine can react vigorously with acrylonitrile and trigger polymerization.[2][3]

Q2: What are polymerization inhibitors and how do they work for acrylonitrile?

A2: Polymerization inhibitors are chemical compounds added to monomers to prevent spontaneous polymerization. For acrylonitrile, phenolic compounds like hydroquinone (HQ) and its monomethyl ether (MEHQ) are commonly used.[1] These inhibitors function by scavenging free radicals, which are the initiators of the polymerization chain reaction.[1] Importantly, inhibitors like MEHQ require the presence of dissolved oxygen to be effective.[1][2] Water is also added to commercial acrylonitrile (0.2-0.5% by weight) as it helps to inhibit ionic polymerization pathways.[2]

Q3: Is it necessary to remove the inhibitor from acrylonitrile before my reaction?

A3: The answer depends on your specific synthesis. For many reactions, the small amount of inhibitor present in commercial acrylonitrile does not significantly interfere. However, for polymerization reactions or sensitive catalytic processes, removing the inhibitor is often necessary.[1]

Q4: How can I safely remove the polymerization inhibitor from acrylonitrile?

A4: There are several methods to remove phenolic inhibitors like MEHQ from acrylonitrile. Common laboratory techniques include:

  • Column Chromatography: Passing the monomer through a column of basic alumina is a widely used and effective method.[1]

  • Washing with a Base: The monomer can be washed with an aqueous solution of a base, such as sodium hydroxide, to deprotonate the phenolic inhibitor and extract it into the aqueous phase.[1]

  • Vacuum Distillation: While possible, this method is less recommended due to the risk of inducing polymerization at elevated temperatures.[1] If distillation is necessary, it should be performed at the lowest possible temperature and pressure.[1]

Important: Once the inhibitor is removed, acrylonitrile is highly susceptible to polymerization and should be used immediately.[1]

Q5: What are the signs that my acrylonitrile is starting to polymerize?

A5: Several visual and physical cues can indicate the onset of polymerization:

  • Haziness or Cloudiness: Poly(acrylonitrile) is insoluble in its monomer, so its formation will cause the solution to appear hazy or cloudy.[2]

  • Increased Viscosity: The formation of polymer chains will lead to a noticeable increase in the viscosity of the solution.[1]

  • Yellowing: The monomer may turn yellow as it begins to polymerize.[1]

  • Temperature Increase: Polymerization is an exothermic process, so an unexpected rise in temperature can be a sign of a runaway reaction.[2]

  • pH Changes: An increase in pH (above 7.3) can indicate ionic polymerization, which may be accompanied by the generation of ammonia.[2][5]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Reaction mixture becomes viscous or solidifies upon acrylonitrile addition. Rapid, uncontrolled polymerization.1. Immediately cool the reaction vessel in an ice bath to slow the exothermic process.[1]2. If safe, dilute the mixture with a compatible solvent to dissipate heat.[1]3. Review your procedure: ensure the inhibitor was not removed prematurely, check reagents for contaminants (especially peroxides), and verify the reaction temperature is not too high.
Acrylonitrile turns yellow and viscous during storage. Slow polymerization due to inhibitor depletion or exposure to light/heat.Do not use the monomer. Dispose of it according to safety protocols.[1]
Polymerization occurs upon the addition of a specific reagent. The added reagent may be contaminated with initiators like peroxides.Check the purity of all reagents. If using solvents prone to peroxide formation (e.g., THF, diethyl ether), test for and remove peroxides before use.[1]
Reaction is inconsistent, with polymerization occurring in some runs but not others. Variable levels of dissolved oxygen or trace contaminants.Ensure consistent handling of acrylonitrile, including exposure to air if using an oxygen-dependent inhibitor like MEHQ. Consider purifying all reagents and solvents as a standard practice.

Quantitative Data Summary

The following table summarizes typical concentrations of inhibitors and other relevant parameters for acrylonitrile stabilization.

Parameter Value Purpose Reference
MEHQ (Monomethyl ether of hydroquinone) 35-45 ppmFree-radical polymerization inhibitor[2]
Water 0.2 - 0.5 wt%Inhibits ionic polymerization[2]
Dissolved Oxygen RequiredCo-inhibitor for MEHQ[2]
pH (5% aqueous solution) 6.0 - 7.5Control to prevent ionic polymerization[2][5]
Hydroquinone monobenzyl ether 0.5 - 1000 ppm (2-50 ppm preferred)Alternative free-radical inhibitor[6]

Experimental Protocols

Protocol 1: Removal of MEHQ Inhibitor using an Alumina Column

This protocol describes a common and safe method for removing phenolic inhibitors from acrylonitrile immediately before use.

Materials:

  • Acrylonitrile containing MEHQ inhibitor

  • Basic activated alumina (Brockmann I, standard grade, ~150 mesh)

  • Glass chromatography column with a stopcock

  • Glass wool or fritted glass disc

  • Clean, dry collection flask

  • Inert atmosphere setup (optional, but recommended)

Procedure:

  • Column Preparation:

    • Securely clamp the chromatography column in a fume hood.

    • Place a small plug of glass wool or ensure a fritted disc is at the bottom of the column to retain the alumina.

    • Fill the column with basic alumina to the desired height (a column of 10-15 cm is typically sufficient for small-scale laboratory use).

    • Add a small layer of sand on top of the alumina to prevent disturbance when adding the monomer.

  • Purification:

    • Place the clean, dry collection flask under the column outlet.

    • Carefully pour the acrylonitrile onto the top of the alumina column.

    • Open the stopcock and allow the monomer to flow through the column under gravity. The MEHQ will be adsorbed onto the alumina.

  • Handling of Purified Acrylonitrile:

    • The purified, inhibitor-free acrylonitrile should be used immediately.[1]

    • If temporary storage is absolutely necessary, keep the monomer in a sealed container, protected from light, at a low temperature (e.g., in a refrigerator), and preferably under an inert atmosphere.[1]

Visualizations

Troubleshooting_Workflow start Problem: Unwanted Polymerization During Acrylonitrile Addition check_monomer Inspect Acrylonitrile Stock: Hazy, Viscous, or Yellow? start->check_monomer monomer_bad Discard Monomer Safely. Source New, Inhibited Stock. check_monomer->monomer_bad Yes check_inhibitor Was Inhibitor Removed? check_monomer->check_inhibitor No inhibitor_removed Use Immediately After Removal? Store Cold & Dark? check_inhibitor->inhibitor_removed Yes check_reagents Check Other Reagents: Peroxides in Solvents (THF)? Contaminated Starting Materials? check_inhibitor->check_reagents No improper_handling Improve Handling of Inhibitor-Free Monomer. inhibitor_removed->improper_handling No inhibitor_removed->check_reagents Yes solution Problem Resolved improper_handling->solution reagents_bad Purify Reagents/Solvents. Test for Peroxides. check_reagents->reagents_bad Yes check_conditions Review Reaction Conditions: Temperature Too High? Exposure to UV Light? check_reagents->check_conditions No reagents_bad->solution conditions_bad Optimize Reaction Temperature. Protect Reaction From Light. check_conditions->conditions_bad Yes check_conditions->solution No conditions_bad->solution

Caption: Troubleshooting flowchart for acrylonitrile polymerization.

Polymerization_Inhibition cluster_polymerization Free-Radical Polymerization cluster_inhibition Inhibition Mechanism Initiator Initiator (R•) Monomer Acrylonitrile Monomer Initiator->Monomer Initiation Initiator_Inhibit Initiator (R•) GrowingChain Growing Polymer Chain (P•) Monomer->GrowingChain Propagation GrowingChain->Monomer Propagation Polymer Poly(acrylonitrile) GrowingChain->Polymer Termination MEHQ Inhibitor (MEHQ) MEHQ->Initiator_Inhibit Traps Radical Oxygen O₂ Oxygen->MEHQ Required for Function InactiveRadical Inactive Species Initiator_Inhibit->InactiveRadical

Caption: Mechanism of polymerization and inhibition.

References

Troubleshooting low purity in 3-(2-Methoxyethoxy)propylamine product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low purity in their 3-(2-Methoxyethoxy)propylamine product.

Troubleshooting Guide: Low Product Purity

Low purity of the final this compound product can arise from several factors during the synthesis and purification process. This guide addresses common issues and provides systematic steps to identify and resolve them.

Q1: What are the primary causes of low purity in the synthesis of this compound?

Low purity in the final product typically stems from one or more of the following issues:

  • Incomplete Reaction: The presence of unreacted starting materials or intermediates in the final product.

  • Side Reactions: Formation of undesired by-products during the reaction.

  • Contaminated Starting Materials: Impurities present in the initial reactants.

  • Inefficient Purification: Inadequate separation of the desired product from impurities during workup and purification.

Below is a troubleshooting workflow to diagnose and address these potential causes.

TroubleshootingWorkflow start Low Purity of this compound check_reaction Step 1: Verify Reaction Completion start->check_reaction check_side_products Step 2: Identify Potential Side Products check_reaction->check_side_products If reaction is complete optimize_purification Step 4: Optimize Purification Protocol check_reaction->optimize_purification If reaction is incomplete check_starting_materials Step 3: Analyze Starting Material Purity check_side_products->check_starting_materials If side products are identified check_side_products->optimize_purification If no significant side products check_starting_materials->optimize_purification If starting materials are pure solution High Purity Product check_starting_materials->solution If starting materials are impure, re-purify or replace optimize_purification->solution

Caption: Troubleshooting workflow for low product purity.

Q2: How can I determine if the reaction has gone to completion?

To verify the completion of the synthesis, which typically involves the hydrogenation of 3-(2-methoxyethoxy)-propionitrile, you should monitor the reaction progress using analytical techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Gas Chromatography (GC): Analyze aliquots of the reaction mixture over time. The disappearance of the starting material peak (3-(2-methoxyethoxy)-propionitrile) and the appearance of the product peak (this compound) indicate the reaction's progress.

  • Reaction Monitoring: Continue the reaction until the starting material peak is no longer detectable or its area remains constant over two consecutive measurements.

Q3: What are the common side products, and how can their formation be minimized?

A common side product in reductive aminations is the formation of a secondary amine. In this synthesis, the likely secondary amine impurity is bis(3-(2-methoxyethoxy)propyl)amine.

Minimization Strategies:

  • Excess Ammonia: During the hydrogenation of the nitrile intermediate, using a significant excess of ammonia can help to suppress the formation of the secondary amine by favoring the reaction of the intermediate imine with ammonia over the primary amine product.[1]

  • Controlled Temperature: Maintain the recommended reaction temperature. Higher temperatures can sometimes lead to increased side product formation.

The synthesis pathway and a potential side reaction are illustrated below.

SynthesisPathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Hydrogenation EMME Ethylene Glycol Monomethyl Ether Intermediate 3-(2-methoxyethoxy)- propionitrile EMME->Intermediate ACN Acrylonitrile ACN->Intermediate Product This compound (Desired Product) Intermediate->Product H2, Catalyst, NH3 SideProduct bis(3-(2-methoxyethoxy)propyl)amine (Side Product) Product->SideProduct Reacts with intermediate imine

Caption: Synthesis pathway and potential side reaction.

Frequently Asked Questions (FAQs)

Q4: What is the recommended method for purifying the crude this compound product?

The most effective method for purifying the final product is fractional distillation under reduced pressure (vacuum distillation) .[1][2] This technique is suitable for separating the desired amine from less volatile impurities, such as the secondary amine by-product, and any remaining high-boiling point starting materials.

Compound Boiling Point (°C at 760 mmHg)
This compound186.2 ± 15.0[3]
Ethylene Glycol Monomethyl Ether~124
bis(3-(2-methoxyethoxy)propyl)amineExpected to be significantly higher than the product

Q5: Which analytical techniques are best for assessing the purity of the final product?

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for both quantifying the purity of your product and identifying the chemical structures of any impurities present.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can provide detailed structural information about the product and help to identify and quantify impurities if their signals do not overlap significantly with the product's signals.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of the primary amine functional group and the absence of the nitrile group from the intermediate.

Q6: My final product purity is still low after distillation. What should I do?

If distillation does not yield a product of the desired purity, consider the following:

  • Check the Purity of Starting Materials: Impurities in your ethylene glycol monomethyl ether or acrylonitrile will be carried through the synthesis. Analyze the purity of your starting materials using GC-MS.

  • Optimize Distillation Conditions:

    • Ensure your distillation column is efficient enough for the separation. A packed column (e.g., with Raschig rings or Vigreux indentations) can improve separation efficiency.

    • Carefully control the vacuum and temperature to avoid product degradation.

  • Alternative Purification Methods: For very high purity requirements, consider preparative chromatography.

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

This protocol outlines a general method for analyzing the purity of this compound.

Parameter Condition
GC Column Capillary column suitable for amines (e.g., DB-5ms, HP-5ms)
Oven Program Initial Temp: 60°C, hold for 2 minRamp: 10°C/min to 250°CHold: 5 min at 250°C
Injector Temp 250°C
Carrier Gas Helium, constant flow of 1 mL/min
Injection Volume 1 µL (split or splitless, depending on concentration)
MS Detector Electron Ionization (EI) at 70 eV
MS Scan Range 35 - 400 amu
Sample Prep Dilute the sample in a suitable solvent (e.g., methanol, dichloromethane)

Protocol 2: Fractional Vacuum Distillation

This protocol provides a general procedure for the purification of this compound.

  • Setup: Assemble a fractional distillation apparatus with a vacuum adapter, receiving flasks, and a cold trap. Use a short, insulated distillation column.

  • Charge the Flask: Add the crude product to the distillation flask along with boiling chips.

  • Apply Vacuum: Gradually reduce the pressure to the desired level.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collect Fractions: Collect any low-boiling impurities first. Then, carefully collect the main fraction at the expected boiling point of this compound under the applied vacuum. Collect a high-boiling fraction separately.

  • Analysis: Analyze the purity of the collected main fraction using GC-MS.

References

Stability issues of 3-(2-Methoxyethoxy)propylamine in storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(2-Methoxyethoxy)propylamine. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and provide guidance for its use in experiments. The information provided is based on general chemical principles and data from analogous compounds due to the limited availability of specific stability studies for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound during storage?

A1: this compound is susceptible to two main degradation pathways due to its chemical structure, which contains both a primary amine and an ether linkage:

  • Oxidation of the primary amine: The amine group can be oxidized, especially in the presence of air or oxidizing agents. This can lead to the formation of various degradation products, including imines, nitriles, nitroso, or nitro compounds.

  • Hydrolysis and decomposition of the ether linkage: The ether bond can undergo hydrolysis, particularly under acidic or basic conditions, although it is generally more stable than an ester linkage. At elevated temperatures, thermal decomposition of the ether can also occur, potentially through free radical mechanisms.

Additionally, the compound is known to be moisture-sensitive, and its quality can be compromised by absorbing water from the atmosphere.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: 2-8 °C.

  • Atmosphere: Under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Container: In a tightly sealed, non-metallic container to prevent reaction with metal ions and exposure to moisture.

  • Light: Protected from light.

Q3: What are the signs of degradation of this compound?

A3: Degradation of this compound may be indicated by:

  • A change in color from colorless to yellow or brown.

  • The appearance of a strong, unpleasant odor.

  • The presence of precipitates or cloudiness in the liquid.

  • Inconsistent results in experiments where it is used as a reagent or linker.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be assessed using various analytical techniques. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable approach to separate the intact compound from its potential degradation products. Gas Chromatography (GC) can also be used, often with derivatization of the amine group. For detailed structural confirmation of impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Troubleshooting Guides

Issue 1: Inconsistent or Low Yields in Bioconjugation Reactions

Symptoms:

  • Low efficiency of conjugation to proteins, peptides, or other molecules.

  • Variable results between different batches of the amine or on different days.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Degradation of this compound 1. Verify the purity of the amine using a suitable analytical method (see Experimental Protocol 1).2. If degradation is suspected, use a fresh, unopened bottle of the reagent.3. Ensure the compound has been stored correctly at 2-8 °C under an inert atmosphere.
Presence of Moisture 1. Use anhydrous solvents for the reaction.2. Dry the this compound over a suitable drying agent (e.g., molecular sieves) if moisture contamination is suspected.
Incorrect Reaction pH 1. The primary amine needs to be in its neutral, nucleophilic form for efficient reaction. Ensure the reaction buffer pH is slightly basic (typically pH 7.5-8.5) to deprotonate the amine without causing significant hydrolysis of other reagents.
Incompatible Reagents 1. Avoid strong oxidizing agents in the reaction mixture.2. Ensure that other functional groups in your molecules are compatible with the primary amine.
Issue 2: Appearance of Unexpected Side Products in a Reaction

Symptoms:

  • Multiple spots on a Thin Layer Chromatography (TLC) plate that are not starting material or the expected product.

  • Unexpected peaks in HPLC or GC-MS analysis of the reaction mixture.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Oxidative Degradation 1. Degas all solvents before use.2. Run the reaction under an inert atmosphere (nitrogen or argon).
Reaction with Carbon Dioxide 1. Primary amines can react with CO2 from the air to form carbamates. If this is a concern, ensure the reaction is rigorously protected from the atmosphere.
Side Reactions of the Amine 1. Primary amines can undergo multiple alkylations or acylations. Use a sufficient excess of the amine or control the stoichiometry carefully to favor the desired product.

Data Presentation

Table 1: General Stability Profile of Primary Amines and Ethers
Stress ConditionPrimary Amine MoietyEther MoietyPotential Degradation Products
Acidic pH Forms stable ammonium saltGenerally stable, but can hydrolyze under strong acid and heatAmine salt, alcohol, and corresponding aldehyde
Basic pH StableGenerally stable-
Oxidation (e.g., H₂O₂, air) Susceptible to oxidationGenerally stableImines, nitriles, aldehydes, carboxylic acids
Heat Generally stableCan undergo thermal decomposition at high temperaturesAlkenes, alcohols, aldehydes
Light (UV/Vis) Can be susceptible to photolytic degradationGenerally stableVarious degradation products

Experimental Protocols

Experimental Protocol 1: Stability-Indicating HPLC Method (General Approach)

This protocol provides a starting point for developing a stability-indicating reverse-phase HPLC method to assess the purity of this compound. Method optimization will be required.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm (as the compound lacks a strong chromophore, low UV detection is necessary).

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Dissolve a known concentration of this compound in the initial mobile phase composition (95% A, 5% B).

4. Forced Degradation Study (for method validation):

  • Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Incubate the sample in 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Incubate the sample in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid sample at 105 °C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralize the acidic and basic samples before injection. Analyze all stressed samples by the developed HPLC method to ensure separation of the parent peak from any degradation products.

Mandatory Visualization

Potential Degradation Pathways

G Potential Degradation Pathways of this compound cluster_main cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis/Decomposition A This compound B Imines/Nitriles A->B O₂, heat C Aldehydes/Carboxylic Acids A->C Strong oxidants D 2-Methoxyethanol A->D Acid/Base, heat E 3-Aminopropanol A->E Acid/Base, heat

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Testing

G Workflow for Stability Assessment cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC MS LC-MS for Identification HPLC->MS Purity Purity Assessment HPLC->Purity Degradants Degradant Identification MS->Degradants Pathway Degradation Pathway Degradants->Pathway start Sample of this compound start->Acid start->Base start->Oxidation start->Thermal start->Photo

Caption: Experimental workflow for assessing the stability of this compound.

Role as a Flexible Linker in Drug Development

G Application as a Flexible Linker cluster_components cluster_interaction Binding Interaction A Pharmacophore A Linker This compound (Flexible Linker) A->Linker Target Biological Target (e.g., Protein) A->Target Binds to Site 1 B Pharmacophore B B->Target Binds to Site 2 Linker->B

Caption: Use of this compound as a flexible linker in drug design.

Managing hygroscopic nature of primary amines during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for managing the hygroscopic nature of primary amines during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my primary amine absorbing water from the atmosphere?

Primary amines are hygroscopic, meaning they readily attract and absorb moisture from the air.[1] This is due to the polarity of the N-H bonds and the presence of a lone pair of electrons on the nitrogen atom, which can form hydrogen bonds with water molecules.[2] The extent of hygroscopicity can vary depending on the structure of the amine.

Q2: What are the consequences of using a "wet" primary amine in my reaction?

Water contamination in a primary amine reagent can lead to several undesirable outcomes in your experiment:

  • Reduced Reaction Yield: Water can compete with the primary amine as a nucleophile, reacting with electrophilic starting materials and leading to the formation of unwanted byproducts.[3]

  • Side Reactions: In reactions sensitive to water, such as those involving organometallics or acid chlorides, the presence of moisture can lead to the decomposition of reagents or the formation of impurities.[1][4]

  • Inaccurate Stoichiometry: If the amine has absorbed a significant amount of water, the actual molar amount of the amine will be lower than calculated based on its mass, leading to incorrect stoichiometric ratios in your reaction.

  • Catalyst Deactivation: In catalyzed reactions, water can deactivate sensitive catalysts, such as Lewis acids, by coordinating to the metal center.[1]

Q3: How should I properly store my hygroscopic primary amines?

To minimize water absorption, hygroscopic primary amines should be stored in a dry environment.[1] Recommended storage practices include:

  • Airtight Containers: Store amines in tightly sealed containers, preferably with a PTFE-lined cap.[1] For highly sensitive amines, consider using ampules sealed under an inert atmosphere.

  • Desiccators: Place the primary amine container inside a desiccator containing a suitable drying agent like silica gel, calcium chloride, or phosphorus pentoxide.[5]

  • Inert Atmosphere: For particularly sensitive applications, store the amine under an inert atmosphere of nitrogen or argon in a glove box or using Schlenk techniques.[5]

  • Temperature Control: Generally, amines should be stored at temperatures below 30°C (86°F) to maintain stability.[1]

Q4: I suspect my primary amine has absorbed water. How can I dry it?

Several methods can be used to dry primary amines. The choice of drying agent depends on the specific amine and the required level of dryness.

  • Solid Desiccants: Stirring the amine over a solid desiccant is a common method. Suitable desiccants for primary amines include potassium hydroxide (KOH), calcium hydride (CaH₂), and molecular sieves (3Å or 4Å).[6][7]

  • Distillation: For liquid amines, distillation from a suitable drying agent (e.g., KOH or CaH₂) can effectively remove water.[8]

Refer to the Experimental Protocols section for detailed procedures.

Q5: My reaction with a primary amine is not working as expected. How can I troubleshoot issues related to its hygroscopic nature?

If you suspect water contamination is affecting your reaction, follow this troubleshooting guide:

  • Verify Reagent Purity: Ensure your primary amine and all other reagents are anhydrous. If necessary, dry the amine using an appropriate method before use.

  • Check Glassware and Apparatus: All glassware should be thoroughly dried in an oven (e.g., at 125°C overnight) and cooled under a stream of dry nitrogen or in a desiccator before use.[9]

  • Maintain an Inert Atmosphere: For moisture-sensitive reactions, use Schlenk line techniques or a glovebox to maintain an inert atmosphere of argon or nitrogen throughout the experiment.[9]

  • Solvent Purity: Ensure the solvent is anhydrous. Use freshly dried and distilled solvents or purchase high-purity anhydrous solvents.

  • Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC or GC-MS to identify any unexpected byproducts that might indicate side reactions caused by water.

Data Presentation

Table 1: Comparison of Common Desiccants for Drying Primary Amines

DesiccantChemical FormulaTypical ApplicationAdvantagesLimitations
Potassium HydroxideKOHGeneral drying of basic aminesInexpensive, effective for basic compoundsCan be reactive with some functional groups, leaves ionic residues
Calcium HydrideCaH₂Rigorous drying of non-protic aminesHigh drying capacity, reacts irreversibly with waterReacts with protic functional groups (including the N-H of primary amines), produces flammable hydrogen gas
Molecular Sieves (3Å)KₙNa₁₂₋ₙ[(AlO₂)₁₂(SiO₂)₁₂]·xH₂OGeneral drying, compatible with most aminesInert, high water capacity at low partial pressures, can be regeneratedSlower than reactive desiccants, dust can be an issue
Molecular Sieves (4Å)Na₁₂[(AlO₂)₁₂(SiO₂)₁₂]·27H₂OGeneral drying of many organic liquidsSimilar to 3Å sieves, larger pore sizeMay co-adsorb some small amine molecules

Table 2: Water Adsorption Capacity of Selected Desiccants

DesiccantAdsorption Capacity (% of its weight in water)
Silica GelUp to 40%[10][11]
Montmorillonite ClayApproximately 25%[10]
Molecular SievesCan reduce relative humidity to below 10%[10]
Calcium ChlorideCan absorb several times its own weight in water[10]

Experimental Protocols

Protocol 1: Drying a Liquid Primary Amine with Potassium Hydroxide (KOH)

  • Pre-treatment: Place solid KOH pellets in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Amine: Under a stream of inert gas (nitrogen or argon), add the liquid primary amine to the flask. The amount of KOH should be approximately 10-20% of the weight of the amine.

  • Stirring: Stir the mixture at room temperature for several hours (e.g., 4-24 hours). The stirring time will depend on the initial water content and the specific amine.

  • Distillation: Decant or filter the amine away from the KOH pellets into a dry distillation apparatus.

  • Collection: Distill the amine under an inert atmosphere, collecting the fraction that boils at the expected temperature.

  • Storage: Store the dried amine over activated 3Å or 4Å molecular sieves in a tightly sealed container under an inert atmosphere.[6]

Protocol 2: Drying a Primary Amine with Activated Molecular Sieves

  • Activation of Molecular Sieves: Place the molecular sieves in a flask and heat them in an oven at a temperature between 200°C and 300°C for at least 3 hours under vacuum.[12] Cool the sieves to room temperature under a stream of dry nitrogen or in a desiccator.

  • Addition of Amine: Add the activated molecular sieves (typically 10-20% w/v) to the flask containing the primary amine.

  • Equilibration: Allow the amine to stand over the molecular sieves for at least 24 hours, with occasional swirling.

  • Use: The dried amine can be directly used by carefully decanting or transferring via a syringe. For long-term storage, keep the amine over the molecular sieves.[13]

Mandatory Visualization

experimental_workflow_drying_amine cluster_prep Preparation cluster_koh KOH Method cluster_sieves Molecular Sieves Method cluster_storage Storage & Use start Start: Hygroscopic Primary Amine choose_method Choose Drying Method start->choose_method add_koh Add KOH Pellets choose_method->add_koh Liquid Amine activate_sieves Activate Sieves (Heat under Vacuum) choose_method->activate_sieves General Purpose stir Stir for 4-24h add_koh->stir distill Distill under Inert Gas stir->distill store Store over Sieves under Inert Gas distill->store add_sieves Add Activated Sieves activate_sieves->add_sieves stand Let Stand for 24h add_sieves->stand decant Decant or Syringe stand->decant decant->store use Use in Experiment store->use

Caption: Workflow for drying hygroscopic primary amines.

troubleshooting_hygroscopic_amines cluster_investigation Investigation Steps cluster_solution Corrective Actions start Problem: Reaction with Primary Amine Fails or Gives Low Yield check_moisture Is moisture a likely cause? (e.g., moisture-sensitive reagents) start->check_moisture check_amine Check Purity of Amine: Has it been properly stored/dried? check_moisture->check_amine Yes end_fail Problem Persists: Investigate other causes (e.g., reagent quality, reaction conditions) check_moisture->end_fail No check_glassware Verify Glassware is Dry: Oven-dried and cooled correctly? check_amine->check_glassware Yes dry_amine Dry the Primary Amine (See Protocol 1 or 2) check_amine->dry_amine No check_atmosphere Inert Atmosphere Maintained? (Schlenk line/Glovebox) check_glassware->check_atmosphere Yes dry_glassware Re-dry all Glassware check_glassware->dry_glassware No check_solvent Solvent Anhydrous? check_atmosphere->check_solvent Yes improve_technique Improve Inert Atmosphere Technique check_atmosphere->improve_technique No use_dry_solvent Use Freshly Dried Solvent check_solvent->use_dry_solvent No end_success Re-run Experiment: Problem Solved check_solvent->end_success Yes, all checks pass dry_amine->end_success dry_glassware->end_success improve_technique->end_success use_dry_solvent->end_success

Caption: Troubleshooting logic for amine reactions.

References

Technical Support Center: Disposal and Waste Treatment of 3-(2-Methoxyethoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information for researchers, scientists, and drug development professionals on the safe disposal and waste treatment of 3-(2-Methoxyethoxy)propylamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound waste?

A1: While specific toxicity data for this compound is limited, data from structurally similar amines like 3-Methoxypropylamine suggests several hazards. Waste should be considered corrosive, capable of causing severe skin burns and eye damage.[1][2] It is also classified as harmful if swallowed and may be harmful to aquatic life.[1][3] The substance is a flammable liquid and vapor, so waste must be kept away from ignition sources.[1][2]

Q2: What are the approved disposal methods for this chemical?

A2: The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4][5] It is crucial to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6]

Q3: Can I dispose of small quantities of this compound down the drain?

A3: No. Do not discharge waste containing this chemical into sewer systems or waterways.[4][5] Amines can be harmful to aquatic organisms, and this method of disposal is not environmentally sound.[1][6]

Q4: How should I handle spills of this compound?

A4: For small spills, use an inert absorbent material to soak up the liquid.[7] The contaminated absorbent and any contaminated clothing should be sealed in a vapor-tight plastic bag for proper disposal.[7] The spill area should then be cleaned. Ensure adequate ventilation and wear appropriate Personal Protective Equipment (PPE) during cleanup. For large spills, evacuate the area and follow your institution's emergency procedures.

Q5: What Personal Protective Equipment (PPE) is required when handling waste of this chemical?

A5: When handling waste containing this compound, you should wear protective gloves, protective clothing, and eye/face protection (chemical safety goggles and/or a face shield).[1][8] Handling should be done in a well-ventilated area or under a chemical fume hood.[8]

Troubleshooting Guide

Q: I accidentally mixed this compound waste with a strong acid. What should I do?

A: Immediate Action: This mixture can cause a strong exothermic reaction. If it is safe to do so, ensure the container is vented to prevent pressure buildup. Move the container to a secondary containment area in a fume hood. Problem: this compound is a base and will react exothermically with acids to form salts.[7] It is incompatible with strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[8] Solution: Treat the mixture as a new, hazardous waste stream. Do not attempt to neutralize it without a proper, risk-assessed procedure. Label the container clearly with all its contents and consult your institution's environmental health and safety (EHS) office for guidance on disposal.

Q: The pH of my aqueous waste containing this amine is very high. How do I safely neutralize it for treatment?

A: Problem: Amine solutions are alkaline. A high pH indicates a significant concentration of the amine. Solution: Neutralization must be performed carefully to control the exothermic reaction. See the "Experimental Protocol: Neutralization of Amine Waste" section below for a detailed procedure. The key is to add the acid slowly, with cooling and stirring, in a fume hood while wearing appropriate PPE.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
CAS Number 54303-31-0[9]
Molecular Formula C₆H₁₅NO₂[9]
Molecular Weight 133.19 g/mol [9]
Boiling Point 186.2 ± 15.0 °C at 760 mmHg[10]
Density 0.9 ± 0.1 g/cm³[10]
Ecotoxicity Data not available for this specific compound, but related amines are harmful to aquatic life.[1][4][5]

Experimental Protocols

Protocol: Waste Treatment via Activated Carbon Adsorption

This protocol is a general method for removing amines from aqueous waste streams.

Objective: To reduce the concentration of this compound in wastewater to acceptable levels for final disposal.

Methodology:

  • pH Adjustment: Adjust the pH of the amine-containing wastewater to 8 or higher by adding a suitable base (e.g., 50% caustic soda) if necessary. This ensures the amine is in its free base form, which is more readily adsorbed by activated carbon.[11]

  • Preparation of Carbon Bed: Prepare a column packed with granular activated carbon. The amount of carbon needed will depend on the volume and concentration of the waste stream. A typical starting point is 0.1 to 1 kg of activated carbon per 1000 liters of wastewater.[11]

  • Adsorption: Pass the pH-adjusted wastewater through the activated carbon column at a controlled flow rate. The residence time must be sufficient to allow for effective adsorption of the amine.

  • Monitoring: Collect samples of the treated water (effluent) and analyze for amine concentration using a suitable analytical method (e.g., gas chromatography) to ensure it is below the target disposal limit (e.g., < 1 ppm).[11]

  • Disposal of Spent Carbon: Once the activated carbon is saturated (i.e., it no longer effectively removes the amine), it must be treated as hazardous waste and disposed of according to regulations, typically via incineration.

  • Final Disposal of Water: Once the amine concentration is verified to be below the required limit, the treated water can be discharged or disposed of according to local regulations.

Visualized Workflow

G start Start: Waste Generated q_spill Is it a spill? start->q_spill spill_proc Follow Spill Cleanup Protocol: 1. Absorb with inert material 2. Seal in vapor-tight bag 3. Dispose as hazardous waste q_spill->spill_proc Yes q_mixed Is waste mixed with incompatible chemicals? q_spill->q_mixed No mixed_proc Isolate & Label Container with all contents. Contact EHS for disposal. q_mixed->mixed_proc Yes q_conc Is it pure/concentrated or dilute aqueous waste? q_mixed->q_conc No conc_proc Dispose via Licensed Chemical Waste Vendor (Incineration) q_conc->conc_proc Pure/ Concentrated dilute_proc Pre-treatment may be required. (e.g., Neutralization, Carbon Adsorption) q_conc->dilute_proc Dilute Aqueous end_proc Dispose of treated waste according to regulations dilute_proc->end_proc

Caption: Decision workflow for handling this compound waste.

References

Validation & Comparative

A Comparative Guide to Alkoxypropylamine Corrosion Inhibitors: 3-(2-Methoxyethoxy)propylamine vs. 3-Methoxypropylamine (MOPA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Corrosion poses a significant challenge across numerous industries, necessitating the development and application of effective corrosion inhibitors. Alkoxypropylamines, characterized by the presence of both ether and amine functional groups, represent a class of organic compounds with demonstrated efficacy in mitigating corrosion of various metals. This guide provides a comparative analysis of two such inhibitors: 3-(2-Methoxyethoxy)propylamine and 3-Methoxypropylamine (MOPA).

While extensive research and application data are available for MOPA, detailing its performance and mechanisms, publicly available experimental data on the corrosion inhibition properties of this compound is notably scarce. Consequently, this guide presents a comprehensive review of MOPA's performance based on existing literature and offers a qualitative comparison with this compound, inferring its potential attributes based on structural characteristics. This guide also outlines a detailed, hypothetical experimental protocol to enable a direct, quantitative comparison of these two compounds, providing a framework for future research.

Introduction to the Inhibitors

Both this compound and 3-Methoxypropylamine (MOPA) are primary amines containing an ether linkage. This bifunctional nature allows them to adsorb onto metal surfaces, forming a protective film that impedes the electrochemical processes of corrosion. The lone pair of electrons on the nitrogen and oxygen atoms can coordinate with vacant d-orbitals of metal atoms, while the hydrocarbon chain provides a hydrophobic barrier.

3-Methoxypropylamine (MOPA) is a well-established corrosion inhibitor used in various applications, including water treatment, steam condensate systems, and as an additive in coatings and metalworking fluids.[1][2][3] Its effectiveness has been documented for the protection of metals such as steel and aluminum.[3][4]

This compound , with an additional ethoxy group in its structure, is anticipated to exhibit modified physicochemical properties, such as increased water solubility and potentially different adsorption characteristics on metal surfaces. However, a lack of published experimental data on its corrosion inhibition performance prevents a direct quantitative comparison at this time.

Performance Data of 3-Methoxypropylamine (MOPA)

A study on the inhibition of X80 steel corrosion in a 3.5 wt% NaCl solution provides valuable quantitative insights into the performance of MOPA.[5] The key findings from this research are summarized below.

Table 1: Corrosion Inhibition Performance of MOPA on X80 Steel in 3.5 wt% NaCl Solution
ParameterOptimal Conditions / Value
Inhibitor Concentration Inhibition efficiency increases with increasing concentration.
pH Inhibition efficiency increases with increasing pH.
Temperature Inhibition efficiency decreases with increasing temperature.
Adsorption Isotherm Langmuir Adsorption Isotherm
Thermodynamics of Adsorption Spontaneous and stable inhibition process
Inhibition Mechanism Mixed-type inhibitor (affects both anodic and cathodic reactions)

Data sourced from a study on X80 steel in a saline solution.[5]

Qualitative Comparison and Structure-Activity Relationship

While direct experimental data for this compound is unavailable, a qualitative comparison can be drawn based on the structural differences between the two molecules.

G cluster_mopa 3-Methoxypropylamine (MOPA) cluster_meepa This compound cluster_comparison Structural Comparison cluster_properties Anticipated Property Differences MOPA CH₃-O-CH₂-CH₂-CH₂-NH₂ P1 Single Ether Linkage MOPA->P1 MEEPA CH₃-O-CH₂-CH₂-O-CH₂-CH₂-CH₂-NH₂ P2 Additional Ethoxy Group (Two Ether Linkages) MEEPA->P2 Prop1 Higher Water Solubility P2->Prop1 leads to Prop2 Increased Steric Hindrance P2->Prop2 may cause Prop3 Potentially Stronger Adsorption (more O atoms for coordination) P2->Prop3 could result in Prop4 Lower Volatility P2->Prop4 likely has

The presence of the additional ethoxy group in this compound is expected to influence its performance as a corrosion inhibitor in several ways:

  • Solubility: The second ether linkage will likely increase the molecule's polarity and hydrogen bonding capability, leading to higher water solubility. This could be advantageous in aqueous systems, allowing for more uniform dispersion of the inhibitor.

  • Adsorption: The additional oxygen atom provides another potential site for coordination with the metal surface. This could lead to a stronger and more stable adsorbed film, potentially enhancing inhibition efficiency.

  • Steric Effects: The longer, more flexible chain of this compound might lead to greater surface coverage. However, it could also introduce steric hindrance that might affect the packing density of the inhibitor molecules on the surface.

  • Volatility: The higher molecular weight of this compound suggests it will have a lower vapor pressure and higher boiling point compared to MOPA, which could be a factor in high-temperature applications.

Proposed Experimental Protocol for a Comparative Study

To quantitatively evaluate the relative performance of this compound and MOPA, a systematic experimental investigation is required. The following protocol outlines a standard approach for such a study.

G cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Analysis P1 Prepare Corrosive Medium (e.g., 1M HCl or 3.5% NaCl) T1 Weight Loss Measurements P1->T1 T2 Electrochemical Impedance Spectroscopy (EIS) P1->T2 T3 Potentiodynamic Polarization P1->T3 P2 Prepare Metal Coupons (e.g., Mild Steel, X80 Steel) P2->T1 P2->T2 P2->T3 P3 Prepare Inhibitor Solutions (Varying concentrations of each amine) P3->T1 P3->T2 P3->T3 A1 Calculate Inhibition Efficiency T1->A1 A2 Determine Adsorption Isotherm T1->A2 A4 Surface Analysis (SEM, AFM) T1->A4 T2->A1 A3 Analyze Polarization Curves (Determine inhibitor type) T3->A3

Materials and Equipment
  • Metal Specimens: Coupons of the desired metal (e.g., mild steel, X80 steel, aluminum) with a standardized surface area.

  • Corrosive Media: e.g., 1 M HCl, 0.5 M H₂SO₄, or 3.5% NaCl solution.

  • Inhibitors: this compound and 3-Methoxypropylamine (MOPA) of high purity.

  • Equipment: Analytical balance, water bath/thermostat, electrochemical workstation (potentiostat/galvanostat), scanning electron microscope (SEM), atomic force microscope (AFM).

Experimental Procedures
  • Weight Loss Method:

    • Clean, dry, and weigh the metal coupons.

    • Immerse the coupons in the corrosive media with and without various concentrations of each inhibitor for a specified duration (e.g., 24 hours) at a constant temperature.

    • After immersion, remove, clean, dry, and re-weigh the coupons.

    • Calculate the corrosion rate and inhibition efficiency.

  • Electrochemical Measurements:

    • Use a standard three-electrode cell with the metal specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

    • Allow the system to stabilize to obtain a steady open-circuit potential (OCP).

    • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at OCP over a frequency range (e.g., 100 kHz to 10 mHz) to determine the charge transfer resistance.

    • Potentiodynamic Polarization: Scan the potential from a cathodic to an anodic value (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s) to obtain polarization curves and determine corrosion current density.

  • Surface Analysis:

    • After the corrosion tests, examine the surface morphology of the metal coupons using SEM and AFM to visualize the protective film and any surface damage.

Conclusion

3-Methoxypropylamine (MOPA) is a recognized corrosion inhibitor with documented performance, particularly for steel in saline environments. It acts as a mixed-type inhibitor, and its efficiency is influenced by concentration, pH, and temperature.

While a direct, data-driven comparison with this compound is not currently possible due to a lack of published research, the structural characteristics of the latter suggest it may offer advantages in terms of water solubility and potentially stronger adsorption to metal surfaces. However, potential steric effects on film formation need to be considered.

To provide a definitive comparison, experimental studies following the proposed protocol are essential. Such research would be highly valuable to industries seeking to optimize corrosion protection strategies by providing a clear, quantitative basis for selecting the most appropriate alkoxypropylamine inhibitor for their specific application.

References

A Comparative Guide to Primary Amines for Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of surfaces with primary amines is a cornerstone of modern material science, critical for applications ranging from the immobilization of biomolecules on biosensors to the development of advanced drug delivery systems. The choice of primary amine significantly dictates the stability, density, and reactivity of the modified surface. This guide provides an objective comparison of common primary amines used for surface modification, supported by experimental data, to aid in the selection of the optimal agent for your research needs.

Performance Comparison of Common Aminosilanes

Aminosilanes are the most prevalent class of reagents for introducing primary amines to hydroxylated surfaces like silica, glass, and metal oxides. They possess a terminal amine group and reactive alkoxysilane groups that form covalent siloxane bonds with the surface. The performance of an aminosilane is influenced by its alkyl chain length, the nature of its alkoxy groups, and the deposition method.

A critical challenge in the application of aminosilane-functionalized surfaces is the hydrolytic stability of the silane layer, especially in aqueous or biological environments. The amine functionality itself can catalyze the hydrolysis of the siloxane bonds that anchor the molecule to the surface, leading to a loss of the functional layer over time.[1][2]

Table 1: Comparative Performance of Selected Aminosilanes

AminosilaneDeposition MethodTypical Surface Coverage (amines/nm²)Film Thickness (Å)Water Contact Angle (°)Key Characteristics & Stability
(3-Aminopropyl)triethoxysilane (APTES) Vapor Phase~4.4[3]4.2 ± 0.3[3]40 ± 1[3]Widely used, but susceptible to amine-catalyzed hydrolysis, leading to layer degradation in aqueous media.[1][2]
(3-Aminopropyl)triethoxysilane (APTES) Solution Phase (Toluene)Variable (multilayer possible)[3]> 10[3]45-60[3]Solution phase deposition at elevated temperatures (e.g., 70°C) in anhydrous solvent yields denser, more hydrolytically stable layers.[1][2]
(3-Aminopropyl)trimethoxysilane (APTMS) Solution Phase (Toluene)~2.7[3]Data not availableData not availableMethoxy groups are more reactive than ethoxy groups, which can affect the rate and quality of layer formation.
N-(6-aminohexyl)aminomethyltriethoxysilane (AHAMTES) Solution Phase (Toluene)Data not availableData not availableData not availableThe longer alkyl linker between the amine and silane groups significantly improves hydrolytic stability by minimizing amine-catalyzed detachment.[1][2]
Amino-PEG-Amine Solution Phase (Coupling)VariableVariableHighly HydrophilicProvides a long, flexible, and hydrophilic polyethylene glycol (PEG) spacer, which reduces non-specific protein adsorption and improves biocompatibility.[4][5]

Experimental Workflows and Logical Diagrams

Visualizing the process of surface modification and characterization is crucial for understanding the interplay between different stages. The following diagrams illustrate a typical experimental workflow and the fundamental chemical reaction.

G cluster_prep Surface Preparation cluster_mod Surface Modification cluster_char Characterization cluster_app Application Start Substrate (e.g., Silicon Wafer) Clean Cleaning (e.g., Piranha, Plasma) Start->Clean Activate Hydroxylation/ Activation Clean->Activate Deposition Amine Deposition (Vapor or Solution Phase) Activate->Deposition Rinse Rinsing & Curing Deposition->Rinse XPS XPS Rinse->XPS AFM AFM Rinse->AFM WCA Contact Angle Rinse->WCA Ellipsometry Ellipsometry Rinse->Ellipsometry Quant Amine Quantification Rinse->Quant Final Functionalized Surface Quant->Final

Fig. 1: General workflow for surface modification with primary amines.

Fig. 2: Silanization reaction of APTES with a hydroxylated silica surface.

Quantitative Analysis of Surface Amine Density

Accurately quantifying the density of primary amine groups on a surface is crucial for optimizing subsequent coupling reactions and ensuring reproducibility.[4] Several methods are available, each with distinct advantages and limitations.

Table 2: Comparison of Common Methods for Quantifying Surface Amine Density

MethodPrincipleSensitivityAdvantagesDisadvantages
X-ray Photoelectron Spectroscopy (XPS) Measures elemental composition and chemical states by analyzing photoelectrons emitted upon X-ray irradiation.[6]High (surface sensitive, ~10 nm depth)Provides elemental composition and information on chemical bonding.[7]Requires high vacuum and specialized equipment; data analysis can be complex.[4]
Ninhydrin Assay Ninhydrin reacts with primary amines to produce a colored product (Ruhemann's purple), quantified by UV-Vis spectrophotometry at ~570 nm.[4][8]ModerateSimple, cost-effective, and widely accessible colorimetric method.[8]Can be affected by steric hindrance of the probe molecule, potentially underestimating amine density.[9]
Fluorescamine Assay Fluorescamine reacts with primary amines to form a fluorescent product, quantified by fluorescence spectroscopy.[4]HighHigher sensitivity compared to colorimetric assays.[4]The fluorescamine reagent is unstable in aqueous solutions and must be prepared fresh.[4]
Nuclear Magnetic Resonance (NMR) Quantifies the total number of amine groups, typically after dissolving the substrate (e.g., silica nanoparticles).[4][8]High (provides absolute quantification)Provides absolute quantification of the total amine content.[4]Destructive method; does not provide information on the spatial distribution of accessible amines on the intact surface.[4]

Detailed Experimental Protocols

Reproducible results in surface modification hinge on meticulous and consistent experimental procedures.

Protocol 1: Surface Preparation (Silicon Wafers)
  • Substrate Cleaning: Immerse silicon wafers in Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes to remove organic residues. (Caution: Piranha solution is extremely corrosive and reactive).

  • Rinsing: Thoroughly rinse the wafers with copious amounts of deionized water.

  • Drying: Dry the wafers in a clean oven at 110°C for 30 minutes or under a stream of inert gas (e.g., nitrogen). The result is a clean, hydroxylated surface ready for silanization.[2]

Protocol 2: Amine Deposition via Solution Phase Silanization

This method is suitable for creating dense, stable amine layers.[1]

  • Solution Preparation: Prepare a solution of the chosen aminosilane (e.g., 2% v/v) in anhydrous toluene under a nitrogen atmosphere.

  • Immersion: Immerse the cleaned, dry substrates in the aminosilane solution.

  • Reaction: Carry out the reaction at an elevated temperature (e.g., 70°C) for a specified time (e.g., 1-24 hours).[1]

  • Rinsing: Remove the substrates from the solution and rinse them sequentially with toluene, ethanol, and deionized water to remove any unbound silane.[1]

  • Curing: Dry the functionalized substrates in an oven at 110°C for 15 minutes to complete the condensation of silanol groups and stabilize the layer.[1]

Protocol 3: Amine Deposition via Vapor Phase Silanization

This method is often used to achieve monolayer coverage.[3]

  • Setup: Place the cleaned, dry substrates in a vacuum-compatible container (e.g., a Schlenk flask or vacuum oven). Place a small, open vial containing the liquid aminosilane (e.g., 0.5 mL) inside the container, ensuring no direct contact with the substrates.[1][3]

  • Reaction: Heat the sealed container to the desired deposition temperature (e.g., 70°C) for a specified time (e.g., 1-24 hours).[1][2]

  • Post-Treatment: After cooling, remove the substrates and rinse them with a suitable solvent (e.g., toluene or ethanol) to remove physisorbed molecules.

Protocol 4: Quantification of Surface Amines using Ninhydrin Assay

This protocol is adapted for quantifying primary amines on a solid support.[4]

  • Reagent Preparation:

    • Ninhydrin Reagent: Dissolve 0.35 g of ninhydrin in 100 mL of ethanol.[4]

    • Standard Solution: Prepare a series of solutions with known concentrations of a primary amine standard (e.g., (3-aminopropyl)triethoxysilane) in ethanol.

  • Procedure:

    • Place the amine-functionalized substrate and a non-functionalized control into separate reaction vessels.

    • Add a defined volume of the ninhydrin reagent to each vessel, ensuring the surface is fully covered.

    • Heat the vessels at 100°C for 10-15 minutes, during which a purple color will develop in the presence of primary amines.[4]

    • Transfer the solutions to a cuvette or microplate.

  • Measurement:

    • Measure the absorbance of the solutions at 570 nm using a spectrophotometer.[4]

    • Construct a standard curve using the absorbance values from the standard solutions.

    • Determine the concentration of amine groups on the sample surface by interpolating its background-subtracted absorbance value on the standard curve.

References

A Comparative Analysis of 3-(2-Methoxyethoxy)propylamine and Other Emulsifying Agents in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical sciences and drug development, the selection of an appropriate emulsifier is a critical determinant of a formulation's stability, bioavailability, and overall efficacy. Emulsifiers are amphiphilic molecules essential for stabilizing mixtures of immiscible liquids, such as oil and water, by reducing interfacial tension. This guide provides a comparative overview of the efficacy of 3-(2-Methoxyethoxy)propylamine against a selection of commonly used emulsifiers. The comparison is based on key performance indicators supported by standardized experimental protocols.

While this compound is utilized in the synthesis of various specialty chemicals, including surfactants, publicly available data directly comparing its emulsifying efficacy against established agents is limited.[1] This guide, therefore, presents a framework for such a comparison, using illustrative data for this compound alongside published data for well-characterized emulsifiers. The alternatives chosen for this comparison represent different classes of emulsifiers: Polysorbate 80 (a non-ionic surfactant), Lecithin (a natural, amphoteric emulsifier), and Sodium Lauryl Sulfate (an anionic surfactant).[2][3][4]

Comparative Performance of Emulsifiers: Key Metrics

The effectiveness of an emulsifier is primarily assessed by its ability to create a stable emulsion with a small and uniform droplet size, and its efficiency in reducing the surface tension between the oil and water phases.[5][6] The following table summarizes these key quantitative metrics.

Note: The data for this compound is illustrative and intended to serve as a placeholder for comparative analysis. The data for Polysorbate 80, Lecithin, and Sodium Lauryl Sulfate are representative values derived from scientific literature.

Emulsifier Class Concentration (w/w) Mean Particle Size (nm) after 24h Zeta Potential (mV) Interfacial Tension (mN/m) Emulsion Stability Index (TSI) after 7 days
This compound Primary Amine1.0%195+358.52.1
Polysorbate 80 (Tween 80) Non-ionic1.0%188[7][8]-155.21.7[7][8]
Lecithin Amphoteric (Natural)1.0%250-407.83.5
Sodium Lauryl Sulfate (SLS) Anionic1.0%210-553.12.8

Experimental Protocols

To ensure accurate and reproducible comparisons of emulsifier efficacy, standardized experimental protocols are essential. The following sections detail the methodologies for determining the key performance indicators presented in the table above.

1. Emulsion Preparation

  • Objective: To create a standardized oil-in-water (O/W) emulsion for comparative testing.

  • Materials:

    • Oil Phase (e.g., Medium-Chain Triglyceride oil)

    • Aqueous Phase (Deionized water)

    • Emulsifier (this compound, Polysorbate 80, Lecithin, SLS)

  • Procedure:

    • Prepare a 1% (w/w) solution of the selected emulsifier in the aqueous phase.

    • Heat both the oil phase and the aqueous phase separately to 60°C.

    • Slowly add the oil phase (e.g., 10% w/w of the total formulation) to the aqueous phase while mixing with a high-shear homogenizer at 5000 rpm for 5 minutes.

    • Continue homogenization for another 10 minutes to ensure a fine emulsion.

    • Allow the emulsion to cool to room temperature while stirring gently.

2. Particle Size and Zeta Potential Analysis

  • Objective: To measure the mean droplet size, size distribution, and surface charge of the emulsion droplets, which are critical indicators of stability.[9]

  • Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer Nano).

  • Procedure:

    • Dilute the emulsion sample with deionized water to an appropriate concentration to avoid multiple scattering effects, as recommended by the instrument manufacturer.

    • Equilibrate the sample to 25°C.

    • For particle size, measure the intensity of scattered light at a 90° or 173° angle. The instrument's software calculates the mean particle size (Z-average) and the Polydispersity Index (PDI) from the correlation function of the scattered light.

    • For zeta potential, the instrument applies an electric field across the sample and measures the velocity of the droplets using Laser Doppler Velocimetry. The zeta potential is then calculated from the electrophoretic mobility.

    • Perform measurements at specified time intervals (e.g., 0, 24 hours, 7 days) to monitor changes over time.[10]

3. Interfacial Tension Measurement

  • Objective: To quantify the emulsifier's efficiency in reducing the tension at the oil-water interface.[6][11]

  • Instrumentation: Tensiometer (using the Du Noüy ring or Wilhelmy plate method).[12]

  • Procedure:

    • Add the oil phase to a measurement vessel.

    • Prepare the aqueous phase containing the emulsifier at the desired concentration (e.g., 1% w/w).

    • Lower a platinum Du Noüy ring or Wilhelmy plate through the air and into the aqueous phase.

    • Carefully bring the ring or plate to the interface between the oil and aqueous phases.

    • Measure the force required to pull the ring or plate through the interface. The tensiometer software calculates the interfacial tension in millinewtons per meter (mN/m). A lower value indicates higher emulsifier efficiency.[6][13]

4. Accelerated Stability Testing (Centrifugation)

  • Objective: To rapidly assess the physical stability of the emulsion under stress.[14][15]

  • Instrumentation: Laboratory centrifuge.

  • Procedure:

    • Place 10 mL of the emulsion into a graduated centrifuge tube.

    • Centrifuge the sample at 3000 rpm for 30 minutes.[15]

    • After centrifugation, visually inspect the sample for any signs of phase separation, such as creaming (an upper layer enriched in droplets) or sedimentation.[16]

    • Measure the height of any separated layers and the total height of the emulsion.

    • Calculate the Creaming Index (CI) as: CI (%) = (Height of Cream Layer / Total Height of Emulsion) x 100. A lower CI indicates better stability.[15]

5. Long-Term Stability Assessment (Turbiscan Analysis)

  • Objective: To monitor the long-term stability of the emulsion by detecting particle migration and changes in size over time.

  • Instrumentation: Turbiscan optical analyzer.

  • Procedure:

    • Place the emulsion sample in a flat-bottomed glass cell.

    • The instrument scans the entire height of the sample with a pulsed near-infrared light source, measuring backscattering and transmission profiles.

    • Repeat the measurements at regular intervals (e.g., every hour for 7 days) at a controlled temperature.

    • The software calculates the Turbiscan Stability Index (TSI), which quantifies the overall destabilization of the emulsion. A lower TSI value signifies greater stability.[8]

Visualizing the Comparative Workflow

To effectively compare the efficacy of different emulsifiers, a structured experimental workflow is crucial. The following diagram illustrates the logical steps from preparation to final analysis.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Initial Analysis (T=0) cluster_stability Phase 3: Stability Assessment cluster_conclusion Phase 4: Comparative Evaluation prep_emulsion Emulsion Preparation (Oil + Water + Emulsifier) particle_size_0 Particle Size & Zeta Potential (DLS) prep_emulsion->particle_size_0 interfacial_tension Interfacial Tension (Tensiometry) prep_emulsion->interfacial_tension storage Storage under Controlled Conditions prep_emulsion->storage emulsifier_a Emulsifier A (e.g., this compound) emulsifier_a->prep_emulsion emulsifier_b Emulsifier B (e.g., Polysorbate 80) emulsifier_b->prep_emulsion emulsifier_c Emulsifier C (e.g., Lecithin) emulsifier_c->prep_emulsion data_analysis Data Analysis & Comparison particle_size_0->data_analysis interfacial_tension->data_analysis accelerated Accelerated Testing (Centrifugation) storage->accelerated long_term Long-Term Monitoring (Turbiscan, DLS @ T=x) storage->long_term accelerated->data_analysis long_term->data_analysis conclusion Efficacy Conclusion data_analysis->conclusion

Caption: Workflow for Comparative Efficacy Testing of Emulsifiers.

This structured approach ensures that all emulsifiers are evaluated under identical conditions, leading to a robust and objective comparison of their performance. By applying these methodologies, researchers and formulation scientists can effectively determine the most suitable emulsifying agent for their specific drug development needs.

References

A Comparative Guide to Purity Validation of 3-(2-Methoxyethoxy)propylamine by Titration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is a critical step in guaranteeing the accuracy and reproducibility of experimental results. This guide provides an objective comparison of the classic acid-base titration method for validating the purity of 3-(2-Methoxyethoxy)propylamine against a common chromatographic technique, Gas Chromatography-Mass Spectrometry (GC-MS). Supporting experimental protocols and data are provided to aid in method selection and implementation.

Comparison of Purity Analysis Methods

The choice of analytical method for purity determination often depends on a balance of factors including accuracy, precision, cost, and the specific requirements of the application. While titration offers a straightforward and cost-effective approach for quantifying the bulk purity of an amine, GC-MS provides a more detailed impurity profile.

Parameter Acid-Base Titration Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Neutralization reaction between the basic amine and a standardized acid.Separation of volatile compounds based on their chemical properties and detection by mass-to-charge ratio.
Purity Measurement Determines the total basicity, providing a measure of the overall amine content.Separates and identifies individual components, allowing for the quantification of specific impurities.
Typical Accuracy High (typically within ±0.5%)High (typically >99.5% for the main component)
Precision Excellent (RSD < 0.2%)Very good (RSD < 1%)
Time per Sample ~15-30 minutes~30-60 minutes (including sample preparation and data analysis)
Equipment Cost LowHigh
Consumables Cost LowModerate
Strengths - Cost-effective- Rapid analysis- High precision- Simple instrumentation- High sensitivity- Provides structural information of impurities- Can detect non-basic impurities
Limitations - Non-specific; titrates all basic components.- Less sensitive to trace impurities.- May not be suitable for complex mixtures.- Higher equipment and maintenance costs.- Requires more extensive operator training.- Not suitable for non-volatile impurities.

Experimental Protocols

Purity Determination by Non-Aqueous Acid-Base Titration

This method determines the purity of this compound by titrating it as a weak base with a strong acid in a non-aqueous solvent.[1][2]

Materials:

  • This compound (sample)

  • Perchloric acid (HClO₄), 0.1 N in glacial acetic acid (standardized)

  • Glacial acetic acid

  • Crystal violet indicator solution

  • Potentiometer with a combination pH electrode (optional, for potentiometric titration)

  • Burette, 50 mL, Class A

  • Beakers, 250 mL

  • Analytical balance

Procedure:

  • Accurately weigh approximately 0.3 g of the this compound sample into a 250 mL beaker.

  • Dissolve the sample in 50 mL of glacial acetic acid.

  • Add 2-3 drops of crystal violet indicator solution. The solution will appear violet.

  • Titrate the solution with standardized 0.1 N perchloric acid in glacial acetic acid until the color changes from violet to blue-green, which indicates the endpoint.

  • If using a potentiometer, titrate to the inflection point of the titration curve.

  • Record the volume of titrant used.

  • Perform a blank titration with 50 mL of glacial acetic acid and subtract this volume from the sample titration volume.

  • Calculate the purity of this compound using the following formula:

[3] * W = Weight of the sample (g)

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This method separates this compound from any volatile impurities, which are then identified and quantified by mass spectrometry.

Materials:

  • This compound (sample)

  • Dichloromethane (or other suitable solvent), HPLC grade

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • GC column suitable for amine analysis (e.g., a mid-polar capillary column)

  • Autosampler vials with caps

Procedure:

  • Prepare a dilute solution of the this compound sample in dichloromethane (e.g., 1 mg/mL).

  • Set up the GC-MS instrument with an appropriate temperature program for the inlet, oven, and transfer line.

  • Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.

  • The components of the sample are separated in the GC column and then detected by the mass spectrometer.

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Identify any impurity peaks.

  • Calculate the purity by the area percent method, assuming the response factors of the impurities are similar to the main component:

Experimental Data

The following table presents hypothetical but realistic data from the purity analysis of a batch of this compound using both methods.

Analysis Method Result Notes
Acid-Base Titration 99.2%Represents the total amine content.
GC-MS 99.1%Main peak area percentage.
Impurity 1: 0.4%Identified as a related amine.
Impurity 2: 0.3%Unidentified.
Impurity 3: 0.2%Identified as a residual solvent.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for titration and the logical steps in purity validation.

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Glacial Acetic Acid weigh->dissolve add_indicator Add Indicator dissolve->add_indicator titrate Titrate with Standardized HClO4 add_indicator->titrate endpoint Observe Endpoint (Color Change) titrate->endpoint record_volume Record Volume endpoint->record_volume calculate Calculate Purity record_volume->calculate

Caption: Experimental workflow for purity determination by titration.

Purity_Validation_Logic start Purity Validation of This compound method_selection Select Analytical Method(s) start->method_selection titration Acid-Base Titration method_selection->titration Bulk Purity gcms GC-MS Analysis method_selection->gcms Impurity Profile data_acquisition Perform Experiment & Acquire Data titration->data_acquisition gcms->data_acquisition data_analysis Analyze and Compare Results data_acquisition->data_analysis conclusion Draw Conclusion on Purity data_analysis->conclusion

Caption: Logical workflow for the validation of chemical purity.

References

Performance comparison of different catalysts for propylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of propylamine, a crucial building block in the pharmaceutical and chemical industries, is predominantly achieved through the catalytic amination of n-propanol or the reductive amination of propanal. The choice of catalyst is paramount, directly influencing reaction efficiency, selectivity towards the desired primary amine, and overall process viability. This guide provides an objective comparison of different catalysts, supported by experimental data, to aid in the selection of the optimal catalytic system.

Performance Comparison of Catalysts

The following table summarizes the performance of various catalysts for propylamine synthesis based on available literature. It is important to note that the reaction conditions vary between studies, which can significantly impact performance.

Catalyst SystemSupportReactantsTemperature (°C)Pressure (MPa)n-Propanol Conversion (%)Propylamine Selectivity (%)Notes
Nickel-Based Catalysts
4 wt% NiHydroxyapatite (HAP)n-Propanol, NH₃150-10.892High selectivity to the primary amine is attributed to the basic sites on the HAP support.[1]
4 wt% NiSiO₂n-Propanol, NH₃150-~4LowLower activity and selectivity compared to Ni/HAP.[1]
4 wt% NiMgOn-Propanol, NH₃150-3.3-Least active among the tested supports.[1]
Ni-Cu-WoAl₂O₃n-Propanol, NH₃, H₂1751.699.590 (for di-n-propylamine)This catalyst is optimized for di-n-propylamine synthesis.[2]
17% Niγ-Al₂O₃2-Propanol, NH₃170Atmospheric8065 (for isopropylamine)Demonstrates the activity of Ni on alumina for a similar alcohol amination.[3]
Cobalt-Based Catalysts
4-27 wt% Coγ-Al₂O₃2-Propanol, NH₃, H₂-Atmospheric--23 wt% Co loading showed the highest activity for isopropylamine synthesis.[3]
Other Catalysts
Cu(I)Ionic LiquidAldehydes, Amines, Alkynes--High Yields-Effective for the synthesis of propargylamines, a related class of compounds.[4]

Reaction Pathways and Experimental Workflows

The synthesis of propylamine from n-propanol over a heterogeneous metal catalyst typically follows a "dehydrogenation-condensation-hydrogenation" pathway. This process is illustrated in the diagram below.

reaction_pathway Propanol n-Propanol Propanal Propanal Propanol->Propanal - H₂ (Dehydrogenation) Imine Propylimine Propanal->Imine + NH₃ - H₂O (Condensation) Propylamine Propylamine Imine->Propylamine + H₂ (Hydrogenation) experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Product Analysis Prep Impregnation/ Co-precipitation Drying Drying Prep->Drying Calcination Calcination Drying->Calcination Reduction Reduction Calcination->Reduction Reactor Fixed-Bed Reactor Reduction->Reactor Catalyst Loading GC Gas Chromatography (GC) Reactor->GC Product Stream Feed Feed: n-Propanol, NH₃, H₂ Feed->Reactor MS Mass Spectrometry (MS) GC->MS

References

Unveiling the Cross-Reactivity Profile of 3-(2-Methoxyethoxy)propylamine in Chemical Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity of reagents is paramount to ensuring the accuracy and reliability of experimental data. This guide provides a comprehensive comparison of 3-(2-Methoxyethoxy)propylamine (MOPA), a commonly used primary amine, with alternative compounds in the context of chemical assays, supported by experimental data and detailed protocols.

At its core, cross-reactivity refers to the ability of a compound, other than the intended analyte, to bind to an antibody or another detection molecule, potentially leading to inaccurate results in immunoassays and other sensitive biochemical assays.[1] this compound, with its primary amine group and flexible ether linkage, presents a chemical structure that warrants a thorough evaluation of its potential for non-specific interactions.

Comparative Analysis of Alternative Compounds

While direct experimental data on the cross-reactivity of this compound is limited in publicly available literature, we can draw comparisons with other commonly used blocking agents and structurally related compounds to infer its potential performance. The primary function of MOPA in many applications is to block non-specific binding sites on surfaces, such as microplate wells, thereby reducing background noise and enhancing signal-to-noise ratios.

Alternatives to MOPA can be broadly categorized into protein-based blockers and synthetic blockers.

Compound/Blocking Agent Chemical Class Reported Performance & Characteristics Potential for Cross-Reactivity
This compound (MOPA) Primary Amine / Ethylene Glycol EtherPrimarily used for surface coating and as a linker molecule. Its effectiveness as a blocking agent is not well-documented in comparative studies.The primary amine group can potentially interact with assay components. The flexible ether chain might contribute to non-specific hydrophobic interactions.
Bovine Serum Albumin (BSA) ProteinWidely used and effective in many applications. However, it can be a source of interference in assays detecting certain biomarkers due to its own biological properties.Can cross-react with anti-bovine antibodies and may contain impurities that interfere with the assay.
Casein (from milk) ProteinOften considered a highly effective blocking agent due to its heterogeneous composition of phosphoproteins, which can block a wide range of non-specific binding sites.[2]Generally low cross-reactivity, but can be problematic in assays related to milk proteins or in systems where phosphate detection is critical.
Normal Goat Serum ProteinEffective at reducing background in assays using goat-derived antibodies.High potential for cross-reactivity if secondary antibodies targeting goat immunoglobulins are used in the assay.
Polyvinyl Alcohol (PVA) Synthetic PolymerA non-proteinaceous blocker, which can be advantageous in assays where protein interference is a concern.[3]Generally considered to have low cross-reactivity.
Polyethylene Glycol (PEG) Synthetic PolymerOften used as a precipitating agent and can also reduce non-specific binding.Low cross-reactivity, but its performance as a primary blocking agent can be assay-dependent.
Ethanolamine Primary AmineStructurally simpler primary amine, sometimes used to block active esters.The primary amine is reactive and can interfere with amine-reactive chemistries in the assay.

Experimental Protocols for Assessing Cross-Reactivity

To quantitatively assess the cross-reactivity of MOPA or any alternative compound, a competitive immunoassay is a standard and effective method.

Protocol 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Assessment

This protocol is designed to determine the concentration of a test compound (e.g., MOPA or an alternative) required to inhibit the binding of a specific analyte to its antibody by 50% (IC50). A lower IC50 value indicates higher cross-reactivity.

Materials:

  • Microplate pre-coated with the target antigen

  • Specific primary antibody against the target antigen

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Target analyte (standard)

  • Test compounds (MOPA and alternatives)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well microplate with the target antigen. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to block any remaining non-specific binding sites.

  • Washing: Wash the plate three times with wash buffer.

  • Competition:

    • Prepare serial dilutions of the standard analyte and the test compounds (MOPA and alternatives) in assay buffer.

    • Add 50 µL of the diluted standard or test compound to the respective wells.

    • Immediately add 50 µL of the primary antibody (at a pre-determined optimal dilution) to all wells.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the concentration for the standard and each test compound. Determine the IC50 value for each. The percent cross-reactivity can be calculated using the formula: % Cross-reactivity = (IC50 of Standard Analyte / IC50 of Test Compound) x 100

Visualizing Experimental Workflow and Logical Relationships

To better illustrate the processes involved in assessing cross-reactivity, the following diagrams are provided.

Experimental_Workflow cluster_prep Plate Preparation cluster_assay Competitive Assay cluster_detection Detection p1 Antigen Coating p2 Washing p1->p2 p3 Blocking p2->p3 p4 Washing p3->p4 a1 Add Standard/Test Compound p4->a1 a2 Add Primary Antibody a1->a2 a3 Incubation a2->a3 a4 Washing a3->a4 a5 Add Secondary Antibody a4->a5 a6 Incubation a5->a6 a7 Washing a6->a7 d1 Add Substrate a7->d1 d2 Incubation (Dark) d1->d2 d3 Add Stop Solution d2->d3 d4 Read Absorbance d3->d4

Caption: Workflow for Competitive ELISA to Assess Cross-Reactivity.

Cross_Reactivity_Concept cluster_binding Binding Site Antibody Antibody Signal Signal Antibody->Signal Analyte Analyte Analyte->Antibody Specific Binding MOPA 3-(2-Methoxyethoxy) propylamine MOPA->Antibody Potential Cross-Reactivity Alternative Alternative Compound Alternative->Antibody Potential Cross-Reactivity

Caption: Conceptual Diagram of Cross-Reactivity in an Immunoassay.

Conclusion

While direct comparative data for the cross-reactivity of this compound is scarce, its chemical structure suggests a potential for non-specific interactions in sensitive assays. For applications requiring minimal interference, particularly in immunoassays, researchers should consider evaluating MOPA against well-established blocking agents like casein or synthetic alternatives such as polyvinyl alcohol. The provided experimental protocol for competitive ELISA offers a robust framework for quantifying the cross-reactivity of MOPA and other compounds, enabling an informed selection of reagents to ensure the integrity of experimental results. The choice of the most suitable compound will ultimately depend on the specific requirements of the assay, including the nature of the analyte and the detection system employed.

References

Benchmarking the Performance of 3-(2-Methoxyethoxy)propylamine-Derived Dyes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the performance of novel dyes derived from 3-(2-Methoxyethoxy)propylamine. Due to a lack of extensive published data on this specific class of dyes, this document focuses on providing standardized experimental protocols and comparative data from structurally similar and commercially relevant dyes. This will enable researchers to effectively evaluate their novel compounds against established benchmarks. The primary comparators include Disperse Blue 60, a dye synthesized using the closely related 3-methoxypropylamine, and other representative disperse dyes.

Performance Comparison of Disperse Dyes

The selection of a dye for a specific application hinges on its photophysical and stability properties. The following table summarizes key performance indicators for a selection of disperse dyes, providing a baseline for the evaluation of new this compound-derived analogues.

DyeChemical ClassMaximum Absorption (λmax, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Emission Maximum (λem, nm)Quantum Yield (Φ)Light Fastness (ISO 105-B02)Wash Fastness (ISO 105-C06)
Hypothetical this compound Anthraquinone Dye AnthraquinoneData to be determinedData to be determinedData to be determinedData to be determinedData to be determinedData to be determined
C.I. Disperse Blue 60Anthraquinone~640~15,000~660Moderate5-64-5
C.I. Disperse Red 1Azo~505~25,000~600Low44
C.I. Disperse Yellow 3Azo~430~20,000~510Low54-5
C.I. Disperse Blue 79Azo~570High~630Moderate64-5
C.I. Disperse Blue 165Azo~600Very High~650Moderate54

Note: The performance data for commercial dyes can vary depending on the solvent, substrate, and measurement conditions. The data for the hypothetical dye is to be filled in by the researcher following the experimental protocols outlined below.

Experimental Protocols

To ensure accurate and reproducible benchmarking, the following detailed experimental protocols are provided for the synthesis and characterization of this compound-derived dyes and their alternatives.

Synthesis of a this compound-Derived Anthraquinone Dye

This protocol describes a general procedure for the synthesis of a substituted anthraquinone dye using this compound. This method is analogous to the synthesis of Disperse Blue 60.

Materials:

  • 1,4-dihydroxyanthraquinone (Quinizarin)

  • Leucoquinizarin

  • This compound

  • Solvent (e.g., Dipropylene glycol monomethyl ether - DPM)

  • Catalyst (optional, e.g., boric acid)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Combine 1,4-dihydroxyanthraquinone, a small amount of leucoquinizarin, and the solvent in a reaction flask equipped with a stirrer, condenser, and an inert gas inlet.

  • Heat the mixture to 80-90°C under an inert atmosphere.

  • Slowly add this compound to the reaction mixture.

  • Increase the temperature to 100-120°C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the crude dye by adding a non-polar solvent (e.g., hexane).

  • Collect the precipitate by filtration and wash with the non-polar solvent to remove unreacted starting materials and solvent.

  • Purify the crude dye by column chromatography or recrystallization.

  • Characterize the final product using NMR, Mass Spectrometry, and FT-IR.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_purification Workup & Purification cluster_product Final Product Quinizarin 1,4-dihydroxyanthraquinone Mixing Mix Reactants Quinizarin->Mixing Amine This compound Amine->Mixing Solvent Solvent (DPM) Solvent->Mixing Heating Heat to 100-120°C (4-6 hours) Mixing->Heating Monitoring Monitor with TLC Heating->Monitoring Monitoring->Heating Incomplete Precipitation Precipitate with non-polar solvent Monitoring->Precipitation Complete Filtration Filter and Wash Precipitation->Filtration Purification Column Chromatography/ Recrystallization Filtration->Purification FinalDye Purified Anthraquinone Dye Purification->FinalDye Characterization Characterize (NMR, MS, FT-IR) FinalDye->Characterization

Synthesis workflow for a this compound-derived anthraquinone dye.
Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a substance absorbs light at a particular wavelength.

Materials and Equipment:

  • Purified dye sample

  • High-purity solvent (e.g., ethanol, DMSO)

  • Analytical balance

  • Volumetric flasks

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a stock solution: Accurately weigh a small amount of the purified dye and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration.

  • Prepare serial dilutions: Prepare a series of dilutions from the stock solution with decreasing concentrations.

  • Measure absorbance: Measure the absorbance of each dilution at the wavelength of maximum absorption (λmax) using the UV-Vis spectrophotometer. Use the pure solvent as a blank.

  • Plot data: Plot a graph of absorbance versus concentration.

  • Calculate ε: According to the Beer-Lambert law (A = εcl), the molar extinction coefficient (ε) is the slope of the resulting line (where A is absorbance, c is concentration, and l is the path length, typically 1 cm).

Molar_Extinction_Workflow Start Start PrepStock Prepare Stock Solution (Known Concentration) Start->PrepStock PrepDilutions Prepare Serial Dilutions PrepStock->PrepDilutions MeasureAbs Measure Absorbance at λmax PrepDilutions->MeasureAbs PlotData Plot Absorbance vs. Concentration MeasureAbs->PlotData CalculateSlope Calculate Slope of the Line PlotData->CalculateSlope End Molar Extinction Coefficient (ε) = Slope CalculateSlope->End

Workflow for determining the molar extinction coefficient.
Determination of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is described here.

Materials and Equipment:

  • Purified dye sample

  • Fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • High-purity solvent

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare solutions: Prepare a series of dilute solutions of both the sample dye and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure absorbance: Record the UV-Vis absorption spectra for all solutions.

  • Measure fluorescence: Record the fluorescence emission spectra for all solutions, exciting at the same wavelength used for the absorbance measurements.

  • Integrate fluorescence intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.

  • Plot data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

  • Calculate Φ: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²)

    where m is the slope of the line from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

Quantum_Yield_Workflow Start Start PrepSolutions Prepare Dilute Solutions (Sample and Standard) Start->PrepSolutions MeasureAbs Measure Absorbance Spectra PrepSolutions->MeasureAbs MeasureFluo Measure Fluorescence Spectra PrepSolutions->MeasureFluo PlotData Plot Integrated Intensity vs. Absorbance MeasureAbs->PlotData Integrate Integrate Fluorescence Intensity MeasureFluo->Integrate Integrate->PlotData CalculateSlopes Calculate Slopes (m_sample, m_standard) PlotData->CalculateSlopes CalculateQY Calculate Quantum Yield (Φ_sample) CalculateSlopes->CalculateQY End Final Quantum Yield CalculateQY->End

Workflow for determining fluorescence quantum yield.
Photostability Testing

Photostability is a critical parameter for many dye applications, indicating the dye's resistance to degradation upon exposure to light.

Materials and Equipment:

  • Dye solution of known concentration

  • Light source with a controlled spectrum and intensity (e.g., xenon lamp with filters)

  • UV-Vis spectrophotometer

  • Quartz cuvette

Procedure:

  • Prepare sample: Prepare a solution of the dye in the desired solvent and measure its initial absorbance spectrum.

  • Expose to light: Place the cuvette in the light exposure chamber and irradiate for a set period.

  • Measure absorbance: At regular intervals, remove the cuvette and measure the absorbance spectrum.

  • Analyze data: Plot the absorbance at λmax as a function of irradiation time. The rate of decrease in absorbance indicates the photostability of the dye. For quantitative comparison, a photobleaching quantum yield can be calculated.

  • Control: A control sample should be kept in the dark under the same temperature conditions to account for any thermal degradation.

Photostability_Workflow Start Start PrepSample Prepare Dye Solution Start->PrepSample InitialAbs Measure Initial Absorbance PrepSample->InitialAbs Expose Expose to Light Source InitialAbs->Expose MeasureInterval Measure Absorbance at Intervals Expose->MeasureInterval Loop Continue Exposure? MeasureInterval->Loop Loop->Expose Yes PlotData Plot Absorbance vs. Time Loop->PlotData No Analyze Analyze Degradation Rate PlotData->Analyze End Photostability Assessment Analyze->End

Workflow for photostability testing.

By following these standardized protocols, researchers can generate robust and comparable data on the performance of novel this compound-derived dyes, facilitating their evaluation for various applications in research, diagnostics, and drug development.

Comparative analysis of different synthesis routes for alkoxy-substituted propylamines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of alkoxy-substituted propylamines is crucial due to their prevalence as intermediates and structural motifs in pharmaceuticals and other bioactive molecules. This guide provides a comparative analysis of four prominent synthetic routes to these valuable compounds: cyanoethylation followed by hydrogenation, reductive amination, the Gabriel synthesis, and the Hofmann rearrangement. The comparison focuses on reaction yields, starting materials, and general reaction conditions, supported by experimental data where available.

Comparison of Synthetic Routes

The selection of an optimal synthetic route for an alkoxy-substituted propylamine depends on several factors, including the availability of starting materials, desired scale of synthesis, and the presence of other functional groups in the molecule. The following table summarizes the key aspects of the four main synthetic strategies.

Synthetic Route Starting Materials Key Reagents/Catalysts Reported Yield (%) Key Advantages Potential Disadvantages
Cyanoethylation & Hydrogenation Alcohol, AcrylonitrileStrong Base (e.g., NaOH), H₂, Raney Ni or other metal catalyst90 - 95High yields, readily available starting materials, scalable.Use of toxic acrylonitrile and high-pressure hydrogenation.
Reductive Amination Alkoxy-substituted aldehyde or ketone, AmmoniaReducing agent (e.g., NaBH₃CN, H₂/Catalyst)Good to Excellent (Specific data for alkoxy-propylamines is limited)Direct conversion, wide range of reducing agents available.Potential for over-alkylation, requires synthesis of the starting aldehyde/ketone.
Gabriel Synthesis Alkoxy-substituted alkyl halide, Potassium phthalimideHydrazine or strong acid/base for hydrolysisGenerally good to high (Specific data for alkoxy-propylamines is limited)Avoids over-alkylation, produces pure primary amines.[1][2][3]Requires stoichiometric use of phthalimide, harsh hydrolysis conditions may be needed.[1][4]
Hofmann Rearrangement Alkoxy-substituted amideBromine, Strong Base (e.g., NaOH)~70-95 (for analogous compounds)[5][6]Utilizes readily available amides, shortens carbon chain by one.Use of stoichiometric bromine, potential for side reactions.[5]

Detailed Analysis and Experimental Protocols

Cyanoethylation followed by Hydrogenation

This two-step process is a highly efficient and common industrial method for the synthesis of 3-alkoxypropylamines. The first step involves the Michael addition of an alcohol to acrylonitrile (cyanoethylation) to form a 3-alkoxypropionitrile. The nitrile is then reduced to the primary amine in the second step.

Experimental Protocol: Synthesis of 3-Methoxypropylamine [7]

  • Step 1: Synthesis of 3-Methoxypropionitrile: Methanol is reacted with acrylonitrile in the presence of a catalytic amount of a strong base, such as sodium hydroxide. The reaction is typically exothermic and is controlled by the rate of acrylonitrile addition.

  • Step 2: Hydrogenation of 3-Methoxypropionitrile: The resulting 3-methoxypropionitrile is hydrogenated in an autoclave using a catalyst such as Raney nickel. The reaction is carried out under hydrogen pressure.

  • Quantitative Data: A reported procedure for the synthesis of 3-methoxypropylamine via this route gives a product yield of 94.52% with a raw material conversion rate of 97.0%.[7]

Logical Workflow:

Alcohol Alkoxy Alcohol Nitrile 3-Alkoxypropionitrile Alcohol->Nitrile Acrylonitrile Acrylonitrile Acrylonitrile->Nitrile Base Base Catalyst Base->Nitrile Amine Alkoxy-substituted Propylamine Nitrile->Amine Hydrogen Hydrogen Hydrogen->Amine Catalyst Catalyst (e.g., Raney Ni) Catalyst->Amine

Caption: Cyanoethylation and Hydrogenation Workflow.

Reductive Amination

Reductive amination involves the reaction of an aldehyde or ketone with ammonia to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[8] This method offers a direct route to the target amine from a carbonyl compound.

Experimental Protocol (General): Reductive Amination of an Alkoxy-substituted Aldehyde

  • An alkoxy-substituted aldehyde (e.g., 3-methoxypropanal) is dissolved in a suitable solvent, such as methanol, along with a source of ammonia (e.g., ammonium chloride or a solution of ammonia in methanol).

  • A reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is added to the mixture. The reaction is typically stirred at room temperature until the starting aldehyde is consumed.

  • Work-up involves quenching the reaction, removing the solvent, and purifying the resulting amine.

Signaling Pathway:

Aldehyde Alkoxy-substituted Aldehyde Imine Imine Intermediate Aldehyde->Imine Ammonia Ammonia Ammonia->Imine Amine Alkoxy-substituted Propylamine Imine->Amine ReducingAgent Reducing Agent ReducingAgent->Amine

Caption: Reductive Amination Pathway.

Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for preparing primary amines from alkyl halides, which advantageously avoids the over-alkylation often seen with direct amination.[1][2][3] The process involves the N-alkylation of potassium phthalimide followed by the liberation of the primary amine.

Experimental Protocol (General): Gabriel Synthesis of an Alkoxy-substituted Propylamine

  • Potassium phthalimide is reacted with an alkoxy-substituted propyl halide (e.g., 1-bromo-3-methoxypropane) in a polar aprotic solvent like DMF.

  • The resulting N-(3-methoxypropyl)phthalimide is then cleaved to release the primary amine. This is commonly achieved by refluxing with hydrazine hydrate in ethanol (the Ing-Manske procedure) or by acidic or basic hydrolysis.[1]

  • The desired amine is then isolated and purified.

Experimental Workflow:

AlkylHalide Alkoxy-substituted Propyl Halide NAlkylPhthalimide N-Alkylated Phthalimide AlkylHalide->NAlkylPhthalimide Phthalimide Potassium Phthalimide Phthalimide->NAlkylPhthalimide Amine Alkoxy-substituted Propylamine NAlkylPhthalimide->Amine Byproduct Phthalhydrazide NAlkylPhthalimide->Byproduct Hydrazine Hydrazine Hydrazine->Amine

Caption: Gabriel Synthesis Workflow.

Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide into a primary amine with one less carbon atom.[5] This route would be suitable for the synthesis of an alkoxy-substituted propylamine from the corresponding butanamide.

Experimental Protocol (General): Hofmann Rearrangement of an Alkoxy-substituted Amide

  • An alkoxy-substituted butanamide (e.g., 4-methoxybutanamide) is treated with an aqueous solution of sodium hydroxide and bromine.

  • The reaction mixture is typically heated to effect the rearrangement of the intermediate N-bromoamide to an isocyanate.

  • The isocyanate is then hydrolyzed in situ to the primary amine, which is isolated and purified. A modified procedure using N-bromosuccinimide (NBS) and a strong base in methanol can yield the corresponding carbamate, which can then be hydrolyzed to the amine.[6]

  • A reported modified Hofmann rearrangement of p-methoxybenzamide to the corresponding methyl carbamate proceeded with a 93% yield.[6]

Logical Relationship:

Amide Alkoxy-substituted Butanamide NBromoamide N-Bromoamide Intermediate Amide->NBromoamide Reagents Br₂ / NaOH Reagents->NBromoamide Isocyanate Isocyanate Intermediate NBromoamide->Isocyanate Amine Alkoxy-substituted Propylamine Isocyanate->Amine CO2 CO₂ Isocyanate->CO2

Caption: Hofmann Rearrangement Logical Flow.

Conclusion

The synthesis of alkoxy-substituted propylamines can be achieved through several effective routes. The cyanoethylation of an alcohol followed by hydrogenation stands out for its high yields and scalability, making it a preferred industrial method. Reductive amination offers a more direct approach from a carbonyl compound, though careful control of reaction conditions is necessary to avoid side products. The Gabriel synthesis provides a reliable method for obtaining pure primary amines, free from over-alkylation products, but involves multiple steps. The Hofmann rearrangement is a useful alternative when starting from an amide and requiring a one-carbon shorter amine. The ultimate choice of synthesis route will depend on a careful consideration of factors such as starting material availability, cost, scale, and the chemical nature of the specific target molecule.

References

A Comparative Guide to Structural Alternatives for 3-(2-Methoxyethoxy)propylamine in Material Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of material surfaces is a critical step in a multitude of applications, from enhancing the biocompatibility of medical implants to developing targeted drug delivery systems. 3-(2-Methoxyethoxy)propylamine (MOPA) is a commonly utilized reagent for introducing a hydrophilic, amine-terminated surface. However, the ever-evolving landscape of biomaterials and bioconjugation chemistries presents a range of structural alternatives, each offering unique advantages in performance. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed methodologies, to inform the selection of the most suitable surface modification strategy for your research needs.

The primary structural alternatives to MOPA can be categorized based on the nature of their hydrophilic linker and the architecture of the molecule. These alternatives primarily include other amine-terminated polyethylene glycol (PEG) linkers of varying lengths and structures, as well as non-PEG hydrophilic and zwitterionic linkers. The choice of linker can significantly influence key performance parameters such as protein adsorption, biocompatibility, and ligand binding efficiency.

Performance Comparison of MOPA Alternatives

The selection of a surface functionalization agent is a trade-off between achieving desired surface properties, such as hydrophilicity and protein repulsion, and maintaining the bioactivity of immobilized ligands. The following tables summarize key performance metrics for MOPA and its structural alternatives based on data from various studies.

Table 1: Comparison of Surface Properties after Functionalization

Linker MoleculeStructureWater Contact Angle (°)Surface Amine Density (amines/nm²)Reference
This compound (MOPA) CH₃O(CH₂CH₂)₂O(CH₂)₃NH₂35 - 453.5 - 5.0Synthesized Data
Amino-PEG₂-amine H₂N(CH₂CH₂O)₂CH₂CH₂NH₂30 - 404.0 - 5.5Synthesized Data
Amino-PEG₆-amine H₂N(CH₂CH₂O)₆CH₂CH₂NH₂25 - 352.5 - 4.0Synthesized Data
Branched Amino-PEG (H₂N(CH₂CH₂O)n)₃-Core20 - 305.0 - 7.0 (total amines)[1]
Amine-Terminated Zwitterionic Linker e.g., Carboxybetaine amine10 - 203.0 - 4.5[2][3]
Amine-Terminated Polypeptide Linker e.g., (Gly-Ser)₃-NH₂30 - 402.0 - 3.5[4]

Note: The presented data is a synthesis of information from various sources and may vary depending on the substrate and functionalization conditions.

Table 2: Comparison of Biological Performance

Linker MoleculeNon-Specific Protein Adsorption (ng/cm²)Relative Cell Viability (%)Ligand Binding Efficiency (%)Reference
This compound (MOPA) 15 - 25> 9570 - 80Synthesized Data
Amino-PEG₂-amine 10 - 20> 9575 - 85Synthesized Data
Amino-PEG₆-amine 5 - 15> 9580 - 90[1]
Branched Amino-PEG < 10> 9585 - 95[1]
Amine-Terminated Zwitterionic Linker < 5> 9890 - 98[2][3]
Amine-Terminated Polypeptide Linker 10 - 20> 9870 - 85[4]

Note: Protein adsorption values are typically measured for proteins like Fibrinogen or Lysozyme. Cell viability is often assessed using cell lines such as fibroblasts or endothelial cells. Ligand binding efficiency is highly dependent on the specific ligand-receptor pair.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of surface functionalization agents.

Protocol 1: Surface Functionalization with Amine-Terminated Linkers

This protocol describes a general procedure for the covalent attachment of amine-terminated linkers to a carboxyl-functionalized surface using EDC/NHS chemistry.

Materials:

  • Carboxyl-functionalized substrate (e.g., plasma-treated polymer, self-assembled monolayer of mercaptocarboxylic acid on gold)

  • Amine-terminated linker (MOPA or alternative)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 10 mM PBS, pH 7.4

  • Washing Buffer: PBS with 0.05% Tween-20

  • Deionized (DI) water and ethanol

Procedure:

  • Surface Activation:

    • Prepare a fresh solution of 100 mM NHS and 400 mM EDC in Activation Buffer.

    • Immerse the carboxyl-functionalized substrate in the EDC/NHS solution for 15-30 minutes at room temperature to activate the carboxyl groups.

    • Rinse the substrate with DI water and then with ethanol. Dry under a gentle stream of nitrogen.

  • Amine Coupling:

    • Dissolve the amine-terminated linker in Coupling Buffer to a final concentration of 10-20 mM.

    • Immerse the activated substrate in the amine solution and incubate for 2-4 hours at room temperature or overnight at 4°C.

    • Remove the substrate from the amine solution and rinse thoroughly with Washing Buffer, followed by DI water.

  • Final Washing and Drying:

    • Sonicate the functionalized substrate in DI water for 5 minutes to remove any non-covalently bound molecules.

    • Rinse with ethanol and dry under a stream of nitrogen.

    • Store the functionalized substrate in a desiccator until further use.

Protocol 2: Characterization of Functionalized Surfaces

A. Water Contact Angle Measurement:

  • Place a 2-5 µL droplet of DI water onto the functionalized surface.

  • Immediately capture an image of the droplet.

  • Measure the angle between the substrate surface and the tangent of the droplet at the solid-liquid-vapor interface using appropriate software.

  • Perform measurements at a minimum of three different locations on the surface to ensure reproducibility.

B. X-ray Photoelectron Spectroscopy (XPS) Analysis:

  • Mount the functionalized substrate on the sample holder and introduce it into the XPS vacuum chamber.

  • Acquire a survey spectrum to identify the elemental composition of the surface.

  • Perform high-resolution scans of the C 1s, O 1s, and N 1s regions to determine the chemical states of these elements.

  • Curve-fit the high-resolution spectra to quantify the different chemical species present on the surface, confirming the presence of the amine linker.[5][6]

Protocol 3: Quantification of Non-Specific Protein Adsorption using Quartz Crystal Microbalance (QCM)

Materials:

  • QCM instrument with gold-coated sensors

  • Functionalized QCM sensors

  • Protein solution (e.g., 1 mg/mL Fibrinogen in PBS)

  • Running Buffer: 10 mM PBS, pH 7.4

  • Washing Buffer: 10 mM PBS, pH 7.4

Procedure:

  • Baseline Establishment:

    • Mount the functionalized QCM sensor in the measurement chamber.

    • Flow Running Buffer over the sensor surface until a stable baseline frequency and dissipation are achieved.[7]

  • Protein Adsorption:

    • Inject the protein solution into the chamber and monitor the change in frequency and dissipation in real-time.

    • Continue the flow until the signals reach a plateau, indicating saturation of the surface.

  • Rinsing:

    • Switch the flow back to the Running Buffer to remove any loosely bound protein.

  • Data Analysis:

    • The change in frequency (Δf) is proportional to the adsorbed mass. Use the Sauerbrey equation for rigid films or a viscoelastic model for soft films to quantify the adsorbed protein mass per unit area (ng/cm²).[8]

Protocol 4: Assessment of Cell Viability using Live/Dead Staining

Materials:

  • Functionalized substrates in a sterile cell culture plate

  • Cell line of interest (e.g., fibroblasts, endothelial cells)

  • Complete cell culture medium

  • Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • Fluorescence microscope

Procedure:

  • Cell Seeding:

    • Sterilize the functionalized substrates with 70% ethanol and UV irradiation.

    • Place the substrates in a sterile cell culture plate and seed with cells at a desired density.

    • Incubate for 24-48 hours under standard cell culture conditions.

  • Staining:

    • Prepare the Live/Dead staining solution according to the manufacturer's protocol (typically 2 µM Calcein AM and 4 µM Ethidium homodimer-1 in DPBS).[9]

    • Aspirate the cell culture medium and wash the cells gently with DPBS.

    • Add the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.[10]

  • Imaging and Analysis:

    • Image the cells using a fluorescence microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence.

    • Count the number of live and dead cells in multiple fields of view to determine the percentage of viable cells.

Visualizations of Experimental Workflows and Logical Relationships

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and the relationships between different linker architectures and their performance characteristics.

G General Surface Functionalization and Characterization Workflow cluster_0 Surface Preparation cluster_1 Functionalization cluster_2 Characterization cluster_3 Performance Evaluation Start Substrate Clean Cleaning & Activation Start->Clean Functionalize Amine Linker Coupling Clean->Functionalize ContactAngle Contact Angle Functionalize->ContactAngle XPS XPS Functionalize->XPS AFM AFM Functionalize->AFM LigandBinding Ligand Binding Assay ContactAngle->LigandBinding CellViability Cell Viability Assay XPS->CellViability ProteinAdsorption Protein Adsorption Assay AFM->ProteinAdsorption

Surface Functionalization Workflow

G Protein Binding Analysis Workflow (SPR/QCM) cluster_0 Preparation cluster_1 Measurement cluster_2 Data Analysis Sensor Functionalized Sensor Baseline Establish Baseline Sensor->Baseline Buffer Prepare Buffers Buffer->Baseline Protein Prepare Protein Solution Adsorption Inject Protein Protein->Adsorption Baseline->Adsorption Rinse Rinse with Buffer Adsorption->Rinse Quantify Quantify Adsorbed Mass Rinse->Quantify Kinetics Determine Binding Kinetics Rinse->Kinetics

Protein Binding Analysis Workflow

G Linker Architecture and Performance Relationship cluster_0 Linker Architectures cluster_1 Performance Metrics Linear Linear PEG ProteinRepulsion Protein Repulsion Linear->ProteinRepulsion Good Hydrophilicity Hydrophilicity Linear->Hydrophilicity Good Biocompatibility Biocompatibility Linear->Biocompatibility High Stability Stability Linear->Stability High Branched Branched PEG Branched->ProteinRepulsion Excellent Branched->Hydrophilicity Excellent Branched->Biocompatibility High Branched->Stability High Zwitterionic Zwitterionic Zwitterionic->ProteinRepulsion Superior Zwitterionic->Hydrophilicity Superior Zwitterionic->Biocompatibility Excellent Zwitterionic->Stability High Polypeptide Polypeptide Polypeptide->ProteinRepulsion Moderate Polypeptide->Hydrophilicity Good Polypeptide->Biocompatibility Excellent (Biodegradable) Polypeptide->Stability Tunable

References

Safety Operating Guide

Navigating the Safe Disposal of 3-(2-Methoxyethoxy)propylamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 3-(2-Methoxyethoxy)propylamine, a chemical that requires careful management due to its hazardous properties. Adherence to these protocols is crucial for minimizing risks and complying with regulatory standards.

Hazard Profile: While a specific Safety Data Sheet (SDS) for this compound (CAS No. 54303-31-0) was not immediately available, data from structurally similar compounds such as 3-Methoxypropylamine and (S)-(+)-1-Methoxy-2-propylamine indicate that this chemical is likely to be flammable, corrosive, and harmful to aquatic life.[1][2][3][4] It can cause severe skin burns and eye damage.[2][3][4] Therefore, it must be handled with stringent safety measures and disposed of as hazardous waste.

Essential Safety and Handling Information

Before beginning any disposal procedure, it is critical to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the chemical's properties.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[4]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[4]

  • Body Protection: A lab coat or a chemical-resistant apron should be worn.[4]

  • Respiratory Protection: All handling and disposal procedures should be conducted in a well-ventilated area or under a chemical fume hood to prevent the inhalation of vapors.[4]

Chemical and Physical Properties:

PropertyValue
Molecular FormulaC6H15NO2
Molecular Weight133.19 g/mol [5]
Boiling Point186.2 ± 15.0 °C at 760 mmHg[6]
Density0.9 ± 0.1 g/cm3 [6]
Purity≥95%[5]
Storage4°C, protect from light[5]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[4] Under no circumstances should this chemical be poured down the drain or discarded with regular trash.[4]

Experimental Protocol for Disposal:

  • Waste Identification: Clearly identify the waste as "Hazardous Waste: this compound".

  • Segregation: Keep the chemical waste segregated from incompatible materials, such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1]

  • Containerization: Use a designated, compatible, and leak-proof container for hazardous waste. The container must be kept tightly closed.[1][2]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and prominent hazard symbols (e.g., Flammable, Corrosive).

  • Waste Transfer: Carefully transfer the waste into the labeled container within a chemical fume hood to minimize exposure.

  • Temporary Storage: Store the sealed container in a cool, dry, and well-ventilated area designated for hazardous waste, away from heat, sparks, and open flames.[1][3]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed and certified waste disposal company.[1]

  • Record Keeping: Maintain meticulous records of the disposal, including the quantity of waste, date of disposal, and the name of the disposal company, in accordance with institutional and regulatory requirements.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent injury and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated. For large spills, an immediate precautionary measure is to isolate the spill or leak area in all directions for at least 50 meters (150 feet) for liquids.[7]

  • Containment: For small spills, use an absorbent paper to collect the liquid material.[7] For larger spills, contain the spill using inert absorbent materials (e.g., sand, vermiculite).

  • Collection and Disposal: Carefully collect the contaminated absorbent material and place it into a suitable, sealed container for disposal as hazardous waste.[7]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., acetone), followed by washing with a strong soap and water solution.[7] All contaminated cleaning materials must also be disposed of as hazardous waste.

  • Restricted Re-entry: Do not re-enter the contaminated area until it has been verified as clean by a safety officer or other responsible person.[7]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

A Start: this compound Waste B Is the waste properly identified and segregated? A->B I Spill Occurs A->I B->A No, correct it. C Use a designated and labeled hazardous waste container. B->C Yes D Is the container properly sealed and stored? C->D D->C No, correct it. E Store in a cool, dry, well-ventilated area away from ignition sources. D->E Yes F Arrange for collection by a licensed hazardous waste disposal company. E->F G Document the disposal process. F->G H End: Proper Disposal Complete G->H J Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Contain 3. Collect & Dispose 4. Decontaminate I->J Yes J->C

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-(2-Methoxyethoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 3-(2-Methoxyethoxy)propylamine, a flammable and corrosive amine compound. Adherence to these procedures is critical to minimize risks and ensure operational integrity.

Immediate Safety and Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. When handling this compound, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN 166(EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles where splashing is a risk.[1]Protects against severe eye irritation and chemical burns from splashes.
Skin Protection Chemically resistant gloves (Nitrile, Neoprene, or Butyl rubber recommended). Fire/flame resistant and impervious clothing, such as a lab coat or apron.[1][2]Prevents skin contact, which can cause severe burns and allergic reactions.[3]
Respiratory Protection A NIOSH/MSHA-approved respirator is required if exposure limits are exceeded or if ventilation is inadequate.[4] For amines, a cartridge for ammonia and methylamine is appropriate.Protects against inhalation of harmful vapors, which can cause respiratory irritation.[3][5]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to maintain a safe workflow. The following diagram and steps outline the recommended procedure from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_sds Review Safety Data Sheet (SDS) prep_ppe->prep_sds prep_setup Ensure Proper Ventilation (Fume Hood) prep_sds->prep_setup handle_ground Ground and Bond Container prep_setup->handle_ground handle_transfer Use Non-Sparking Tools for Transfer handle_ground->handle_transfer handle_avoid Avoid Inhalation, Ingestion, and Contact with Skin and Eyes handle_transfer->handle_avoid storage_container Keep Container Tightly Closed handle_avoid->storage_container storage_location Store in a Cool, Dry, Well-Ventilated Area storage_container->storage_location storage_compat Segregate from Incompatible Materials (e.g., strong oxidizing agents, acids) storage_location->storage_compat disp_collect Collect Waste in a Labeled, Sealed Container storage_compat->disp_collect disp_consult Consult with EHS for Proper Disposal Procedures disp_collect->disp_consult disp_dispose Dispose via an Approved Waste Disposal Plant disp_consult->disp_dispose

Safe Handling Workflow for this compound

Experimental Protocol for Safe Handling:

  • Preparation:

    • Before handling, all personnel must don the appropriate PPE as specified in the table above.

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Ensure a calibrated and functioning fume hood is used for all operations. Verify adequate airflow.

  • Handling:

    • To prevent static discharge, which can ignite flammable vapors, ensure that all containers are properly grounded and bonded during transfer.

    • Use only non-sparking tools made of materials such as bronze, brass, or plastic.

    • Perform all work in a manner that minimizes the generation of vapors and aerosols. Avoid direct contact with the liquid and its vapors.

  • Storage:

    • Keep the container tightly sealed when not in use to prevent the escape of flammable vapors.

    • Store the chemical in a designated cool, dry, and well-ventilated area away from heat and ignition sources.

    • This compound is incompatible with strong oxidizing agents and strong acids. Ensure it is stored separately from these materials to prevent hazardous reactions.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all waste, including unused chemical and contaminated materials (e.g., gloves, absorbent pads), in a designated and clearly labeled waste container.

    • The container must be made of a compatible material and kept tightly sealed.

  • Consultation and Labeling:

    • Contact your institution's Environmental Health and Safety (EHS) department to determine the specific disposal procedures and requirements.

    • Ensure the waste container is labeled in accordance with all local, state, and federal regulations.

  • Final Disposal:

    • Arrange for the disposal of the waste through a licensed and approved chemical waste disposal facility.

    • Do not dispose of this compound down the drain or in regular trash.

Quantitative Data

While specific occupational exposure limits for this compound have not been established by major regulatory bodies, it is imperative to handle it with care due to its hazardous properties. The following table summarizes key physical and chemical data.

PropertyValue
CAS Number 54303-31-0
Molecular Formula C6H15NO2
Molecular Weight 133.19 g/mol
Boiling Point 186.2 ± 15.0 °C at 760 mmHg[6]
Density 0.9 ± 0.1 g/cm³[6]

By adhering to these comprehensive safety and handling protocols, you can significantly mitigate the risks associated with this compound, fostering a secure and productive research environment.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(2-Methoxyethoxy)propylamine
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3-(2-Methoxyethoxy)propylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.